molecular formula C8H4O4-2 B1205515 Terephthalate CAS No. 3198-30-9

Terephthalate

货号: B1205515
CAS 编号: 3198-30-9
分子量: 164.11 g/mol
InChI 键: KKEYFWRCBNTPAC-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The terephthalate anion, the conjugate base of terephthalic acid, is a high-value aromatic di-carboxylate critical in numerous research and industrial fields. Its rigid, planar structure and ability to form stable coordination compounds make it an essential building block in materials science and chemistry. Its primary research application is as a monomeric precursor in the synthesis of polyethylene this compound (PET), a ubiquitous thermoplastic polymer with excellent tensile strength, thermal stability, and barrier properties . Research-grade this compound is fundamental for studying and developing novel PET materials, as well as for pioneering advanced chemical and biological recycling methods, including the enzymatic breakdown by PETase and MHETase from Ideonella sakaiensis . Beyond polymers, this compound serves as a versatile linker in constructing metal-organic frameworks (MOFs) like MIL-53, MIL-101, and MOF-5 . These crystalline porous materials, characterized by high surface areas and tunable porosity, show significant promise for applications in gas storage (e.g., CO₂, H₂) and separation technologies . Furthermore, researchers employ this compound in the development of sustainable technologies, including the synthesis of high-value carbonaceous materials from recycled PET for use in supercapacitors, lithium-ion batteries, and pollutant adsorption systems . This product is supplied as a high-purity standard to ensure experimental reproducibility and is intended For Research Use Only. It is not for diagnostic or therapeutic uses, nor for human or personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

3198-30-9

分子式

C8H4O4-2

分子量

164.11 g/mol

IUPAC 名称

terephthalate

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2

InChI 键

KKEYFWRCBNTPAC-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-]

规范 SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-]

其他CAS编号

3198-30-9

同义词

disodium terephthalate
terephthalate
terephthalic acid

产品来源

United States

Foundational & Exploratory

"synthesis of novel terephthalate-based metal-organic frameworks"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Novel Terephthalate-Based Metal-Organic Frameworks

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Among the vast library of organic linkers, terephthalic acid (also known as 1,4-benzenedicarboxylic acid, BDC) and its derivatives are fundamental building blocks for thousands of MOF structures, including the archetypal MOF-5, UiO-66, and MIL series frameworks.[2] The inherent characteristics of MOFs, such as tunable pore size, high surface area, and versatile functionality, make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and notably, drug delivery.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern and novel synthesis techniques for this compound-based MOFs. It details key experimental protocols, presents comparative quantitative data for prominent frameworks, and visualizes critical workflows and relationships. A significant focus is placed on sustainable and innovative approaches, such as the upcycling of polyethylene this compound (PET) waste into high-value MOFs.[4]

Synthesis Methodologies: An Overview

The synthesis of this compound-based MOFs can be achieved through several methods, each offering distinct advantages regarding reaction time, crystal quality, and environmental impact. The most common techniques include solvothermal/hydrothermal, microwave-assisted, and mechanochemical synthesis.[5]

Solvothermal and Hydrothermal Synthesis

Conventional solvothermal methods are the most widely used techniques for MOF synthesis.[5] These processes involve heating a mixture of a metal salt precursor and the this compound linker in a high-boiling-point solvent within a sealed vessel, such as an autoclave, at elevated temperatures and pressures.[5] This method provides excellent control over the crystallinity, morphology, and pore structure of the resulting MOF.[5] The hydrothermal route is a more environmentally friendly variant that utilizes water as the solvent, which is particularly beneficial for creating water-stable MOFs.[5]

A general workflow for the synthesis and characterization of MOFs is depicted below.

G cluster_precursors 1. Precursor Preparation cluster_synthesis 2. Synthesis Reaction cluster_processing 3. Product Processing cluster_characterization 4. Characterization Metal Metal Salt (e.g., ZrCl4, Zn(NO3)2) Reaction Mixing & Heating (Solvothermal, Microwave, etc.) Metal->Reaction Linker This compound Linker (e.g., H2BDC from PET) Linker->Reaction Solvent Solvent (e.g., DMF, H2O) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Crude Product Activation Solvent Exchange & Activation (Heating under vacuum) Filtration->Activation Final_MOF Final MOF Product Activation->Final_MOF Purified MOF PXRD PXRD (Crystallinity, Phase Purity) BET BET Analysis (Surface Area, Porosity) SEM SEM/TEM (Morphology, Particle Size) Final_MOF->PXRD Final_MOF->BET Final_MOF->SEM

A general workflow for the synthesis and characterization of Metal-Organic Frameworks.
Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.[6] By using microwave irradiation, the solvent and precursors are heated uniformly and quickly, leading to a fast rate of nucleation and significantly reduced reaction times—often from hours or days to mere seconds or minutes.[7][8] This technique can also offer enhanced control over particle size and results in higher yields compared to traditional solvothermal methods.[7]

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that involves the mechanical grinding of solid reactants.[9] This approach is environmentally friendly, reduces synthesis time, and operates under milder conditions than solvothermal routes.[5] It has been successfully used to convert waste PET directly into various MOFs by milling it with metal precursors, offering a green and scalable production pathway.[9]

The key distinctions between these primary synthesis methods are outlined in the diagram below.

G cluster_solvo Solvothermal / Hydrothermal cluster_micro Microwave-Assisted cluster_mechano Mechanochemical Title Comparison of MOF Synthesis Methods Solvo_Node High Temp & Pressure Long Reaction Time (hrs-days) High Crystallinity Control High Solvent & Energy Use Micro_Node Rapid Heating Short Reaction Time (sec-min) Uniform Particle Size High Yield Mechano_Node Solvent-Free / Low-Solvent Ambient Temperature Short Reaction Time Green & Scalable

Key features of primary this compound-MOF synthesis techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for key this compound-based MOFs using different synthesis techniques.

Protocol 1: Solvothermal Synthesis of MOF-235(Fe) from Commercial Precursors

This protocol is adapted from a study on the synthesis of iron(III) this compound MOFs.[10][11]

  • Reactant Preparation : Dissolve 1.23 mmol of terephthalic acid (TPA) and a stoichiometric ratio of iron(III) salt (e.g., a 4:3 Fe(III):TPA molar ratio) in a solvent mixture. A 3:1 ratio of N,N-dimethylformamide (DMF) to ethanol is recommended for higher phase purity.[11][12]

  • Reaction : Place the solution in a sealed Teflon-lined autoclave.

  • Heating : Heat the vessel in an oven at 80°C for 24 hours.[12] At this temperature, the formation of MOF-235 is favored.[11][12]

  • Cooling & Collection : Allow the autoclave to cool to room temperature. Collect the resulting solid product by filtration.

  • Washing : Wash the collected solid sequentially with fresh DMF and then ethanol to remove unreacted precursors and solvent.

  • Activation : Dry the purified product under vacuum to activate the framework.

Protocol 2: Microwave-Assisted Synthesis of IRMOF-1 (MOF-5)

This protocol is based on a rapid production method for MOFs.[7]

  • Reactant Preparation : Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.67 mmol) and terephthalic acid (H₂BDC, 0.50 mmol) in 10 mL of N,N-diethylformamide (DEF) to create a clear solution.

  • Sealing : Place 1 mL of the solution into a 4 mL Pyrex sample vial and seal it.

  • Microwave Irradiation : Heat the vial in a microwave synthesizer at 150 W for approximately 25 seconds.

  • Product Formation : A suspension will form upon microwave treatment.

  • Purification : The resulting microcrystals can be collected and washed with fresh solvent. This method results in a yield of over 90%.[7]

Protocol 3: Upcycling PET Waste into UiO-66(Zr)

This protocol details a green, one-step hydrothermal synthesis using PET waste as the linker source.[13]

  • Reactant Preparation : Combine waste PET plastic, Zirconium(IV) chloride (ZrCl₄), and a mixed solvent of acetone and formic acid in a reaction vessel.

  • Reaction : Heat the mixture hydrothermally. The reaction simultaneously facilitates the depolymerization of PET into this compound linkers and the formation of the UiO-66 framework.[13]

  • Product Collection : After the reaction, the solid UiO-66 product is collected.

  • Purification : The product is washed to remove impurities. The resulting hcp UiO-66 MOF exhibits high thermal and hydrothermal stability.[13]

Quantitative Data of Prominent this compound MOFs

The structural properties of MOFs are critical for their application. The table below summarizes key quantitative data for several well-known this compound-based frameworks.

PropertyUiO-66MIL-53 (Al, Cr)MOF-5 (IRMOF-1)MOF-235(Fe)MIL-101(Fe)
Metal Node Zirconium (Zr)[14]Aluminum (Al), Chromium (Cr)[14]Zinc (Zn)[14]Iron (Fe)[12]Iron (Fe)[12]
Chemical Formula Zr₆O₄(OH)₄(C₈H₄O₄)₆[14]M(OH)(C₈H₄O₄)[14]Zn₄O(C₈H₄O₄)₃[14]Fe₃O(OH)(C₈H₄O₄)₃Fe₃O(OH)(H₂O)₂(C₈H₄O₄)₃
BET Surface Area (m²/g) ~1000 - 1800[14]~80 - 1500 (phase dependent)[14]~260 - 4400[14]~295 (phase pure)[11][12]> 2400[11][12]
Pore Volume (cm³/g) ~0.40 - 0.90[14]Varies ("breathing effect")[14]~0.61 - 1.26[14]N/AN/A
Pore Size (Å) ~6 and ~7.5[14]Flexible, bimodal[14]~12[14]N/AN/A
Thermal Stability (°C) Up to 500[14]Up to 400[14]~400[14]N/AN/A

Note: Values can vary significantly based on synthesis conditions, activation procedures, and the presence of defects.

Applications in Drug Delivery

The high storage capacities and biocompatibility of this compound-based MOFs make them excellent candidates for drug delivery systems.[3][15] Their tunable pores can be loaded with therapeutic agents, and their surfaces can be functionalized for targeted delivery and controlled release.

A key strategy involves creating stimuli-responsive systems, where drug release is triggered by specific conditions in the target environment, such as a change in pH.[15] Cancerous tissues, for instance, are typically more acidic than healthy ones, providing a trigger for pH-responsive MOF carriers.[15]

The process of surface functionalization and pH-responsive drug delivery is illustrated below.

G cluster_synthesis 1. MOF Synthesis & Loading cluster_functionalization 2. Surface Functionalization cluster_delivery 3. Systemic Delivery cluster_release 4. Targeted Release MOF_Synth Synthesize UiO-66 Nanoparticle Drug_Load Load with Drug Cargo (e.g., Dichloroacetic acid) MOF_Synth->Drug_Load PEGylation Covalently attach PEG chains to MOF surface Drug_Load->PEGylation Injection Administer PEGylated MOF (e.g., intravenously) PEGylation->Injection Circulation Enhanced stability in bloodstream (pH 7.4, phosphate stable) Injection->Circulation Uptake Cellular Uptake (e.g., Caveolae-mediated) Circulation->Uptake Accumulation at target site Acid_Release Acidic Environment (pH ~5.5) (e.g., endosome/cancer tissue) Triggers Drug Release Uptake->Acid_Release Therapeutic_Effect Therapeutic Effect Acid_Release->Therapeutic_Effect

Workflow for pH-responsive drug delivery using a surface-functionalized MOF.

Surface modification, such as with poly(ethylene glycol) (PEG), can enhance the stability of MOFs against degradation by phosphates in the bloodstream and prevent the premature "burst release" of the drug cargo.[15] Once the MOF nanoparticles are taken up by cells into more acidic compartments like endosomes or lysosomes (or accumulate in an acidic tumor microenvironment), the change in pH can trigger the release of the encapsulated drug, leading to a targeted therapeutic effect.[15]

Conclusion

The synthesis of this compound-based MOFs is a dynamic and evolving field. While traditional solvothermal methods remain foundational, novel techniques such as microwave-assisted and mechanochemical synthesis offer rapid, efficient, and environmentally friendly pathways to these valuable materials. The innovative use of waste PET as a sustainable precursor for terephthalic acid highlights a significant step towards a circular economy in materials science.[16] The precise control over synthesis allows for the tailoring of MOF properties, making them highly effective platforms for advanced applications, particularly in the development of sophisticated and targeted drug delivery systems for the next generation of therapeutics.

References

Unlocking the Monomers: A Technical Guide to the Biocatalytic Degradation of Polyethylene Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive environmental accumulation of polyethylene terephthalate (PET) has catalyzed a surge in research toward sustainable and efficient recycling methodologies. Among these, biocatalytic degradation, leveraging the specificity and efficiency of enzymes, presents a promising avenue for a circular plastic economy. This technical guide delves into the core of PET's enzymatic breakdown, providing a comprehensive overview of the degradation pathways, detailed experimental protocols, and a quantitative analysis of the key enzymatic players.

The Enzymatic Cascade: Depolymerizing PET

The biocatalytic degradation of PET is primarily a two-step enzymatic cascade initiated by the hydrolysis of the polymer chain, followed by the breakdown of intermediate oligomers into its constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG).[1][2] The principal enzymes involved in this process are PET hydrolase (PETase) and mono(2-hydroxyethyl) this compound hydrolase (MHETase), famously discovered in the bacterium Ideonella sakaiensis.[1][3]

PETase, an esterase, acts on the ester linkages of the PET polymer, breaking it down into smaller, soluble fragments. The primary product of this initial depolymerization is mono(2-hydroxyethyl) this compound (MHET), with bis(2-hydroxyethyl) this compound (BHET) and TPA as minor byproducts.[3][4] Subsequently, MHETase specifically hydrolyzes MHET into TPA and EG.[3][4] These monomers can then be assimilated by microorganisms and funneled into their central metabolic pathways.[5]

Several factors significantly influence the efficiency of this enzymatic process, including the crystallinity of the PET, temperature, and pH. Generally, higher temperatures, approaching the glass transition temperature of PET (around 70-80°C), increase the flexibility of the polymer chains, making the ester bonds more accessible to enzymatic attack. However, this necessitates the use of thermostable enzymes. The pH of the reaction environment also plays a crucial role in enzyme activity and stability.

Quantitative Analysis of PET-Degrading Enzymes

The efficiency of PET degradation is contingent on the kinetic properties and specific activities of the enzymes employed. A summary of key quantitative data for various PET-degrading enzymes is presented below.

Table 1: Kinetic Parameters of PET-Degrading Enzymes

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Optimal Temperature (°C)Optimal pHReference
Ideonella sakaiensis PETase (IsPETase)p-Nitrophenyl butyrate4.6 ± 0.5--~307.0-7.5[2]
LCC-ICCGAmorphous PET---~708.0[6][7]
FAST-PETaseAmorphous PET---~508.0[6][7]
HotPETaseAmorphous PET---~609.2[6][7]
Humicola insolens Cutinase (HiC)Amorphous PET---70-[8]

Table 2: Specific Activity and Product Yield from Enzymatic PET Degradation

EnzymePET SubstrateEnzyme Conc.Reaction Time (h)TPA Yield (g/L)PET Conversion (%)Reference
LCC-ICCGPost-consumer PET flakes (16.5% w/w)40.43 mg24-98[6][7]
FAST-PETasePost-consumer PET flakes (16.5% w/w)40.43 mg24-<20[6][7]
HotPETasePost-consumer PET flakes (16.5% w/w)40.43 mg24-26[6][7]
Humicola insolens Cutinase (HiC)Post-consumer PET40-50 vol%48~0.15-[8]
Engineered I. sakaiensis PETaseAmorphous PET film100 nM72--[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of biocatalytic PET degradation.

PET Film Degradation Assay

This protocol is adapted for assessing the degradation of PET films by PET-hydrolyzing enzymes.

Materials:

  • PET films (e.g., 3 cm x 0.5 cm)

  • Enzyme solution (e.g., TfCut2)

  • 1M HEPES buffer (pH 7.5)

  • 1M CaCl₂

  • Sterile water

  • 2 mL microtubes

  • 96-well UV microplate

  • UV-Vis microplate reader

  • 1% SDS solution

  • Anhydrous ethanol

Procedure:

  • Place a known number and size of PET films into a 2 mL microtube.

  • Prepare the reaction buffer by adding 900 µL of 1M HEPES (pH 7.5) and 18 µL of 1M CaCl₂.

  • Add the desired concentration of the enzyme solution and adjust the final volume with sterile water. For example, a final concentration of 27.8 µg/mL of TfCut2 can be used.

  • Seal the microtubes and incubate them in a thermoshaker at the optimal temperature for the enzyme (e.g., 51.8°C) with agitation (e.g., 800 rpm) for a specified duration (e.g., 48 hours).

  • After incubation, transfer 100 µL of the reaction supernatant to a 96-well UV microplate.

  • Measure the absorbance at 260 nm using a UV-Vis microplate reader to quantify the release of soluble aromatic degradation products.

  • For gravimetric analysis, wash the remaining PET films by incubating with 1.8 mL of 1% SDS at 50°C for 30 minutes, followed by a 5-minute incubation with 1.8 mL of anhydrous ethanol at 50°C.

  • Rinse the films with deionized water and dry them overnight at 50°C before measuring the final weight.

Quantification of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the primary degradation products: TPA, MHET, and BHET.[5][8]

Materials:

  • Reaction supernatant

  • Ice-cold methanol

  • 0.45 µm PTFE syringe filters

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle diameter)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.05% Formic acid in water

  • Standards for TPA, MHET, and BHET

Procedure:

  • Stop the enzymatic reaction by adding ice-cold methanol to the reaction aliquot to precipitate the enzyme.

  • Centrifuge the sample and filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Set the column temperature to 30°C.

  • Use a gradient elution with a mobile phase consisting of acetonitrile and 0.05% formic acid at a flow rate of 0.5 mL/min.

  • Detect the eluting compounds at a wavelength of 254 nm.

  • Quantify the concentrations of TPA, MHET, and BHET by comparing the peak areas to standard curves prepared with known concentrations of each compound.[8]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide clear visualizations of the complex biological and experimental workflows involved in PET degradation.

PET_Degradation_Pathway cluster_enzymatic Enzymatic Degradation cluster_metabolic Microbial Metabolism PET Polyethylene this compound (PET) BHET Bis(2-hydroxyethyl) this compound (BHET) PET->BHET PETase MHET Mono(2-hydroxyethyl) this compound (MHET) PET->MHET PETase BHET->MHET PETase TPA Terephthalic Acid (TPA) MHET->TPA MHETase EG Ethylene Glycol (EG) MHET->EG MHETase TCA_TPA TCA Cycle TPA->TCA_TPA Assimilation TCA_EG TCA Cycle EG->TCA_EG Assimilation

Biocatalytic degradation pathway of PET.

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis PET_Sample PET Sample (Film/Powder) Incubation Incubation (Controlled Temperature & Agitation) PET_Sample->Incubation Enzyme_Solution Enzyme Solution (e.g., PETase, MHETase) Enzyme_Solution->Incubation Buffer Buffer (e.g., HEPES, Phosphate) Buffer->Incubation Supernatant Collect Supernatant Incubation->Supernatant Gravimetric Gravimetric Analysis (Weight Loss of PET) Incubation->Gravimetric HPLC HPLC Analysis (TPA, MHET, BHET Quantification) Supernatant->HPLC

General experimental workflow for PET degradation assays.

TPA_EG_Metabolism cluster_TPA Terephthalic Acid (TPA) Catabolism cluster_EG Ethylene Glycol (EG) Catabolism TPA Terephthalic Acid (TPA) Benzoate Benzoate Degradation Pathway TPA->Benzoate e.g., in Paraburkholderia fungorum PCA Protocatechuic Acid (PCA) TCA_TPA Tricarboxylic Acid (TCA) Cycle PCA->TCA_TPA Benzoate->PCA EG Ethylene Glycol (EG) Glycolaldehyde Glycolaldehyde EG->Glycolaldehyde Alcohol Dehydrogenase Glycolate Glycolate Glycolaldehyde->Glycolate Aldehyde Dehydrogenase Glyoxylate Glyoxylate Glycolate->Glyoxylate TCA_EG Tricarboxylic Acid (TCA) Cycle Glyoxylate->TCA_EG

Metabolic pathways for TPA and EG in bacteria.

Conclusion

The biocatalytic degradation of PET offers a sustainable and environmentally friendly alternative to conventional recycling methods. The discovery and engineering of enzymes like PETase and MHETase have paved the way for the development of efficient and specific processes for breaking down PET into its valuable monomers. This guide provides a foundational understanding of the enzymatic pathways, offers detailed experimental protocols for research and development, and presents a quantitative comparison of key enzymes. Further advancements in enzyme engineering, process optimization, and the exploration of novel microbial consortia will be crucial in realizing the full potential of biocatalysis for a circular PET economy.

References

An In-depth Technical Guide to Exploring the Electronic Properties of Terephthalate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of terephthalate derivatives, a class of molecules with significant potential in materials science, electronics, and increasingly, in the realm of drug development and delivery. Understanding the electronic characteristics of these compounds is crucial for designing novel materials with tailored functionalities. This document outlines key electronic parameters, details the experimental protocols for their measurement, and visualizes the underlying structure-property relationships and experimental workflows.

Core Electronic Properties of this compound Derivatives

The electronic behavior of this compound derivatives is governed by the aromatic terephthalic acid core, which can be systematically modified with various functional groups. These modifications allow for the fine-tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and charge carrier mobility.

The position and nature of substituents on the benzene ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a critical role in modulating these electronic properties.[1][2] EDGs, such as amino (-NH2) or hydroxyl (-OH) groups, tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, lower the LUMO energy level, facilitating easier reduction of the molecule.[3] This tunability is a key factor in the design of this compound-based materials for specific electronic applications.

Data Presentation

Table 1: HOMO/LUMO Energy Levels and Band Gaps of Selected this compound Derivatives

Derivative NameFunctional Group(s)HOMO (eV)LUMO (eV)Band Gap (eV)Measurement/Calculation Method
Dimethyl 2,5-diaminothis compound2,5-diamino (-NH2)--~2.30 (calculated from emission max ~539 nm)Experimental (Photoluminescence)
Dimethyl this compoundNone----
2-Aminoterephthalic acid2-amino (-NH2)---DFT Calculations
Nitroterephthalic acid2-nitro (-NO2)---DFT Calculations
2-Hydroxyterephthalic acid2-hydroxy (-OH)----
Copper this compound MOF---2.67 - 3.57Experimental (UV-Vis)
Mn, Co, Ni this compound MOFs---1.88 - 2.73Experimental (UV-Vis)

Note: A complete dataset with directly comparable HOMO/LUMO values from a single, consistent methodology is an area for further research. The band gap for Dimethyl 2,5-diaminothis compound is an estimation based on its reported photoluminescence maximum.[2]

Table 2: Conductivity and Charge Carrier Mobility of Selected this compound-Based Materials

MaterialConductivity (S/m)Charge Carrier Mobility (cm²/Vs)Measurement Technique
Cu₃(HHTP)₂ MOF (HHTP = hexahydroxytriphenylene)> 200-Four-Probe Measurement
Zirconium-based MOFs---
Pentacene-based MOFs--Theoretical Calculations

Note: Data on the conductivity and charge carrier mobility of discrete, non-polymeric, or non-MOF this compound derivatives are sparse in the literature.

Experimental Protocols

Accurate characterization of the electronic properties of this compound derivatives relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To measure the redox potentials of a this compound derivative.

Materials and Equipment:

  • Potentiostat with a three-electrode cell (working electrode, reference electrode, counter electrode)

  • Glassy carbon or platinum working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire counter electrode

  • Electrochemical cell

  • Inert gas (Argon or Nitrogen) for deoxygenation

  • Solvent (e.g., acetonitrile, dichloromethane, DMF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • This compound derivative sample (typically 1-5 mM)

  • Ferrocene (for internal calibration)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the chosen solvent, and dry thoroughly.

  • Solution Preparation: Dissolve the this compound derivative in the solvent to the desired concentration. Add the supporting electrolyte and stir until fully dissolved.

  • Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the electrodes immersed in the solution.

    • Set the parameters on the potentiostat software: potential window, scan rate (e.g., 50-100 mV/s), and number of cycles. The potential window should be wide enough to encompass the redox events of the sample.

    • Run the cyclic voltammogram. The resulting plot will show current as a function of the applied potential.

  • Calibration: After obtaining the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to reference the measured potentials.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to Fc/Fc⁺):

      • E_HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)

      • E_LUMO (eV) = - (E_red vs Fc/Fc⁺ + 4.8)

UV-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For solid-state samples, this data can be used to determine the optical band gap.

Objective: To determine the optical band gap of a solid this compound derivative.

Materials and Equipment:

  • UV-Vis spectrophotometer with a solid-state sample holder or an integrating sphere for diffuse reflectance measurements.

  • Transparent substrate (e.g., quartz) for thin-film samples.

  • Mortar and pestle for powder samples.

  • Press for creating pellets (optional).

  • Reference material (e.g., BaSO₄) for diffuse reflectance.

Procedure for Solid Samples (Powder or Thin Film):

  • Sample Preparation:

    • Thin Film: Deposit a thin, uniform film of the this compound derivative onto a transparent substrate (e.g., quartz) using techniques like spin-coating, drop-casting, or vacuum deposition.

    • Powder: If the sample is a powder, it can be analyzed directly using a diffuse reflectance accessory.[4] Alternatively, the powder can be finely ground and pressed into a thin pellet.[5]

  • Baseline Correction: Perform a baseline measurement using a blank substrate or a reference material (like BaSO₄ for diffuse reflectance) to subtract any background absorption.[6][7]

  • Spectral Acquisition:

    • Place the sample in the spectrophotometer.

    • Scan a wide wavelength range (e.g., 200-800 nm) to record the absorbance or reflectance spectrum.

  • Data Analysis (Tauc Plot Method):

    • Convert the measured absorbance (A) or reflectance (R) data into the absorption coefficient (α). For reflectance data, the Kubelka-Munk function can be used: F(R) = (1-R)² / 2R, which is proportional to α.

    • Convert the wavelength (λ) to photon energy (E) in electron volts (eV) using the equation: E = 1240 / λ.

    • The relationship between the absorption coefficient and the band gap (Eg) is given by the Tauc equation: (αhν)^n = A(hν - Eg), where hν is the photon energy and 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

    • Plot (αhν)^n versus hν. This is the Tauc plot.

    • Extrapolate the linear portion of the plot to the energy axis (where (αhν)^n = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).

Four-Probe Conductivity Measurement

The four-probe method is a standard technique for measuring the electrical resistivity (and thus conductivity) of semiconducting materials, minimizing the influence of contact resistance.

Objective: To measure the electrical conductivity of a this compound derivative sample.

Materials and Equipment:

  • Four-point probe setup with equally spaced collinear probes.

  • Source meter (to apply current).

  • Voltmeter (to measure voltage).

  • Sample holder and press for creating pellets.

  • The this compound derivative in powder form.

Procedure:

  • Sample Preparation:

    • Since many this compound derivatives are powders, a common method is to press the powder into a dense pellet.[5]

    • The pellet should be of a uniform thickness and large enough to accommodate the four probes.

  • Measurement Setup:

    • Place the pellet in the sample holder.

    • Gently lower the four-probe head onto the surface of the pellet, ensuring all four probes make good contact.

  • Electrical Measurement:

    • Apply a constant current (I) through the two outer probes using the source meter.

    • Measure the voltage difference (V) between the two inner probes using the voltmeter.[8]

  • Calculation of Resistivity and Conductivity:

    • Calculate the resistivity (ρ) using the formula: ρ = (V/I) * 2πs * F, where 's' is the spacing between the probes and 'F' is a correction factor that depends on the sample geometry (thickness and lateral dimensions relative to the probe spacing). For a sufficiently thin sample on an insulating substrate, the formula simplifies.

    • The conductivity (σ) is the reciprocal of the resistivity: σ = 1/ρ.

Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate key concepts and workflows in the study of this compound derivatives' electronic properties.

General Structure and Modification of this compound Derivatives

G General Structure of a this compound Derivative This compound This compound Core (Benzene-1,4-dicarboxylate) substituents Functional Groups (R1, R2, R3, R4) This compound->substituents Modification Sites edg Electron Donating Groups (-NH2, -OH, -OR, -Alkyl) Raises HOMO substituents->edg e.g. ewg Electron Withdrawing Groups (-NO2, -CN, -CF3, -COOR) Lowers LUMO substituents->ewg e.g. properties Tunable Electronic Properties substituents->properties Influences homo_lumo HOMO/LUMO Levels properties->homo_lumo band_gap Band Gap properties->band_gap conductivity Conductivity properties->conductivity

Caption: General structure of a this compound derivative indicating modification sites.

Experimental Workflow for Electronic Characterization

G Workflow for Electronic Characterization start Synthesis of This compound Derivative sample_prep Sample Preparation (Thin Film / Pellet) start->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis cv Cyclic Voltammetry sample_prep->cv four_probe Four-Probe Measurement sample_prep->four_probe band_gap Determine Optical Band Gap uv_vis->band_gap homo_lumo Estimate HOMO/LUMO Levels cv->homo_lumo conductivity Calculate Conductivity four_probe->conductivity analysis Data Analysis & Structure-Property Correlation band_gap->analysis homo_lumo->analysis conductivity->analysis

Caption: Experimental workflow for characterizing electronic properties.

Structure-Property Relationship in Functionalized Terephthalates

G Structure-Property Relationship substituent Substituent on This compound Ring edg Electron Donating Group (e.g., -NH2) substituent->edg ewg Electron Withdrawing Group (e.g., -NO2) substituent->ewg homo HOMO Energy Level edg->homo Increases (less stable) lumo LUMO Energy Level ewg->lumo Decreases (more stable) band_gap Band Gap (Eg) homo->band_gap Affects lumo->band_gap Affects

Caption: Effect of substituents on frontier molecular orbital energies.

This guide provides a foundational understanding of the electronic properties of this compound derivatives and the methodologies to explore them. Further research into synthesizing and characterizing a wider array of these compounds will undoubtedly uncover new materials with exciting applications in electronics and beyond.

References

Terephthalate Compounds for Carbon Dioxide Capture and Storage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and scalable carbon capture and storage (CCS) technologies. Among the promising materials being explored, terephthalate-based compounds have emerged as a versatile and effective class of adsorbents. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these materials for CO₂ capture, with a focus on metal-organic frameworks (MOFs) and porous carbons derived from polyethylene this compound (PET) waste.

Introduction to this compound-Based CO₂ Adsorbents

Terephthalic acid, a readily available and structurally rigid dicarboxylic acid, serves as a fundamental building block for a variety of porous materials. Its linear geometry and ability to coordinate with metal ions make it an ideal organic linker for the construction of highly porous and crystalline MOFs. Furthermore, the abundance of PET plastic waste, a polymer of terephthalic acid and ethylene glycol, presents a sustainable and low-cost feedstock for the production of high-surface-area activated carbons.

Metal-Organic Frameworks (MOFs) with this compound Linkers

MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This compound and its functionalized derivatives are among the most common linkers used in MOF synthesis for CO₂ capture due to the resulting materials' high thermal and chemical stability, large surface areas, and tunable pore environments.

Prominent this compound-Based MOFs

Several this compound-based MOFs have demonstrated exceptional CO₂ capture capabilities. Some of the most extensively studied examples include:

  • UiO-66: A highly stable zirconium-based MOF known for its exceptional thermal and chemical resistance.

  • MOF-5: A zinc-based MOF with a high surface area and significant CO₂ adsorption capacity.

  • MIL-101(Cr): A chromium-based MOF characterized by its large pore volume and high CO₂ uptake.

CO₂ Capture Performance of this compound-Based MOFs

The CO₂ adsorption performance of these materials is influenced by factors such as surface area, pore volume, the nature of the metal center, and the presence of functional groups on the this compound linker.

MaterialMetal CenterSurface Area (m²/g)CO₂ Uptake (mmol/g) at ~1 bar, 298 KCO₂/N₂ SelectivityReference
UiO-66(Hf)-(OH)₂Hf-1.81 (at 0.15 bar)93[1][2]
UiO-66-NH₂Zr-~3.35-[3]
MOF-5Zn260 - 4400--[4]
Ni-MOF-74Ni-12.35-[5]
Mg-MOF-74Mg14959.20-[5]
MIL-101(Cr)Cr>3000--[6]

Porous Carbons from Polyethylene this compound (PET) Waste

The upcycling of PET waste into porous activated carbons offers a dual benefit of mitigating plastic pollution and providing a low-cost adsorbent for CO₂ capture. The process typically involves carbonization of the PET material followed by an activation step to develop porosity.

Synthesis of PET-Derived Activated Carbons

The conversion of PET to activated carbon involves two main stages:

  • Carbonization: The PET waste is heated in an inert atmosphere at temperatures ranging from 500-800°C to produce a carbon-rich char.[7][8]

  • Activation: The char is then activated to create a porous structure. This can be achieved through:

    • Physical Activation: Using an oxidizing agent like CO₂ or steam at high temperatures.

    • Chemical Activation: Impregnating the char with a chemical agent such as potassium hydroxide (KOH) followed by heat treatment.[7][8]

CO₂ Capture Performance of PET-Derived Activated Carbons

The CO₂ adsorption capacity of PET-derived activated carbons is primarily dependent on their specific surface area and micropore volume.

MaterialActivation MethodSurface Area (m²/g)CO₂ Uptake (mmol/g) at ~1 bar, 303 KReference
PET-3-700KOH16902.31[7]
CPET6-K8-DMKOH19314.44 mol/kg (at 298K)[9]
PET-KOH-973KOH-4.42 mol/kg (at 298K)[10]

Aminolysis of PET for CO₂ Capture

A more recent approach involves the chemical upcycling of PET waste through aminolysis to produce solid amine-based sorbents. This method avoids the high-temperature processing required for activated carbon production.

Synthesis via Aminolysis

The aminolysis of PET involves reacting the polymer with an amine, such as 1,2-ethylenediamine (EN), to break down the polyester chains and create new molecules with amine functional groups.[11][12] The resulting products, such as N¹,N⁴-bis(2-aminoethyl)terephthalamide (BAETA) and related oligomers, have shown high CO₂ capture capacity.[11] The reaction can be carried out at relatively mild conditions, for instance, at 60°C for 24 hours or at room temperature for up to two weeks.[11]

CO₂ Capture Performance of Aminolysis Products

These materials exhibit strong chemisorption of CO₂ and have the potential for high selectivity.

MaterialCO₂ UptakeConditionsReference
BAETA and oligomersup to 3.4 mol/kgFlue gas (5-20% CO₂) and ambient air (~400 ppm CO₂) under humid conditions[11][12]

Experimental Protocols

Synthesis of UiO-66(Zr)

Procedure:

  • Dissolve ZrCl₄ (5.0 mmol) in 100 mL of dimethylformamide (DMF) in a flask.

  • Add a 10 M HCl aqueous solution and stir for 5 minutes at room temperature.

  • Add 1,4-benzenedicarboxylic acid (7.5 mmol) to the mixture and continue stirring for 15 minutes.

  • Transfer the final mixture to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • After cooling to room temperature, collect the fine white powder by filtration.

  • Wash the product with water and ethanol and dry under vacuum.[13]

Synthesis of MOF-5

Procedure:

  • Prepare a solution of zinc nitrate hexahydrate and 1,4-benzenedicarboxylic acid (BDC) in dimethylformamide (DMF).

  • Heat the reaction mixture in a solvothermal reactor at a temperature between 80 to 140°C for 12 to 72 hours.[4]

  • After the reaction, cool the reactor to room temperature.

  • Collect the crystalline product by filtration, wash with DMF, and then exchange the solvent with chloroform.

  • Activate the material by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of Activated Carbon from PET

Procedure:

  • Wash and shred waste PET bottles.

  • Carbonize the shredded PET at 500-800°C in a furnace under an inert atmosphere (e.g., nitrogen flow).[7]

  • Mix the resulting char with KOH in a specific mass ratio (e.g., 1:3).

  • Activate the mixture by heating it to 700-900°C under an inert atmosphere.

  • After cooling, wash the activated carbon with HCl and then deionized water until the pH is neutral to remove residual KOH and other impurities.

  • Dry the final product in an oven.

CO₂ Adsorption Measurement

Volumetric Method:

  • Place a known mass of the adsorbent material in a sample tube and degas it under vacuum at an elevated temperature to remove any adsorbed impurities.

  • Introduce a known amount of CO₂ gas into the analysis manifold of known volume.

  • Open the valve to the sample tube, allowing the CO₂ to adsorb onto the material.

  • Measure the decrease in pressure in the manifold to calculate the amount of CO₂ adsorbed at that equilibrium pressure.

  • Repeat this process at increasing pressures to generate a CO₂ adsorption isotherm.

Visualizing Workflows and Relationships

Synthesis and Activation of Porous Carbon from PET

PET_to_Activated_Carbon cluster_synthesis Synthesis of Porous Carbon from PET PET Waste PET Bottles Shredded_PET Shredded PET PET->Shredded_PET Mechanical Processing Char Carbonized Char Shredded_PET->Char Carbonization (500-800°C, N2 atm) Mixed_Char KOH Impregnated Char Char->Mixed_Char Chemical Impregnation (KOH) AC Activated Carbon Mixed_Char->AC Activation (700-900°C, N2 atm) Washed_AC Washed Activated Carbon AC->Washed_AC Washing (HCl, DI Water) Final_Product Final Porous Carbon Product Washed_AC->Final_Product Drying

A flowchart for the synthesis of activated carbon from PET waste.
CO₂ Capture and Regeneration Cycle

CO2_Capture_Cycle cluster_cycle Adsorption-Desorption Cycle Adsorbent Regenerated Adsorbent CO2_Adsorbed CO2-Loaded Adsorbent Adsorbent->CO2_Adsorbed Adsorption (CO2-containing gas stream) Clean_Gas CO2-depleted Gas CO2_Adsorbed->Adsorbent Regeneration (Temperature/Pressure Swing) Pure_CO2 Pure CO2 Stream CO2_Adsorbed->Pure_CO2 Flue_Gas Flue Gas (CO2 + N2) Flue_Gas->Adsorbent

A diagram of a typical CO2 capture and regeneration cycle.
Characterization Workflow for Porous Adsorbents

Characterization_Workflow cluster_characterization Material Characterization cluster_structural cluster_textural cluster_performance Synthesized_Material Synthesized Porous Material Structural_Analysis Structural Analysis Synthesized_Material->Structural_Analysis Textural_Properties Textural Properties Synthesized_Material->Textural_Properties Performance_Evaluation Performance Evaluation Synthesized_Material->Performance_Evaluation XRD XRD (Crystallinity) Structural_Analysis->XRD FTIR FTIR (Functional Groups) Structural_Analysis->FTIR SEM_TEM SEM/TEM (Morphology) Structural_Analysis->SEM_TEM N2_Adsorption N2 Adsorption (BET Surface Area, Pore Volume) Textural_Properties->N2_Adsorption CO2_Isotherms CO2 Adsorption Isotherms (Capacity) Performance_Evaluation->CO2_Isotherms Breakthrough Breakthrough Analysis (Selectivity, Dynamics) Performance_Evaluation->Breakthrough

A workflow for the characterization of porous adsorbents.

Conclusion

This compound-based compounds, including metal-organic frameworks and materials derived from PET waste, represent a highly promising avenue for the development of efficient and sustainable CO₂ capture technologies. The tunability of MOF structures and the low cost and environmental benefits of upcycling PET waste offer significant advantages. Further research and development in the areas of material stability, scalability of synthesis, and process optimization will be crucial for the large-scale deployment of these materials in industrial carbon capture applications.

References

A Technical Guide to In Silico Modeling of Terephthalate Polymer Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Terephthalate polymers, such as polyethylene this compound (PET) and polybutylene this compound (PBT), are semi-crystalline thermoplastics with widespread industrial applications. Their mechanical, thermal, and barrier properties are intrinsically linked to their crystalline structure. Understanding and controlling the crystallization process is therefore critical for optimizing material performance. In silico modeling, particularly through molecular dynamics (MD) simulations, offers a powerful lens to investigate the molecular mechanisms of nucleation and crystal growth that are often difficult to probe experimentally. This guide details the core methodologies, computational protocols, and key findings in the atomistic and mesoscale modeling of this compound polymer crystallization.

Core Methodologies: A Multi-Scale Approach

The simulation of polymer crystallization spans multiple time and length scales. The choice of methodology depends on the specific phenomena of interest, from the initial ordering of individual chains to the formation of large-scale crystalline structures.

  • Atomistic Simulations: These models represent every atom in the polymer chains and are essential for studying the fundamental physics of crystallization. They provide high-fidelity information on chain conformation, local ordering, and the early stages of nucleus formation. Molecular Dynamics (MD) is the most common technique at this scale.

  • Coarse-Grained (Mesoscale) Models: To access longer timescales and larger system sizes, coarse-grained models simplify the system by representing groups of atoms as single "beads." This approach allows for the study of phenomena like lamellar thickening and spherulite formation, which are computationally prohibitive at the atomistic level.

  • Continuum Models: These models operate at the macroscopic level, treating the material as a continuous medium. They are used to predict the evolution of crystallinity and morphology over bulk dimensions, often using parameters derived from finer-grained simulations.

G cluster_scale Modeling Scales cluster_info Information Flow Atomistic Atomistic Scale (e.g., Molecular Dynamics) Focus: Chain folding, nucleus formation Mesoscale Mesoscale (e.g., Coarse-Grained MD) Focus: Lamellar growth, morphology Atomistic->Mesoscale Upscaling Params Derive Parameters (e.g., Potentials, Mobility) Atomistic->Params Continuum Continuum Scale (e.g., Phase-Field Models) Focus: Bulk crystallization kinetics Mesoscale->Continuum Upscaling Mesoscale->Params Bulk Predict Bulk Properties (e.g., Mechanical Strength) Continuum->Bulk Params->Continuum

Diagram 1: Hierarchical multi-scale modeling approach for polymer crystallization.

Computational Protocol: Atomistic MD Simulation Workflow

A typical in silico experiment to model the crystallization of a this compound polymer like PET from an amorphous melt involves a well-defined sequence of steps.

Step 1: Initial Model Construction

An amorphous cell of polymer chains is constructed. This involves generating chains with appropriate molecular weight distributions and placing them randomly in a simulation box at a low density, ensuring no significant overlap.

Step 2: Force Field Selection

The force field dictates the potential energy of the system as a function of atomic coordinates and is paramount for accurate simulation. It defines bond lengths, angles, dihedrals, and non-bonded interactions. For this compound polymers, several well-established force fields are used. The choice of force field significantly impacts the prediction of properties like the glass transition temperature (Tg) and melting temperature (Tm).

Step 3: System Equilibration

The initial amorphous structure is computationally "annealed" to achieve a realistic, high-density, and energetically relaxed melt state. This is a multi-stage process:

  • Energy Minimization: Removes high-energy atomic clashes from the initial structure.

  • NVT Ensemble Simulation: The system is heated to a high temperature (well above Tm) at constant volume (NVT) to promote chain mobility and relaxation.

  • NPT Ensemble Simulation: The system is then equilibrated at high temperature and pressure (typically 1 atm) in the NPT ensemble. This allows the simulation box to adjust its volume, bringing the system to the correct experimental density. This step is crucial for achieving a stable amorphous melt.

Step 4: Crystallization via Cooling

Starting from the equilibrated melt, crystallization is induced by reducing the temperature. A controlled cooling ramp is applied, lowering the temperature from above Tm to a target crystallization temperature (Tc) below Tm. The system is then held at Tc for a long production run to allow for nucleation and crystal growth.

Step 5: Analysis of Trajectories

The atomic coordinates over time (trajectory) are analyzed to quantify the structural evolution. Key analyses include:

  • Order Parameters: To distinguish between amorphous and crystalline regions. The orientation of specific vectors, like those along the ethylene glycol segments in PET, is often monitored.

  • Radial Distribution Functions (RDF): To characterize the local packing and structure.

  • Chain Conformation Analysis: To study changes in dihedral angle distributions (e.g., gauche-to-trans transitions in the glycol segments), which are a hallmark of crystallization.

  • Crystallinity Calculation: To quantify the percentage of the material that has transitioned to an ordered, crystalline state.

G cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production & Analysis Build 1. Build Amorphous Cell (Low-density polymer chains) FF 2. Assign Force Field (e.g., PCFF, COMPASS) Build->FF Min 3. Energy Minimization FF->Min NVT 4. NVT Annealing (High Temperature) Min->NVT NPT 5. NPT Equilibration (High T, 1 atm) Achieve melt density NVT->NPT Cool 6. Cooling Protocol (Cool from melt to Tc) NPT->Cool Run 7. NPT Production Run (Simulate at Tc) Cool->Run Analyze 8. Trajectory Analysis (Order parameters, RDF, etc.) Run->Analyze

Diagram 2: Workflow for a typical molecular dynamics simulation of polymer crystallization.

Data Presentation: Force Field Performance

The accuracy of MD simulations is highly dependent on the chosen force field. The table below summarizes simulated glass transition (Tg) and density values for PET using different force fields compared to experimental data.

Force FieldSimulated Tg (K)Simulated Density (g/cm³ at 300K)Experimental Tg (K)Experimental Density (g/cm³)
PCFF365 K1.408\multirow{3}{}{340-350 K}\multirow{3}{}{~1.41 (amorphous)}
COMPASS325 K1.398
OPLS-AA345 K1.357

Table 1: Comparison of simulated and experimental properties for amorphous PET using various force fields. Data sourced from reference.

Factors Influencing Crystallization

In silico models are used to systematically investigate variables that control the crystallization process. By modifying simulation parameters, researchers can isolate the effect of each factor on the resulting molecular structure.

G cluster_factors Controlling Factors (Simulation Inputs) Crystallization Polymer Crystallization (Nucleation & Growth) Temp Temperature (Cooling Rate, Tc) Temp->Crystallization Pressure Pressure Pressure->Crystallization MW Molecular Weight & Distribution MW->Crystallization Strain Mechanical Strain (Stress-induced) Strain->Crystallization Additives Additives / Nucleating Agents Additives->Crystallization

The Microbial Solution to Plastic Pollution: An In-depth Technical Guide to the Discovery of Terephthalate-Metabolizing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution, particularly from polyethylene terephthalate (PET), has spurred a global search for sustainable remediation strategies. A groundbreaking discovery in this field has been the identification of microorganisms capable of metabolizing this compound (TPA), a primary component of PET. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols related to these remarkable microbes, with a primary focus on the well-characterized bacterium, Ideonella sakaiensis.

The Discovery of a Plastic-Eating Bacterium: Ideonella sakaiensis

In 2016, a team of Japanese scientists reported the isolation of a novel bacterium, Ideonella sakaiensis 201-F6, from a PET bottle recycling facility.[1] This bacterium was found to utilize PET as its major carbon and energy source.[1] Subsequent research has elucidated the enzymatic machinery responsible for this remarkable capability, offering a promising avenue for bioremediation and a circular bio-economy for PET.

Ideonella sakaiensis employs a two-enzyme system to depolymerize PET and metabolize its constituent monomers. The bacterium adheres to the surface of PET and secretes the enzyme PET hydrolase (PETase), which breaks down the polymer into mono(2-hydroxyethyl) this compound (MHET), with smaller amounts of bis(2-hydroxyethyl) this compound (BHET) and terephthalic acid (TPA).[1] MHET is then further hydrolyzed by an intracellular enzyme, MHET hydrolase (MHETase), into TPA and ethylene glycol (EG).[1] Both TPA and EG are subsequently assimilated by the bacterium and funneled into its central metabolic pathways.[1]

The Enzymatic Powerhouses: PETase and MHETase

The discovery of PETase and MHETase has been a pivotal moment in the field of plastic biodegradation. These enzymes exhibit a remarkable specificity and efficiency for their respective substrates.

PETase (PET hydrolase) is an extracellular enzyme that initiates the degradation of PET. It belongs to the α/β-hydrolase superfamily and possesses a catalytic triad of Ser-His-Asp.[2] Unlike many other cutinases that show some PET-degrading activity, PETase is uniquely adapted to bind to and hydrolyze the aromatic polyester structure of PET at ambient temperatures.[2][3]

MHETase (MHET hydrolase) is a membrane-associated intracellular enzyme that completes the breakdown of the PET monomer. It specifically hydrolyzes MHET into TPA and EG.[1][4] The synergistic action of PETase and MHETase allows Ideonella sakaiensis to efficiently convert solid PET plastic into metabolites that can support its growth.

The Metabolic Pathway of this compound

Once PET is broken down into TPA and EG, these molecules are transported into the bacterial cell and enter central metabolic pathways.

  • Ethylene Glycol (EG) Metabolism: EG is oxidized to glycoaldehyde, which is then converted to glycolate. Glycolate enters the glycerate pathway and is ultimately converted to 2-phosphoglycerate, an intermediate of glycolysis.

  • This compound (TPA) Metabolism: TPA is catabolized through a specific degradation pathway. It is first converted to protocatechuate (PCA) by a dioxygenase. PCA then undergoes ring cleavage and is further metabolized via the β-ketoadipate pathway, eventually feeding into the tricarboxylic acid (TCA) cycle.[5]

// Nodes PET [label="Polyethylene this compound (PET)", fillcolor="#F1F3F4", fontcolor="#202124"]; MHET [label="Mono(2-hydroxyethyl) this compound (MHET)", fillcolor="#F1F3F4", fontcolor="#202124"]; TPA [label="this compound (TPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; EG [label="Ethylene Glycol (EG)", fillcolor="#F1F3F4", fontcolor="#202124"]; PCA [label="Protocatechuate (PCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaKetoadipate [label="β-Ketoadipate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA [label="TCA Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PET -> MHET [label="PETase", color="#EA4335"]; MHET -> TPA [label="MHETase", color="#EA4335"]; MHET -> EG [label="MHETase", color="#EA4335"]; TPA -> PCA [label="TPA Dioxygenase", color="#34A853"]; PCA -> BetaKetoadipate [label="Ring Cleavage", color="#34A853"]; BetaKetoadipate -> TCA [color="#34A853"]; EG -> Glycolysis [label="Oxidation Steps", color="#FBBC05"]; } dot Caption: Metabolic pathway of PET degradation by Ideonella sakaiensis.

Other this compound-Metabolizing Microorganisms

While Ideonella sakaiensis is the most well-known example, other microorganisms have been identified that can degrade PET or its constituent monomers. These include various species of:

  • Bacillus [6]

  • Pseudomonas [6]

  • Comamonas [7]

  • Rhodococcus [8]

  • Thermobifida [2]

These organisms often possess cutinases or esterases with some activity towards PET, though typically less efficient than the specialized enzymes of I. sakaiensis. The study of these diverse microorganisms provides a broader understanding of the genetic and enzymatic basis of plastic degradation in nature.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from various studies on the microbial degradation of PET and the kinetics of the involved enzymes.

Table 1: PET Film Degradation by Whole-Cell Biocatalysis

Microorganism/SystemPET Film TypeIncubation Time (days)Degradation Rate/Weight LossReference
Ideonella sakaiensisAmorphous14>1.4 mg/day[9]
Engineered Clostridium thermocellumAmorphous14>2.2 mg/day[9]
Two-species microbial consortiumAmorphous713.6% weight loss[10]
Three-species microbial consortiumAmorphous331.2% weight loss[10]
Klebsiella pneumoniaeNot specified724% weight loss[8][11]
Klebsiella pneumoniaeNot specified2846% weight loss[8][11]

Table 2: Kinetic Parameters of PET-Degrading Enzymes

EnzymeSubstrateKm (mM)kcat (s-1)Temperature (°C)pHReference
I. sakaiensis PETase (Wild-Type)p-Nitrophenyl butyrate--307.2[12]
I. sakaiensis PETase (Mutant)p-Nitrophenyl butyrate--607.2[12]
I. sakaiensis MHETase (Wild-Type)MpNPT--25-
Leaf-branch compost cutinase (LCC)PET----[2]

Note: Direct kinetic data for PETase and MHETase on their natural substrates (PET and MHET) are challenging to obtain due to the insolubility of PET. Many studies use model substrates like p-nitrophenyl esters.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound-metabolizing microorganisms.

Isolation and Cultivation of this compound-Degrading Bacteria

Objective: To isolate and cultivate bacteria capable of using this compound as a sole carbon source.

Materials:

  • Environmental samples (e.g., soil and water from plastic recycling sites)

  • Mineral Salts Medium (MSM) (see recipe below)

  • Terephthalic acid (TPA)

  • Agar

  • Sterile petri dishes, flasks, and tubes

  • Incubator

Mineral Salts Medium (MSM) Recipe:

Component Concentration
(NH4)2SO4 2.0 g/L
Na2HPO4 1.5 g/L
KH2PO4 1.5 g/L
MgSO4·7H2O 0.2 g/L
CaCl2·2H2O 0.01 g/L
FeCl3·6H2O 0.001 g/L

| Trace element solution | 1.0 mL/L |

Adjust pH to 7.0. For solid medium, add 15 g/L agar. Trace element solution composition can vary, but a standard recipe like Pfenning's is suitable.

Protocol:

  • Enrichment Culture: a. Add 1 g of the environmental sample to 100 mL of MSM broth supplemented with 0.1% (w/v) TPA as the sole carbon source. b. Incubate at 30°C with shaking (150 rpm) for 7-14 days. c. Subculture by transferring 1 mL of the enrichment culture to fresh MSM-TPA medium and incubate under the same conditions. Repeat this step 2-3 times.

  • Isolation: a. Serially dilute the final enrichment culture in sterile saline. b. Spread 100 µL of each dilution onto MSM-TPA agar plates. c. Incubate the plates at 30°C for 5-10 days, or until colonies appear.

  • Purification: a. Select distinct colonies and streak them onto fresh MSM-TPA agar plates to obtain pure cultures. b. Incubate as before. c. A pure culture will show uniform colony morphology.

  • Cultivation for Experiments: a. Inoculate a single colony into liquid MSM-TPA broth. b. Grow at 30°C with shaking to the desired cell density for subsequent experiments.

// Nodes Sample [label="Environmental Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrichment [label="Enrichment Culture\n(MSM + TPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Subculture [label="Serial Subculturing", fillcolor="#FBBC05", fontcolor="#202124"]; Isolation [label="Isolation on Agar Plates\n(MSM + TPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification by Streaking", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureCulture [label="Pure Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> Enrichment [color="#5F6368"]; Enrichment -> Subculture [color="#5F6368"]; Subculture -> Isolation [color="#5F6368"]; Isolation -> Purification [color="#5F6368"]; Purification -> PureCulture [color="#5F6368"]; } dot Caption: Experimental workflow for the isolation of this compound-degrading bacteria.

Quantification of PET Film Degradation

Objective: To measure the extent of PET film degradation by microbial cultures.

Method 1: Gravimetric Analysis (Weight Loss)

Materials:

  • Pre-weighed, sterile PET films (amorphous films are more readily degraded)

  • Microbial culture in a suitable medium with PET film as the sole carbon source

  • Sterile control (medium with PET film, no microbes)

  • Drying oven

  • Analytical balance

Protocol:

  • Aseptically add a pre-weighed sterile PET film to the microbial culture and the sterile control.

  • Incubate under appropriate conditions (e.g., 30°C, shaking) for a set period (e.g., 7, 14, or 28 days).

  • At the end of the incubation period, carefully remove the PET films from the cultures.

  • Gently wash the films with a mild detergent solution (e.g., 1% SDS) to remove any attached biofilm, followed by rinsing with distilled water.

  • Dry the films in an oven at 50-60°C to a constant weight.

  • Weigh the dried films on an analytical balance.

  • Calculate the percentage weight loss using the following formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Method 2: Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology changes of PET films due to microbial degradation.

Protocol:

  • After incubation and washing as described in the gravimetric method, cut small pieces of the PET films.

  • Mount the film pieces on SEM stubs.

  • Sputter-coat the samples with a conductive material (e.g., gold-palladium).

  • Observe the surface of the films under a scanning electron microscope.

  • Compare the surface of the microbially-treated films with that of the control films to identify signs of degradation, such as pitting, erosion, and cracking.

Enzyme Activity Assays

Objective: To measure the catalytic activity of PETase and MHETase.

Method 1: Absorbance-Based Assay for PETase

Materials:

  • Purified PETase enzyme

  • p-Nitrophenyl butyrate (pNPB) as a model substrate

  • Phosphate buffer (pH 7.2)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of pNPB in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing phosphate buffer and pNPB at a final concentration of 1 mM.

  • Add a known concentration of purified PETase to initiate the reaction.

  • Incubate the reaction at the desired temperature (e.g., 30°C).

  • Measure the increase in absorbance at 415 nm over time, which corresponds to the release of p-nitrophenol (pNP).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Enzyme activity can be expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of pNP per minute.

Method 2: HPLC-Based Assay for MHETase

Materials:

  • Purified MHETase enzyme

  • MHET as the substrate

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC system with a UV detector

Protocol:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of MHET.

  • Add a known concentration of purified MHETase to start the reaction.

  • Incubate at the desired temperature (e.g., 30°C).

  • At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., an equal volume of acetonitrile or by acidification).

  • Analyze the samples by HPLC to quantify the decrease in MHET and the increase in TPA and EG.

  • Calculate the initial reaction rate from the change in substrate or product concentration over time.

HPLC Analysis of this compound and its Degradation Products

Objective: To separate and quantify TPA, MHET, and BHET in culture supernatants or enzyme reaction mixtures.

Materials:

  • HPLC system with a C18 reversed-phase column and a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Standards for TPA, MHET, and BHET

Protocol:

  • Sample Preparation: a. Centrifuge the culture or reaction sample to remove cells and debris. b. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 5% to 40% B

      • 5-20 min: 40% to 45% B

    • Flow Rate: 0.8 - 1.0 mL/min

    • Detection Wavelength: 240-260 nm

    • Injection Volume: 10-20 µL

  • Quantification: a. Run standards of known concentrations for TPA, MHET, and BHET to determine their retention times and create calibration curves. b. Integrate the peak areas of the analytes in the samples and quantify their concentrations using the calibration curves.

Future Perspectives and Conclusion

The discovery of microorganisms that can metabolize this compound represents a significant advancement in the quest for sustainable solutions to plastic pollution. The elucidation of the enzymatic and metabolic pathways involved has opened up new possibilities for bioremediation and the development of a circular bio-economy for PET. Future research will likely focus on:

  • Discovering new plastic-degrading microorganisms from diverse environments to expand the toolbox of available enzymes.

  • Engineering more efficient and thermostable enzymes through protein engineering and directed evolution to improve the rate and extent of PET degradation.

  • Developing optimized microbial consortia that can work synergistically to break down PET and convert the resulting monomers into value-added products.

  • Scaling up bioreactor technologies for the industrial-scale processing of PET waste.

This technical guide provides a foundational understanding of the key discoveries, methodologies, and quantitative data in the exciting field of microbial this compound metabolism. It is intended to serve as a valuable resource for researchers and scientists working to harness the power of biology to address the global challenge of plastic waste.

References

Unveiling the Contrasts: A Technical Guide to the Physicochemical Properties of Amorphous vs. Crystalline Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene terephthalate (PET) is a versatile thermoplastic polymer widely utilized in packaging, textiles, and biomedical applications. Its performance is intrinsically linked to its molecular arrangement, existing in two primary forms: amorphous and crystalline. This technical guide provides an in-depth exploration of the distinct physicochemical properties of these two states, offering a comparative analysis supported by quantitative data and detailed experimental methodologies.

Comparative Physicochemical Properties

The arrangement of polymer chains—random and entangled in the amorphous state versus highly ordered and tightly packed in the crystalline state—gives rise to significant differences in the material's properties. A summary of these key differences is presented in the table below.

PropertyAmorphous PETCrystalline PET (Semi-crystalline)Significance in Applications
Density ~1.33 g/cm³Up to ~1.42 g/cm³Higher density in crystalline PET leads to increased rigidity, strength, and barrier properties.
Glass Transition (Tg) ~70-80 °C~80-90 °CThe temperature at which the amorphous regions transition from a rigid to a rubbery state, defining the upper service temperature for amorphous PET.
Melting Temperature (Tm) Does not exhibit a sharp melting point.~250-265 °CThe temperature at which crystalline regions melt; a key parameter for processing crystalline PET.
Mechanical Properties
Tensile StrengthLowerHigherCrystalline PET can withstand higher stress before failing, making it suitable for structural applications.
Young's ModulusLowerHigherCrystalline PET is stiffer and less flexible than its amorphous counterpart.
Impact StrengthHigherLowerThe disordered structure of amorphous PET can better absorb energy from impacts.
Optical Properties TransparentOpaque or translucentThe ordered crystalline structures scatter light, reducing clarity.
Barrier Properties
Gas PermeabilityHigherLowerThe tightly packed chains in crystalline PET create a more tortuous path for gas molecules, enhancing barrier performance for applications like carbonated beverage bottles.
Solvent Resistance LowerHigherThe strong intermolecular forces within the crystalline regions make it more resistant to solvent attack.

Experimental Protocols for Characterization

Accurate characterization of the amorphous and crystalline content in PET is crucial for predicting its behavior and suitability for a given application. The following are standard methodologies employed for this purpose.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of PET, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Methodology:

  • Sample Preparation: A small sample of PET (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melting point (e.g., 300 °C). This scan reveals the initial thermal history of the material, showing the glass transition, any cold crystallization, and the melting of existing crystals.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to room temperature. This shows the crystallization behavior from the molten state.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan provides information on the inherent properties of the material, erasing the previous thermal history.

  • Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve. The crystallization and melting events are identified as exothermic and endothermic peaks, respectively. The degree of crystallinity can be calculated from the enthalpy of melting.

X-Ray Diffraction (XRD)

Objective: To determine the degree of crystallinity and identify the crystalline structure of PET.

Methodology:

  • Sample Preparation: A flat sample of PET with a smooth surface is prepared.

  • Instrument Setup: The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10° to 40°), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis:

    • Amorphous PET: Produces a broad, diffuse scattering halo, indicating the absence of long-range atomic order.

    • Crystalline PET: Exhibits sharp diffraction peaks at specific angles corresponding to the lattice planes of the crystalline structure.

    • Degree of Crystallinity: The percentage of crystallinity is calculated by separating the areas corresponding to the crystalline peaks and the amorphous halo in the diffractogram.

Tensile Testing

Objective: To measure the mechanical properties of PET, such as tensile strength, Young's modulus, and elongation at break.

Methodology (based on ASTM D882):

  • Sample Preparation: Thin film or dog-bone shaped specimens with defined dimensions are prepared.

  • Instrument Setup: The specimen is mounted in the grips of a universal testing machine equipped with a load cell and an extensometer.

  • Test Execution: The specimen is pulled at a constant rate of crosshead displacement until it fractures. The load and displacement are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizing Key Processes

The transition between the amorphous and crystalline states is a critical process that dictates the final properties of a PET product. The following diagram illustrates this relationship.

PET_Crystallization cluster_0 Amorphous State cluster_1 Crystalline State Amorphous Amorphous PET (Random Coils) Process Thermal/Mechanical Treatment Amorphous->Process Heating above Tg (Annealing) Crystalline Semi-Crystalline PET (Ordered Lamellae) Crystalline->Process Heating above Tm (Melting) Process->Amorphous Rapid Cooling (Quenching) Process->Crystalline Crystallization

Figure 1: Thermal transition pathways between amorphous and semi-crystalline PET.

The following diagram illustrates a typical workflow for the comprehensive characterization of a PET sample.

PET_Characterization_Workflow Sample PET Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC XRD X-Ray Diffraction (XRD) Sample->XRD Tensile Tensile Testing Sample->Tensile Thermal Thermal Properties (Tg, Tc, Tm, % Crystallinity) DSC->Thermal Structural Structural Properties (% Crystallinity, Crystal Structure) XRD->Structural Mechanical Mechanical Properties (Tensile Strength, Modulus) Tensile->Mechanical

Figure 2: Experimental workflow for PET sample characterization.

The Genesis of a Polymer: An In-depth Technical Guide to the Polymerization Mechanisms of Terephthalic Acid and Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene terephthalate (PET), a ubiquitous polymer in modern life, is synthesized through a step-growth polymerization of terephthalic acid (TPA) and ethylene glycol (EG). The formation of this high-molecular-weight polyester is a fascinating interplay of chemical kinetics, catalysis, and process engineering. This technical guide delves into the core mechanisms of PET synthesis, providing a detailed overview of the esterification and polycondensation stages, complete with quantitative data, experimental protocols, and visual representations of the underlying chemical and process workflows.

The Two-Act Play: Esterification and Polycondensation

The industrial production of PET from TPA and EG is predominantly a two-stage process. The first act is the direct esterification of terephthalic acid with ethylene glycol to form bis(2-hydroxyethyl) this compound (BHET) and its oligomers. The second, and more kinetically challenging, act is the polycondensation of the BHET monomers and oligomers to build the long polymer chains that constitute PET.

Act I: Direct Esterification - The Foundation

In the initial stage, a slurry of terephthalic acid and an excess of ethylene glycol is heated under moderate pressure. The primary reaction is the esterification of the carboxylic acid groups of TPA with the hydroxyl groups of EG, releasing water as a byproduct.[1] This reaction proceeds until most of the TPA has been converted to BHET and low molecular weight oligomers.

The direct esterification process can be summarized by the following reaction:

Terephthalic Acid + 2 Ethylene Glycol → Bis(2-hydroxyethyl) this compound (BHET) + 2 Water

This stage is crucial for achieving a homogenous melt and setting the stage for the subsequent polycondensation. The molar ratio of EG to TPA is a critical parameter, with an excess of EG used to drive the reaction forward and compensate for glycol losses.[2]

Act II: Polycondensation - Building the Polymer Chain

Following esterification, the reaction mixture, primarily composed of BHET and its oligomers, is subjected to higher temperatures and a high vacuum. This stage, known as polycondensation or transesterification, is where the significant increase in molecular weight occurs. In this step, two molecules of BHET (or their oligomers) react, eliminating a molecule of ethylene glycol and forming an ester linkage, thus extending the polymer chain.[3]

The polycondensation reaction can be represented as:

n BHET → (PET)n + n Ethylene Glycol

This is a reversible equilibrium reaction, and the continuous removal of the ethylene glycol byproduct is essential to drive the polymerization towards the formation of high molecular weight PET.[4] This is typically achieved by applying a high vacuum to the reactor. The viscosity of the molten polymer increases significantly during this stage, which presents engineering challenges in ensuring adequate mixing and surface renewal for efficient EG removal.

The Director's Cut: Catalysis in PET Synthesis

The polymerization of TPA and EG is kinetically slow and requires the use of catalysts to achieve commercially viable reaction rates. While the direct esterification can proceed without a catalyst, the polycondensation stage is almost always catalyzed.

Antimony compounds , particularly antimony trioxide (Sb₂O₃), are the most widely used catalysts in the industrial production of PET.[3][5] Antimony catalysts are primarily active during the polycondensation stage. The proposed mechanism involves the formation of an antimony glycolate complex, which then facilitates the transesterification reaction.[5] The catalyst lowers the activation energy of the polycondensation reaction, thereby increasing the rate of polymer chain growth.[3][5]

Other catalyst systems based on titanium, germanium, and aluminum have also been developed, often in pursuit of improved polymer properties or to address the environmental and health concerns associated with antimony.[6][7]

Quantitative Insights: A Tabular Summary of Reaction Parameters

The following tables summarize key quantitative data related to the polymerization of terephthalic acid and ethylene glycol, providing a basis for comparison and analysis.

ParameterValueConditions / RemarksReference
Esterification
Temperature240 - 260 °CIndustrial process range.[2]
Pressure3 - 5 barTo maintain reactants in the liquid phase.[1]
EG:TPA Molar Ratio1.1:1 to 1.5:1Excess EG is used to drive the reaction.[2]
Polycondensation
Temperature260 - 280 °CHigher temperature to increase reaction rate and keep the polymer molten.[2]
Pressure< 1 mbar (High Vacuum)Essential for the removal of ethylene glycol byproduct.
Antimony Catalyst Conc.150 - 300 ppmTypical concentration range for Sb₂O₃.[7]
Activation Energy (SSP)30.7 kcal/molUncatalyzed Solid-State Polycondensation.[3][5]
Activation Energy (SSP)23.3 kcal/molAntimony-catalyzed Solid-State Polycondensation.[3][5]
Intrinsic Viscosity (IV)0.60 - 0.85 dL/gTypical range for bottle-grade PET.[5]

SSP: Solid-State Polycondensation, a process sometimes used after melt polycondensation to achieve even higher molecular weights.

Replicating the Process: Experimental Protocols

The following section outlines a generalized laboratory-scale protocol for the synthesis of PET, derived from various sources. This protocol is intended as a guide and may require optimization based on specific laboratory equipment and desired polymer characteristics.

Materials and Equipment
  • Reactants: Purified Terephthalic Acid (TPA), Ethylene Glycol (EG)

  • Catalyst: Antimony Trioxide (Sb₂O₃)

  • Apparatus: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection. A heating mantle with a temperature controller. A vacuum pump capable of reaching <1 mbar.

Procedure

Stage 1: Esterification

  • Charge the reactor with terephthalic acid and ethylene glycol in a molar ratio of 1:1.2.[2]

  • Add the antimony trioxide catalyst (approximately 0.05 wt% based on TPA).[2]

  • Flush the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture to 240 °C with continuous stirring.[2]

  • Maintain these conditions for 2-3 hours. Water will be evolved and can be collected in the condenser.[2] The reaction mixture should become a clear, homogenous melt of bis(2-hydroxyethyl) this compound (BHET) and oligomers.

Stage 2: Polycondensation

  • Increase the temperature of the reactor to 270 °C.[2]

  • Gradually apply vacuum to the system, reducing the pressure to below 1 mbar over a period of about 30 minutes. This must be done carefully to avoid excessive foaming.

  • Continue the reaction under high vacuum and at 270-280 °C for 2.5-3.5 hours.[2] Ethylene glycol will be distilled off and collected.

  • The viscosity of the melt will increase noticeably as the polymerization proceeds. The stirring torque can be used as an indicator of the molecular weight increase.

  • Once the desired viscosity is reached, the reaction is stopped by removing the heat and breaking the vacuum with nitrogen.

  • The resulting PET polymer can be extruded from the reactor as a strand and pelletized after cooling.

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide a clear and logical representation of the chemical reactions and the overall process workflow.

PET_Synthesis_Workflow cluster_Monomers Raw Materials cluster_Process Polymerization Process cluster_Products Products & Byproducts TPA Terephthalic Acid (TPA) Esterification Esterification Reactor (240-260°C, 3-5 bar) TPA->Esterification EG Ethylene Glycol (EG) EG->Esterification Polycondensation Polycondensation Reactor (260-280°C, <1 mbar) Esterification->Polycondensation BHET Oligomers Water Water Esterification->Water Byproduct PET Polyethylene This compound (PET) Pellets Polycondensation->PET EG_byproduct Ethylene Glycol Polycondensation->EG_byproduct Byproduct Catalyst Antimony Catalyst Catalyst->Polycondensation

Figure 1: Overall workflow for the synthesis of PET.

Esterification_Reaction Esterification Reaction TPA Terephthalic Acid (HOOC-C₆H₄-COOH) BHET Bis(2-hydroxyethyl) this compound (HO-CH₂-CH₂-OOC-C₆H₄-COO-CH₂-CH₂-OH) TPA->BHET EG Ethylene Glycol (HO-CH₂-CH₂-OH) EG->BHET Water Water (H₂O) BHET->Water

Figure 2: Chemical reaction for the direct esterification of TPA and EG.

Polycondensation_Reaction Polycondensation Reaction BHET n Bis(2-hydroxyethyl) this compound PET Polyethylene this compound [-O-CH₂-CH₂-OOC-C₆H₄-CO-]n BHET->PET EG n Ethylene Glycol PET->EG

Figure 3: Chemical reaction for the polycondensation of BHET to form PET.

Antimony_Catalytic_Cycle Sb_Glycolate Antimony Glycolate Sb(OCH₂CH₂O)₃ Coordination_Complex Coordination Complex Sb_Glycolate->Coordination_Complex Coordination of -OH group Transition_State Transition State Coordination_Complex->Transition_State Nucleophilic Attack PET_linkage PET Ester Linkage + EG Transition_State->PET_linkage EG Elimination PET_linkage->Sb_Glycolate Catalyst Regeneration BHET1 BHET (Polymer Chain End) BHET1->Coordination_Complex BHET2 BHET (Another Chain End) BHET2->Transition_State

Figure 4: Proposed catalytic cycle for antimony in PET polycondensation.

References

The Environmental Odyssey of Terephthalate Plasticizers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive use of plastics has led to the ubiquitous presence of their additives in the environment. Among these, terephthalate plasticizers, primarily used as replacements for some regulated phthalates, are of growing interest to the scientific community. This technical guide delves into the environmental fate and transport of these compounds, providing a comprehensive overview of their journey through various environmental compartments, their degradation pathways, and the methodologies used to study them.

Physicochemical Properties and Environmental Distribution

This compound plasticizers, such as Di(2-ethylhexyl) this compound (DEHTP or DOTP), are characterized by their low water solubility and high octanol-water partition coefficients (Kow), indicating a strong tendency to sorb to organic matter in soil and sediment. This property governs their distribution and mobility in the environment. Once released from plastic matrices through leaching, they primarily partition to soil, sediment, and sludge.

Table 1: Physicochemical Properties of Selected this compound Plasticizers

PropertyDi(2-ethylhexyl) this compound (DEHTP/DOTP)
Molecular Formula C24H38O4
Molecular Weight 390.56 g/mol
Water Solubility 4.0 mg/L[1]
Log Kow (Octanol-Water Partition Coefficient) 8.1 (estimated)
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 870,000 (estimated)[1]
Vapor Pressure 1.2 x 10^-7 mmHg at 25°C
Melting Point -48 °C
Boiling Point 400 °C

Environmental Fate: Degradation and Transformation

The environmental persistence of this compound plasticizers is determined by a combination of biotic and abiotic degradation processes.

Biodegradation

Biodegradation is the primary mechanism for the removal of this compound plasticizers from the environment. Microorganisms in soil and water can hydrolyze the ester bonds of these compounds, leading to the formation of terephthalic acid (TPA) and the corresponding alcohol (e.g., 2-ethylhexanol from DEHTP). TPA can be further degraded by a variety of bacteria through aerobic pathways.

A key metabolic difference between DEHTP and its ortho-phthalate isomer DEHP is that DEHTP does not appear to lead to the significant formation of a monoester metabolite, which is considered the primary toxic metabolite for ortho-phthalates[1].

dot

Environmental_Fate_and_Transport Plastic_Products Plastic Products (e.g., PVC, PET) Leaching Leaching Plastic_Products->Leaching Weathering, Temperature Terephthalate_Plasticizers This compound Plasticizers in Environment Leaching->Terephthalate_Plasticizers Soil_Sediment Soil & Sediment Terephthalate_Plasticizers->Soil_Sediment Partitioning Water Water (Dissolved & Particulate) Terephthalate_Plasticizers->Water Air Air (Particulate-bound) Terephthalate_Plasticizers->Air Volatilization (minor) Abiotic_Degradation Abiotic Degradation (Hydrolysis, Photolysis) Terephthalate_Plasticizers->Abiotic_Degradation Sorption Sorption Soil_Sediment->Sorption Desorption Desorption Soil_Sediment->Desorption Runoff Runoff Soil_Sediment->Runoff Biodegradation Biodegradation Soil_Sediment->Biodegradation Water->Soil_Sediment Sedimentation Water->Biodegradation Deposition Deposition Air->Deposition Air->Deposition Sorption->Terephthalate_Plasticizers Desorption->Water Runoff->Water Deposition->Soil_Sediment Deposition->Water Degradation_Products Degradation Products (TPA, Alcohols, etc.) Biodegradation->Degradation_Products Abiotic_Degradation->Degradation_Products Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Soil_Sample Soil/Sediment Sample (Glass Jar, 4°C) Drying_Sieving Drying & Sieving (Soil/Sediment) Soil_Sample->Drying_Sieving Water_Sample Water Sample (Amber Glass Bottle, 4°C) Water_Extraction Extraction (LLE or SPE) Water_Sample->Water_Extraction Soil_Extraction Solvent Extraction (e.g., UAE, Soxhlet) Drying_Sieving->Soil_Extraction Cleanup Extract Cleanup (e.g., SPE) Soil_Extraction->Cleanup Water_Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC) Concentration->Instrumental_Analysis Data_Analysis Data Analysis & Quantification Instrumental_Analysis->Data_Analysis

References

Toxicological Assessment of Bis(2-ethylhexyl) Terephthalate (DEHT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) terephthalate (DEHT), a non-phthalate plasticizer, is a prominent replacement for di(2-ethylhexyl) phthalate (DEHP) in a multitude of consumer and medical products. Its structural variance from DEHP, being a para-isomer instead of an ortho-isomer, significantly influences its metabolic fate and toxicological profile. This technical guide provides a comprehensive assessment of the current toxicological data on DEHT, with a focus on its metabolic pathway, acute and chronic toxicity, genotoxicity, and developmental and reproductive effects. Detailed experimental protocols for key toxicological studies are outlined, and quantitative data are presented in a structured format for comparative analysis. Furthermore, this guide includes visualizations of the metabolic pathway and standardized experimental workflows to aid in the understanding of the toxicological evaluation of DEHT.

Introduction

Bis(2-ethylhexyl) this compound (DEHT), also known as dioctyl this compound (DOTP), is a branched-chain diester of terephthalic acid and 2-ethylhexanol. It is a colorless, viscous liquid utilized to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] The widespread use of DEHT stems from concerns over the endocrine-disrupting and reproductive toxicity associated with its ortho-phthalate isomer, DEHP.[2] The differing position of the ester groups on the benzene ring—1,4- (para) in DEHT versus 1,2- (ortho) in DEHP—results in distinct metabolic and toxicological properties.[3] This guide synthesizes the available scientific literature to provide an in-depth toxicological assessment of DEHT for the scientific community.

Metabolism and Pharmacokinetics

Upon oral ingestion, DEHT is rapidly hydrolyzed in the gastrointestinal tract by esterases into its monoester, mono(2-ethylhexyl) this compound (MEHT), and 2-ethylhexanol.[4] MEHT undergoes further metabolism via oxidation of the 2-ethylhexyl side chain, forming several oxidized metabolites. The primary urinary metabolites used as biomarkers for DEHT exposure are:

  • Mono(2-ethyl-5-hydroxyhexyl) this compound (5OH-MEHTP)[5]

  • Mono(2-ethyl-5-oxohexyl) this compound (5oxo-MEHTP)[5]

  • Mono(2-ethyl-5-carboxypentyl) this compound (5cx-MEPTP)[5]

  • Mono(2-carboxy-methylheptyl) this compound (2cx-MMHTP)[5]

Studies in human volunteers have shown that after a single oral dose of DEHT, these metabolites are excreted in the urine, with the majority being eliminated within the first 24 hours.[5] 5cx-MEPTP is the most abundant urinary metabolite.[5] A key difference in the metabolism of DEHT compared to DEHP is that DEHT is extensively hydrolyzed to terephthalic acid and 2-ethylhexanol, which limits the systemic exposure to the monoester metabolite.[6]

DEHT_Metabolism DEHT Bis(2-ethylhexyl) this compound (DEHT) MEHT Mono(2-ethylhexyl) this compound (MEHT) DEHT->MEHT Hydrolysis (Esterases) 5OH-MEHTP Mono(2-ethyl-5-hydroxyhexyl) this compound (5OH-MEHTP) MEHT->5OH-MEHTP Oxidation 2cx-MMHTP Mono(2-carboxy-methylheptyl) this compound (2cx-MMHTP) MEHT->2cx-MMHTP Oxidation 5oxo-MEHTP Mono(2-ethyl-5-oxohexyl) this compound (5oxo-MEHTP) 5OH-MEHTP->5oxo-MEHTP Oxidation Urine Urinary Excretion 5OH-MEHTP->Urine 5cx-MEPTP Mono(2-ethyl-5-carboxypentyl) this compound (5cx-MEPTP) 5oxo-MEHTP->5cx-MEPTP Oxidation 5oxo-MEHTP->Urine 5cx-MEPTP->Urine 2cx-MMHTP->Urine

Figure 1: Simplified metabolic pathway of DEHT.

Toxicological Profile

Acute Toxicity

DEHT exhibits low acute toxicity. The oral median lethal dose (LD50) in rats and mice is reported to be greater than 3200 mg/kg body weight.[4] In these studies, no mortality or signs of toxicity were observed during a 14-day observation period.[4] The dermal LD50 in guinea pigs is greater than 19,680 mg/kg.[4]

Sub-chronic and Chronic Toxicity

Several sub-chronic and chronic toxicity studies have been conducted on DEHT. In a 104-week carcinogenicity and chronic toxicity study in Fischer 344 rats, DEHT was administered in the diet at concentrations of 0, 1500, 6000, or 12,000 ppm.[7] The average daily doses were up to 666 mg/kg/day for males and 901 mg/kg/day for females.[7] The study concluded that DEHT was not carcinogenic in rats.[7] The No-Observed-Adverse-Effect Level (NOAEL) for chronic toxicity was 1500 ppm (79 mg/kg/day for males and 102 mg/kg/day for females), based on lower body weight gain and food conversion efficiency at higher doses.[7]

Genetic Toxicology

DEHT has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has consistently been found to be non-genotoxic.[8] The results of these assays are summarized in the table below.

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and mice have shown that DEHT does not produce teratogenic effects.[9] In a study where pregnant rats were administered DEHT in their diet at doses up to 747 mg/kg/day, no adverse effects on fetal development were observed.[9] Similarly, in mice, no developmental toxicity was seen at doses up to 1382 mg/kg/day.[9] A uterotrophic assay in immature female rats showed no estrogenic activity at doses up to 2000 mg/kg/day.[9]

Quantitative Toxicological Data

Table 1: Acute Toxicity of DEHT

SpeciesRouteEndpointValueReference
RatOralLD50>3200 mg/kg bw[4]
MouseOralLD50>3200 mg/kg bw[4]
Guinea PigDermalLD50>19,680 mg/kg[4]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for DEHT

Study TypeSpeciesRouteDurationNOAELEndpointReference
Chronic ToxicityRat (male)Dietary104 weeks79 mg/kg/dayDecreased body weight gain[7]
Chronic ToxicityRat (female)Dietary104 weeks102 mg/kg/dayDecreased body weight gain[7]
Developmental ToxicityRatDietaryGestation747 mg/kg/dayNo developmental effects[9]
Developmental ToxicityMouseDietaryGestation1382 mg/kg/dayNo developmental effects[9]
Uterotrophic AssayRatOral Gavage3 days2000 mg/kg/dayNo estrogenic activity[9]

Table 3: Genetic Toxicology of DEHT

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith and withoutNegative[8]
CHO/HGPRT Mutation AssayChinese Hamster Ovary CellsWith and withoutNegative[8]
Chromosomal Aberration AssayChinese Hamster Ovary CellsWith and withoutNegative[8]

Experimental Protocols

The following sections provide detailed methodologies for key toxicological studies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vivo Chronic Toxicity and Carcinogenicity Study (Adapted from OECD Guideline 452)

InVivo_Workflow cluster_pre Pre-study Phase cluster_inlife In-life Phase (104 weeks) cluster_post Post-life Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Fischer 344 rats, 50/sex/group) Dose_Selection Dose Range Finding Studies Animal_Acclimation->Dose_Selection Diet_Prep Test Diet Preparation and Analysis Dose_Selection->Diet_Prep Dosing Daily Dietary Administration (e.g., 0, 1500, 6000, 12000 ppm) Diet_Prep->Dosing Observations Clinical Observations (daily) Dosing->Observations Body_Weight Body Weight & Food Consumption (weekly) Dosing->Body_Weight Clin_Path Clinical Pathology (interim and terminal) Dosing->Clin_Path Necropsy Gross Necropsy Clin_Path->Necropsy Organ_Weight Organ Weight Measurement Necropsy->Organ_Weight Histo Histopathology Organ_Weight->Histo Stats Statistical Analysis Histo->Stats Report Final Report Generation Stats->Report

Figure 2: Workflow for an in vivo chronic toxicity study.
  • Test System: Fischer 344 rats, 50 animals per sex per dose group.

  • Administration: DEHT is incorporated into the diet at specified concentrations (e.g., 0, 1500, 6000, and 12,000 ppm).

  • Duration: 104 weeks.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at terminal sacrifice.

  • Pathology:

    • Gross Necropsy: A complete necropsy is performed on all animals.

    • Organ Weights: Weights of major organs are recorded.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups is performed. Any lesions observed in the high-dose group are also examined in the lower dose groups.

In Vitro Bacterial Reverse Mutation Assay (Ames Test) (Adapted from OECD Guideline 471)

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Strain_Prep Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100, etc.) Plate_Incorp Plate Incorporation Method: Bacteria + DEHT + Molten Agar Strain_Prep->Plate_Incorp Pre_Incub Pre-incubation Method: Bacteria + DEHT (incubate) -> Add Agar Strain_Prep->Pre_Incub S9_Prep Prepare S9 Mix for Metabolic Activation S9_Prep->Plate_Incorp S9_Prep->Pre_Incub Test_Article_Prep Prepare DEHT Concentrations Test_Article_Prep->Plate_Incorp Test_Article_Prep->Pre_Incub Incubate Incubate Plates at 37°C for 48-72 hours Plate_Incorp->Incubate Pre_Incub->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative and Positive Controls Count->Compare Conclusion Determine Mutagenicity Compare->Conclusion

Figure 3: Workflow for an in vitro Ames test.
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure:

    • The test substance, bacterial tester strain, and (if applicable) S9 mix are combined.

    • The mixture is plated on minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Mechanism of Action

The primary mechanism of DEHT's biological activity, or lack thereof, is related to its metabolism. Unlike DEHP, which is metabolized to the biologically active mono(2-ethylhexyl) phthalate (MEHP), DEHT is largely hydrolyzed to terephthalic acid and 2-ethylhexanol, which are considered less toxic.[6] The small amount of MEHT that is formed is rapidly metabolized to more polar, oxidized metabolites that are readily excreted.[5]

Some in vitro studies have investigated the interaction of DEHT metabolites with nuclear receptors. One study found that MEHT can act as an antagonist to the thyroid hormone receptor in vitro, though at concentrations much higher than those typically found in human biomonitoring studies.[6] The oxidized metabolites of DEHT did not show this effect.[6] Further research is needed to fully elucidate the molecular mechanisms of DEHT and its metabolites.

Conclusion

Based on the available toxicological data, bis(2-ethylhexyl) this compound exhibits a low order of toxicity. It is not acutely toxic, is not a genotoxic agent, and does not produce developmental or reproductive toxicity at doses that are not maternally toxic. Chronic exposure to high doses of DEHT in rodents is associated with reduced body weight gain, but not with an increased incidence of tumors. The rapid metabolism of DEHT to readily excreted metabolites appears to be a key factor in its favorable toxicological profile compared to its ortho-phthalate isomer, DEHP. This in-depth technical guide provides a comprehensive overview for researchers and professionals in the field of toxicology and drug development to understand the safety profile of this widely used plasticizer.

References

Methodological & Application

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry for Terephthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the analysis of terephthalates, a class of compounds widely used as plasticizers in polymers like polyethylene terephthalate (PET). The methodologies outlined here are critical for quality control, safety assessment, and regulatory compliance in the pharmaceutical, food packaging, and environmental sectors.

This compound analysis by GC-MS is essential for monitoring their migration from packaging materials into consumer products, assessing environmental contamination, and ensuring the chemical purity of materials used in drug development and manufacturing. These protocols will cover direct injection, pyrolysis, and thermal desorption techniques coupled with GC-MS.

Principles of this compound Analysis by GC-MS

The analysis of terephthalates by GC-MS involves several key stages:

  • Sample Preparation: This is a critical step to extract the analytes of interest from the sample matrix and prepare them in a form suitable for GC-MS analysis. Common techniques include liquid-liquid extraction, solid-phase extraction, and dissolution.[1][2] For polymeric samples, techniques like pyrolysis or thermal desorption are employed to break down the polymer and release volatile and semi-volatile terephthalates.[3][4]

  • Gas Chromatography (GC): The prepared sample is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a heated column.[2] The column's stationary phase separates the different compounds in the mixture based on their volatility and affinity for the stationary phase. Non-polar columns, such as those with a 5% phenyl methyl siloxane stationary phase, are often suitable for the analysis of a wide range of substances, including those found in food contact materials.[1]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[4] The mass spectrum produced for each compound provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantitative analysis of target compounds.[5]

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical workflow is dependent on the sample matrix and the specific terephthalates of interest. The following diagram illustrates a general workflow for this compound analysis.

This compound Analysis Workflow General Workflow for this compound Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Polymer, Liquid, Solid) LiquidSample Liquid Sample (Dilution/Extraction) Sample->LiquidSample Liquid Matrix SolidSample Solid Sample (Dissolution/Extraction) Sample->SolidSample Solid Matrix PolymerSample Polymer Sample (Pyrolysis/Thermal Desorption) Sample->PolymerSample Polymer Matrix GC_Inlet GC Injection LiquidSample->GC_Inlet SolidSample->GC_Inlet PolymerSample->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometric Detection GC_Column->MS_Detector DataAcquisition Data Acquisition MS_Detector->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: A generalized workflow for the analysis of terephthalates using GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of terephthalates and related compounds using GC-MS and other methods.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)Reference
Various Plastic AdditivesGC-MSFood Simulants-Few ng/g70-115%< 20%[1]
Microplastics (various polymers)TED-GC/MSEnvironmental Samples0.06 - 2.2 µg--6-12%[6]
Bisphenol Sonline-SPE/UHPLC-tandem MSFood Simulants0.002 µg/L0.01 µg/L--[7]
2,6-di-tert-butyl-4-methylphenol (BHT)online-SPE/UHPLC-tandem MSFood Simulants13.6 µg/L42.2 µg/L--[7]

Experimental Protocols

Protocol 1: Direct Analysis of Terephthalates in Liquid Samples

This protocol is suitable for the analysis of terephthalates in liquid matrices such as water or food simulants.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the liquid sample, add 1 g of NaCl.

  • Add 5 mL of dichloromethane as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Injection Mode: Splitless, 1 µL injection volume[8]

  • Injector Temperature: 280 °C

  • Column: 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target analytes.

3. Data Analysis

  • Identify terephthalates based on their retention times and mass spectra compared to known standards.

  • For quantification, create a calibration curve using external standards of known concentrations.

Protocol 2: Pyrolysis-GC-MS (Py-GC/MS) of Polymeric Materials

This protocol is designed for the analysis of terephthalates within a polymer matrix, such as PET. Pyrolysis thermally degrades the polymer, releasing its constituent monomers and additives.[3]

1. Sample Preparation

  • Weigh approximately 0.1-0.5 mg of the polymer sample into a pyrolysis sample cup.[4]

  • For quantitative analysis, dissolve a known weight of the polymer in a suitable solvent (e.g., dichloromethane), and then add a precise volume to the sample cup and evaporate the solvent.[3]

  • For reactive pyrolysis (thermochemolysis) to simplify chromatograms, add a methylating agent like tetramethylammonium hydroxide (TMAH).[3]

2. Py-GC-MS Parameters

  • Pyrolyzer: Frontier Lab Multi-Shot Pyrolyzer or equivalent

  • Pyrolysis Temperature: 600 °C (for general polymer backbone profiling)[3]

  • GC-MS System: As described in Protocol 1.

  • GC Inlet Temperature: 300 °C[9]

  • Oven Temperature Program:

    • Initial temperature: 40 °C

    • Ramp 1: 2 °C/min to a suitable intermediate temperature

    • Ramp 2: 4 °C/min to a final temperature of 300 °C, hold for 10 minutes[9]

  • MS Parameters: As described in Protocol 1.

3. Data Analysis

  • Analyze the resulting pyrogram to identify characteristic degradation products of terephthalates and the polymer backbone.

  • Compare the pyrogram to reference materials or library spectra for polymer identification.

The following diagram illustrates the workflow for Py-GC/MS analysis.

Py-GCMS Workflow Workflow for Pyrolysis-GC-MS Analysis Sample Polymer Sample (0.1-0.5 mg) Pyrolyzer Pyrolyzer (e.g., 600°C) Sample->Pyrolyzer GC_Inlet GC Inlet (e.g., 300°C) Pyrolyzer->GC_Inlet GC_Separation Chromatographic Separation GC_Inlet->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Pyrogram Interpretation) MS_Detection->Data_Analysis

Caption: A simplified workflow for the analysis of polymers by Py-GC-MS.

Protocol 3: Thermal Desorption-GC-MS (TD-GC-MS) for Volatiles and Semi-Volatiles

This method is useful for analyzing additives and residual monomers in polymers without degrading the main polymer structure.

1. Sample Preparation

  • Place a known amount of the polymer sample (e.g., 10-20 mg) into a thermal desorption tube.

  • No solvent extraction is required.[4]

2. TD-GC-MS Parameters

  • Thermal Desorber: GERSTEL Thermal Desorption Unit (TDU) or equivalent

  • Desorption Program: Heat the sample from a low temperature (e.g., 40 °C) to a higher temperature (e.g., 300 °C) to release volatile and semi-volatile compounds.

  • Cryo-focusing: Use a cooled injection system (CIS) to trap the desorbed analytes at a low temperature (e.g., -100 °C) before rapid heating and injection into the GC column.[6]

  • GC-MS System and Parameters: As described in Protocol 1.

3. Data Analysis

  • Identify the desorbed compounds by their retention times and mass spectra.

  • This method is particularly useful for identifying non-intentionally added substances (NIAS).

Troubleshooting and Considerations

  • Co-elution: Some terephthalates and phthalates may co-elute. In such cases, mass spectral deconvolution is necessary to distinguish between them. For example, bis (2-ethylhexyl) this compound may co-elute with other phthalates, but they can be resolved by their unique mass spectra.[5]

  • Derivatization: For polar or semi-volatile compounds that are not amenable to direct GC-MS analysis, derivatization can be employed to increase their volatility.[8][10]

  • Contamination: Avoid the use of plastic labware (e.g., vials, pipette tips) that may contain phthalates or other plasticizers, as this can lead to sample contamination.[8] Use glass vials and solvent-rinsed equipment.[10]

  • Matrix Effects: Complex sample matrices can interfere with the analysis. Matrix-matched calibration curves may be necessary for accurate quantification.

  • Carryover: A post-run bake-out of the GC oven can help prevent carryover from one sample to the next, especially with complex matrices.[5]

References

Application Notes and Protocols for Enzymatic Hydrolysis of PET Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic hydrolysis of Polyethylene Terephthalate (PET) films, a critical process in the development of sustainable plastic waste management and recycling technologies. The following sections outline methodologies for substrate preparation, enzymatic degradation, and product analysis, supported by quantitative data and visual workflows.

Introduction

Enzymatic hydrolysis offers a promising and environmentally friendly alternative to conventional chemical recycling of PET. This biological approach utilizes specific enzymes, such as PETase and various cutinases, to depolymerize PET into its constituent monomers, primarily terephthalic acid (TPA) and ethylene glycol (EG), along with intermediates like mono-(2-hydroxyethyl) this compound (MHET) and bis(2-hydroxyethyl) this compound (BHET).[1][2][3] These monomers can then be purified and used to re-synthesize virgin-grade PET, thus closing the loop in a circular economy. The efficiency of this process is highly dependent on the enzyme selection, reaction conditions, and the physical properties of the PET substrate, particularly its crystallinity.

Pre-treatment and Preparation of PET Films

The crystallinity of PET significantly impacts the rate of enzymatic hydrolysis, with amorphous regions being more susceptible to enzymatic attack than crystalline regions.[1][4] Therefore, pre-treatment to reduce crystallinity is a crucial step.

Protocol 2.1: Preparation of Amorphous PET Films

This protocol describes the preparation of low-crystallinity PET films suitable for enzymatic hydrolysis assays.

Materials:

  • Commercial amorphous PET sheets (e.g., Goodfellow ES30301)[5]

  • Hole punch (6 mm diameter)[5]

  • Oven capable of reaching at least 115°C

  • Ice water bath

Procedure:

  • Cut the amorphous PET sheets into uniform disks using a 6 mm hole punch.[5]

  • To induce a controlled level of crystallinity, the disks can be annealed. Place the disks in a 2 mL Eppendorf tube and heat in an oven at a specific temperature (e.g., 115°C) for a defined period. The duration of annealing will determine the final crystallinity.[5]

  • To quench the crystallization process, immediately transfer the tubes from the oven to an ice water bath.[5]

  • Wash the prepared PET films with 1% SDS, followed by 20% ethanol, and finally with deionized water to remove any surface contaminants before use in hydrolysis reactions.

Enzymatic Hydrolysis of PET Films

A variety of enzymes have been shown to effectively hydrolyze PET. This section provides protocols for two commonly used and effective enzymes: Humicola insolens cutinase (HiC) and Ideonella sakaiensis PETase.

Protocol 3.1: Hydrolysis using Humicola insolens Cutinase (HiC)

HiC is a thermostable cutinase that exhibits high activity at elevated temperatures, which is advantageous for PET hydrolysis as it is close to the glass transition temperature of PET.[1][4]

Materials:

  • Prepared PET films (Protocol 2.1)

  • Humicola insolens cutinase (HiC) solution

  • Tris-HCl buffer (1 M, pH 7.5)[6]

  • Dimethyl sulfoxide (DMSO)[6]

  • Orbital shaker with temperature control

Procedure:

  • Place 20 mg of the prepared PET film into a sterile reaction vessel.

  • Prepare the reaction mixture by combining 1 M Tris-HCl buffer (pH 7.5) and 10% (v/v) DMSO.[6]

  • Add the HiC enzyme solution to the reaction mixture to a final concentration of 0.085 mg/mL.[6]

  • Add 2 mL of the final enzyme-buffer mixture to the reaction vessel containing the PET film.[6]

  • Incubate the reaction at 70°C with agitation (e.g., 200 rpm) for the desired reaction time (e.g., 24-96 hours).[1][4][6]

  • At specified time points, collect aliquots of the supernatant for product analysis. Dilute the sample (e.g., 200 µL of sample in 500 µL of DMSO) and filter through a 0.2 µm PES sterile membrane before HPLC analysis.[6]

Protocol 3.2: Hydrolysis using Ideonella sakaiensis PETase

PETase from I. sakaiensis is a key enzyme specifically identified for its ability to degrade PET at ambient temperatures.[1]

Materials:

  • Prepared PET films (Protocol 2.1)

  • Ideonella sakaiensis PETase solution

  • Glycine-NaOH buffer (50 mM, pH 9.0)

  • Orbital shaker with temperature control

Procedure:

  • Place a single prepared PET film disk (approx. 9 mg) into a glass test tube.

  • Prepare the reaction buffer (50 mM Glycine-NaOH, pH 9.0).

  • Add the PETase enzyme to the buffer to achieve the desired final concentration.

  • Add the enzyme-buffer mixture to the test tube containing the PET film.

  • Incubate the reaction at 30°C with agitation (e.g., 250 rpm).[1]

  • Collect samples of the supernatant at regular intervals for quantification of hydrolysis products.

Analysis of Hydrolysis Products

The primary products of PET hydrolysis are TPA, MHET, and BHET. High-Performance Liquid Chromatography (HPLC) is the standard method for their separation and quantification.[2]

Protocol 4.1: HPLC Analysis of TPA, MHET, and BHET

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Ultrapure water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Standards for TPA, MHET, and BHET

Procedure:

  • Sample Preparation: Filter the collected supernatant from the hydrolysis reaction through a 0.2 µm syringe filter to remove any particulates.

  • Standard Preparation: Prepare a series of standard solutions of TPA, MHET, and BHET of known concentrations in the mobile phase to generate a calibration curve. A protocol for the synthesis of MHET is available in the literature as it is not always commercially available.[2]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B.[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at 240-244 nm.[2]

  • Data Analysis: Identify the peaks corresponding to TPA, MHET, and BHET based on the retention times of the standards. Quantify the concentration of each product by comparing the peak areas from the sample chromatogram to the calibration curves.

Quantitative Data Summary

The efficiency of enzymatic PET hydrolysis can be compared across different enzymes and conditions. The following tables summarize key quantitative data from the literature.

EnzymeSubstrateTemperature (°C)pHMajor ProductsYield/ActivityReference
Humicola insolens cutinase (HiC)Low-crystallinity PET film (7%)708.0TPA, EG97 ± 3% weight loss in 96 h; 0.62 µmol/cm²/h hydrolysis rate constant (k₂)[4]
Pseudomonas mendocina cutinase (PmC)Low-crystallinity PET film (7%)508.0TPA, EG5% film weight loss in 96 h[4]
Fusarium solani cutinase (FsC)Low-crystallinity PET film (7%)408.0TPA, EG5% film weight loss in 96 h[4]
Ideonella sakaiensis PETaseLow-crystallinity PET film (1.9%)307-9MHET, TPA, EGComplete degradation of a small film in 6 weeks by the whole organism[1]
LCCICCG (engineered)Post-consumer PET72-TPA, EG98% conversion in 24 h[7]

Visualizing the Workflow and Degradation Pathway

Experimental Workflow

G Experimental Workflow for Enzymatic Hydrolysis of PET Films cluster_prep PET Film Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Product Analysis PET_Sheet Amorphous PET Sheet Punch Punch into Disks PET_Sheet->Punch Anneal Annealing (Optional) Punch->Anneal Quench Quenching Anneal->Quench Wash Washing (SDS, Ethanol, Water) Quench->Wash Incubation Incubate with PET Film (Controlled Temp. & Agitation) Wash->Incubation Enzyme Enzyme Solution (e.g., HiC, PETase) Reaction_Mix Prepare Reaction Mixture Enzyme->Reaction_Mix Buffer Buffer Solution Buffer->Reaction_Mix Reaction_Mix->Incubation Sampling Collect Supernatant Incubation->Sampling Filtration Filter Sample Sampling->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantify Products (TPA, MHET, BHET) HPLC->Quantification

Caption: Experimental workflow for the enzymatic hydrolysis of PET films.

Enzymatic Degradation Pathway of PET

G Enzymatic Degradation Pathway of PET PET PET (Polyethylene this compound) BHET BHET (bis(2-hydroxyethyl) this compound) PET->BHET PETase/Cutinase MHET MHET (mono(2-hydroxyethyl) this compound) PET->MHET PETase/Cutinase BHET->MHET PETase/Cutinase TPA TPA (Terephthalic Acid) MHET->TPA MHETase EG EG (Ethylene Glycol) MHET->EG MHETase

Caption: Simplified pathway of PET degradation by key enzymes.

References

Application Notes and Protocols: Terephthalate as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing terephthalate and its derivatives as fluorescent probes for the detection of various metal ions. This technology offers a sensitive, selective, and often rapid method for metal ion analysis, with applications ranging from environmental monitoring to biological research and drug development.

Introduction

This compound-based compounds have emerged as versatile platforms for the design of fluorescent chemosensors. The inherent fluorescence of the this compound moiety can be modulated upon interaction with metal ions. This interaction often leads to either fluorescence quenching or enhancement, providing a measurable signal for the presence and concentration of the target metal ion. The selectivity of these probes can be tuned by modifying the this compound core with specific metal-coordinating functional groups.

The primary mechanisms governing the fluorescent response include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). In many reported cases, the binding of a metal ion to the probe disrupts a non-radiative decay pathway (quenching), leading to an increase in fluorescence intensity ("turn-on" response), or introduces a new pathway for non-radiative decay, causing a decrease in fluorescence ("turn-off" response).

Data Presentation: Performance of this compound-Based Fluorescent Probes

The following table summarizes the quantitative data for selected this compound-based fluorescent probes for metal ion detection. This allows for a direct comparison of their analytical performance.

Probe Name/DescriptionTarget Metal Ion(s)Limit of Detection (LOD)Binding Constant (K)Quantum Yield (Φ)Excitation (λex) / Emission (λem) (nm)Reference
dMOR-2 (Zr(IV) MOF with 2-picolylamine functionalized this compound)Cu²⁺, Pb²⁺, Hg²⁺< 2 ppbNot ReportedNot ReportedNot Reported[1]
Terephthalic acid-capped iron oxide nanoparticlesHg(II), Pb(II), Cd(II)0.1 µM, 0.005 µM, 0.01 µM (electrochemical)Not ReportedNot ApplicableNot Applicable[2]
2-hydroxyterephthalic acidFe(II)~2 nM (for hydroxyl radical detection)Not ReportedStrongly fluorescent310 / 420[3]
Generic this compound Derivative (Example)Mⁿ⁺[Specify Value][Specify Value][Specify Value][Specify Value][Source]

Note: Quantitative data for many specific this compound-based probes is dispersed throughout the literature and not always presented in a standardized format. The table above provides examples found and a template for compiling further data. Researchers are encouraged to consult the primary literature for detailed characterization of specific probes.

Signaling Pathways and Mechanisms

The interaction between a this compound-based fluorescent probe and a metal ion can trigger a change in fluorescence through several mechanisms. A common mechanism is the disruption of Photoinduced Electron Transfer (PET), leading to Chelation-Enhanced Fluorescence (CHEF). In the absence of the metal ion, the fluorescence of the fluorophore is quenched by an electron-donating group. Upon binding of the metal ion, the electron-donating ability of this group is suppressed, inhibiting the PET process and "turning on" the fluorescence. Conversely, some metal ions can induce fluorescence quenching through various mechanisms, including static and dynamic quenching.[4][5]

Signaling_Pathway

Experimental Protocols

The following are generalized protocols for the synthesis of a functionalized this compound probe and its application in metal ion detection. These should be adapted based on the specific chemistry of the probe and the metal ion of interest.

Synthesis of a Functionalized this compound Fluorescent Probe (General Protocol)

This protocol describes a general method for synthesizing a this compound derivative functionalized with a metal-binding moiety.

Materials:

  • Dimethyl this compound or a substituted derivative

  • A diol or diamine containing a metal-coordinating group

  • Appropriate solvent (e.g., ethanol, DMF)

  • Catalyst (if required, e.g., a Lewis acid)

  • Standard laboratory glassware for synthesis (round-bottom flask, condenser, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting this compound material and the functional diol/diamine in the chosen solvent.

  • Reaction Conditions: Add the catalyst if necessary. The reaction mixture is then typically heated to reflux for a specified period (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate work-up procedure, which may involve extraction and washing.

  • Purification: The crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure fluorescent probe.

  • Characterization: The structure and purity of the synthesized probe should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reactants Dissolve this compound Derivative and Functional Ligand in Solvent Start->Reactants Reaction Add Catalyst (if needed) and Reflux Reactants->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Removal and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography/Recrystallization) Workup->Purify Characterize Characterization (NMR, Mass Spec) Purify->Characterize End End Characterize->End

Protocol for Metal Ion Detection using Fluorescence Titration

This protocol outlines the steps for determining the sensitivity and selectivity of the synthesized this compound probe for a specific metal ion.

Materials and Equipment:

  • Synthesized this compound fluorescent probe

  • Stock solutions of various metal ions of known concentration

  • Buffer solution to maintain a constant pH

  • High-purity solvent (e.g., deionized water, acetonitrile)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a stock solution of the fluorescent probe in the chosen solvent. From this, prepare a working solution of a fixed concentration (e.g., 1-10 µM) in the appropriate buffer.

  • Fluorometer Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the probe. Record the initial fluorescence intensity of the probe solution (F₀).

  • Titration: Incrementally add small aliquots of the metal ion stock solution to the cuvette containing the probe solution.

  • Measurement: After each addition, gently mix the solution and allow it to equilibrate for a short period. Record the fluorescence intensity (F).

  • Data Analysis: Plot the change in fluorescence intensity (F/F₀ or F₀/F) against the concentration of the metal ion.

  • Determination of Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

  • Selectivity Test: To assess the selectivity of the probe, repeat the titration experiment with a range of other potentially interfering metal ions at the same concentration. Compare the fluorescence response to that of the target metal ion.

Titration_Workflow Start Start Prepare_Probe Prepare Probe Solution in Buffer Start->Prepare_Probe Measure_Initial Measure Initial Fluorescence (F₀) Prepare_Probe->Measure_Initial Add_Metal Add Aliquot of Metal Ion Solution Measure_Initial->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Measure_Final Measure Fluorescence (F) Equilibrate->Measure_Final More_Metal More Additions? Measure_Final->More_Metal More_Metal->Add_Metal Yes Analyze Plot F/F₀ vs. [Metal Ion] Calculate LOD More_Metal->Analyze No End End Analyze->End

Applications in Drug Development and Research

The ability to selectively detect and quantify metal ions is crucial in various aspects of drug development and biomedical research:

  • Metallomics: Studying the role of metal ions in biological systems and their impact on disease states.

  • Drug Discovery: Screening for compounds that modulate metal ion homeostasis or interact with metalloenzymes.

  • Toxicity Studies: Assessing the disruption of essential metal ion balance by drug candidates.

  • Bioimaging: Visualizing the distribution and flux of metal ions in living cells and tissues.

Conclusion

This compound-based fluorescent probes represent a powerful and adaptable tool for the detection of metal ions. Their sensitivity, selectivity, and ease of synthesis make them valuable for a wide range of applications in research and development. The protocols and data presented here provide a foundation for the successful implementation of this technology. Further research into novel this compound derivatives will undoubtedly expand the scope of detectable metal ions and enhance the performance of these fluorescent sensors.

References

Application of Terephthalate in Drug Delivery Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of terephthalate-based materials in advanced drug delivery systems. Terephthalates, primarily in the form of metal-organic frameworks (MOFs) and polyesters like poly(ethylene this compound) (PET), offer versatile platforms for controlled and targeted drug release. These materials are characterized by their tunable porosity, high surface area, and biocompatibility, making them promising candidates for overcoming challenges in drug formulation and delivery.

Application Notes

This compound-based drug delivery systems are being explored for a wide range of therapeutic applications, including cancer therapy, anti-inflammatory treatments, and regenerative medicine. The two primary classes of this compound-based carriers are:

  • Metal-Organic Frameworks (MOFs): These are crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands, often terephthalic acid or its derivatives. Their high porosity and tunable pore size allow for high drug loading capacities and controlled release kinetics. MOFs such as UiO-66 are particularly noted for their stability and biocompatibility.

  • Polyester-Based Systems: This category includes nanoparticles and nanofibers fabricated from PET or its copolymers, such as poly(ethylene oxide)/poly(butylene this compound) (PEOT/PBT). These systems can encapsulate therapeutic agents and are often designed for sustained drug release. Electrospinning is a common technique to produce nanofibrous scaffolds for localized drug delivery.

Data Presentation: Quantitative Analysis of Drug Loading and Release

The following tables summarize quantitative data from various studies on drug loading, encapsulation efficiency, and release kinetics in this compound-based drug delivery systems.

Table 1: Drug Loading and Encapsulation Efficiency

Carrier SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
UiO-66 MOFLetrozole-62.21 ± 1.80[1]
Iron Oxide NanocompositesDoxorubicinUp to 87%~90%[2]
PLGA-PEG-FA SPIONsDoxorubicin5.14 ± 0.40-[3]
PCEC NanofibersCurcumin5-20 (wt%)-[4]
Chitosan-SF-Ag-Curcumin NanofibersCurcumin13-4443-82[5]

Table 2: In Vitro Drug Release Kinetics

Carrier SystemDrugRelease ConditionsCumulative Release (%)TimeReference
UiO-66 MOFLetrozole-57.5572 h[1]
Iron Oxide NanocompositesDoxorubicinpH 5~703 h[2]
DOX-loaded PLA–PEG–FA SPIONsDoxorubicinpH 7.4~90120 h[3]
PCEC Nanofibers (20% Curcumin)Curcumin-87.2-[4]
Functionalized MSNsDoxorubicinpH 5~4072 h[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based drug delivery systems and the subsequent evaluation of drug loading and release.

Protocol 1: Synthesis of UiO-66 Metal-Organic Framework for Drug Delivery

Materials:

  • Zirconium chloride (ZrCl₄)

  • 2-aminoterephthalic acid

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 0.52 g of 2-aminoterephthalic acid in 40 mL of DMF.

  • In a separate container, dissolve 0.50 g of ZrCl₄ in 20 mL of DMF and 4 mL of HCl using an ultrasonic bath for 20 minutes to ensure complete dissolution.[7]

  • Mix the two solutions and continue sonication for an additional 20 minutes.

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave and heat at 80°C for 36 hours.

  • After cooling to room temperature, separate the precipitate by centrifugation at 3000 rpm.

  • Wash the precipitate three times with 20 mL of DMF and then three times with 20 mL of ethanol to remove unreacted precursors.[7]

  • Dry the final UiO-66 product under vacuum.

Protocol 2: Doxorubicin Loading into Nanoparticles

Materials:

  • Doxorubicin (DOX)

  • Synthesized nanoparticles (e.g., PET or PLA-based)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of Doxorubicin in deionized water.

  • Disperse a known amount of nanoparticles in the DOX solution. For example, for iron oxide nanocomposites, incubate 1 mg of nanoparticles in 1 mL of a 1 mg/mL DOX solution in sodium borate buffer (pH 8.5).[2]

  • Stir the suspension at room temperature for 24-48 hours in the dark to allow for drug loading.

  • Centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.

  • Carefully collect the supernatant to determine the amount of unloaded drug using UV-Vis spectroscopy at 480 nm.

  • Wash the nanoparticles with PBS to remove any surface-adsorbed drug and centrifuge again.

  • Lyophilize the DOX-loaded nanoparticles for storage.

  • To determine the drug loading efficiency, dissolve a known weight of the lyophilized DOX-loaded nanoparticles in DMSO and measure the absorbance at 480 nm. The encapsulation efficiency can be calculated using the following formula:

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.[8]

Protocol 3: Fabrication of Curcumin-Loaded PEOT/PBT Electrospun Nanofibers

Materials:

  • PEOT/PBT copolymer

  • Curcumin

  • Chloroform

  • Methanol

  • Electrospinning apparatus

Procedure:

  • Prepare a polymer solution by dissolving the PEOT/PBT copolymer in a solvent mixture, for example, a 9:1 (v/v) mixture of chloroform and methanol, to achieve a desired concentration (e.g., 10% w/v).

  • Add curcumin to the polymer solution at a specific weight percentage relative to the polymer (e.g., 5, 10, 15, or 20 wt%).[4]

  • Stir the solution until the curcumin is completely dissolved and a homogenous solution is obtained.

  • Load the curcumin-polymer solution into a syringe fitted with a metallic needle.

  • Set up the electrospinning apparatus with the following parameters (these may need optimization based on the specific setup):

    • Applied voltage: 15-20 kV

    • Flow rate: 0.5-1.5 mL/h

    • Distance between the needle tip and the collector: 10-15 cm

  • Initiate the electrospinning process, and collect the nanofibers on a grounded collector (e.g., aluminum foil).

  • After a sufficient amount of nanofibers has been deposited, carefully remove the nanofiber mat from the collector and dry it under vacuum to remove any residual solvent.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticles or nanofibers

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0) to simulate tumor microenvironments.

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles or nanofibers in a specific volume of release medium (e.g., PBS pH 7.4).

  • Transfer the dispersion into a dialysis bag and securely seal it.

  • Place the dialysis bag into a larger container with a known volume of the same release medium.

  • Place the entire setup in a shaking incubator maintained at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the outer container.

  • Replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound-based drug delivery systems.

Doxorubicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Doxorubicin_ext Doxorubicin FasL FasL/Fas Receptor Doxorubicin_ext->FasL Upregulates FADD FADD/TRADD FasL->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Doxorubicin_int Doxorubicin p53 p53 Doxorubicin_int->p53 Activates Bax_Bak Bax/Bak p53->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathways.[1][9][10][11]

Curcumin_Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Curcumin Curcumin IKK IKK Curcumin->IKK Inhibits ERK ERK Curcumin->ERK Inhibits JNK JNK Curcumin->JNK Inhibits p38 p38 Curcumin->p38 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes Activates Transcription ERK->Inflammatory_Genes JNK->Inflammatory_Genes p38->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory signaling pathways of Curcumin.[7][12][13][14][15]

Experimental_Workflow_Drug_Delivery Synthesis 1. Synthesis of This compound-based Carrier Characterization 2. Physicochemical Characterization (SEM, DLS, FTIR) Synthesis->Characterization Drug_Loading 3. Drug Loading Characterization->Drug_Loading Quantification 4. Quantification of Loading & Encapsulation Drug_Loading->Quantification Release_Study 5. In Vitro Drug Release Study Quantification->Release_Study Cell_Culture 6. Cell Culture Studies Release_Study->Cell_Culture Uptake 6a. Cellular Uptake Assay Cell_Culture->Uptake Cytotoxicity 6b. Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Data_Analysis 7. Data Analysis and Interpretation Uptake->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for drug delivery system development.

Biocompatibility_Workflow Start Start: New Drug Delivery System Risk_Assessment 1. Risk Assessment (ISO 10993-1) Start->Risk_Assessment Material_Char 2. Material & Chemical Characterization (ISO 10993-18) Risk_Assessment->Material_Char In_Vitro 3. In Vitro Testing Material_Char->In_Vitro Cytotoxicity_Test 3a. Cytotoxicity (ISO 10993-5) In_Vitro->Cytotoxicity_Test Sensitization_Test 3b. Sensitization (ISO 10993-10) In_Vitro->Sensitization_Test Hemocompatibility_Test 3c. Hemocompatibility (ISO 10993-4) In_Vitro->Hemocompatibility_Test In_Vivo 4. In Vivo Testing (If required by risk assessment) Cytotoxicity_Test->In_Vivo Sensitization_Test->In_Vivo Hemocompatibility_Test->In_Vivo Implantation_Test 4a. Implantation Effects (ISO 10993-6) In_Vivo->Implantation_Test Systemic_Toxicity 4b. Systemic Toxicity (ISO 10993-11) In_Vivo->Systemic_Toxicity Final_Assessment 5. Final Biocompatibility Assessment Implantation_Test->Final_Assessment Systemic_Toxicity->Final_Assessment End End: Biocompatible for intended use Final_Assessment->End

Caption: Biocompatibility testing workflow based on ISO 10993.[16][17][18][19][20]

References

"high-performance liquid chromatography methods for quantifying terephthalate degradation products"

Author: BenchChem Technical Support Team. Date: December 2025

An increasingly vital area of analytical chemistry focuses on the quantification of terephthalate degradation products, driven by the widespread use of polyethylene this compound (PET) plastics and the growing use of terephthalates as substitutes for some regulated phthalate plasticizers.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering the sensitivity and selectivity required to monitor these compounds in various matrices, from environmental samples to biological fluids.[4][5]

This document provides detailed application notes and protocols for the quantification of common this compound degradation products using HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), tailored for researchers and scientists in environmental monitoring and drug development.

Application Note 1: Quantification of PET Degradation Products

This method is designed for the rapid and accurate quantification of the primary products of PET deconstruction: terephthalic acid (TPA), mono(2-hydroxyethyl) this compound (MHET), and bis(2-hydroxyethyl) this compound (BHET).[6]

Experimental Protocols

1. Standard Preparation [6]

  • TPA Stock (1000 µg/mL): Dissolve the required amount of TPA standard in a 1:1 solution of ultrapure water and tetrahydrofuran (THF).

  • MHET Stock (1000 µg/mL): Dissolve the MHET standard in a 1:1 solution of ultrapure water and THF.[6]

  • BHET Stock (1000 µg/mL): Dissolve the BHET standard in THF.[6]

  • Working Standards: From the stock solutions, prepare a series of working standards (e.g., 250 µg/mL) and subsequent calibration standards by diluting with the appropriate solvent.[6]

2. Sample Preparation

  • For enzymatic degradation samples, centrifuge the reaction mixture at 13,000 x g for 15 minutes to pellet any solids.[7]

  • Collect the supernatant for analysis.[7]

  • Filter all samples through a 0.2 µm or smaller syringe filter prior to injection into the HPLC system.[6][8]

  • If necessary, dilute samples to fall within the linear range of the instrument to ensure accurate quantification.[6]

3. HPLC Method

  • HPLC System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable.[6][7]

  • Column: Eclipse Plus-C18 (5 µm, 4.6 × 250 mm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

  • Mobile Phase B: HPLC-grade methanol.[7]

  • Detection Wavelength: 260 nm.[7]

Data Presentation: HPLC Conditions
ParameterMethod 1[7]Method 2[9]
Column Eclipse Plus-C18 (5 µm, 4.6 x 250 mm)Phenomenex Luna C8(2) (5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in WaterWater with 0.1% Formic Acid
Mobile Phase B MethanolAcetonitrile
Flow Rate 0.8 mL/min1.0 mL/min
Gradient 5% to 40% B (0-5 min), 40% to 45% B (5-20 min)15% to 27.5% B (in 10 min)
Temperature 25 °CNot Specified
Injection Volume 10 µLNot Specified
Detection UV at 260 nmUV at 240 nm

Application Note 2: Quantification of this compound Metabolites in Urine

This protocol details a robust method for measuring six this compound metabolites (TPhMs) in human urine using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which is essential for human biomonitoring studies.[1]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction) [1]

  • Transfer 250 µL of urine into a polypropylene tube.

  • Spike the sample with isotopically labeled internal standards.

  • Add 250 µL of 1 M ammonium acetate buffer (pH 4.5) containing β-glucuronidase and incubate at 37°C for 12-15 hours to deconjugate metabolites.[1]

  • Dilute the sample with 1 mL of phosphate buffer (pH 2).

  • Condition an ABS Elut-NEXUS SPE cartridge (60 mg, 3.0 mL) with 1.5 mL of acetonitrile and 1.2 mL of phosphate buffer.[1]

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 2.0 mL of 0.1 M formic acid, followed by 2.0 mL of HPLC-grade water.

  • Dry the cartridge under vacuum for approximately 5 minutes.

  • Elute the target analytes with 1.5 mL of acetonitrile, 1.5 mL of ethyl acetate, and finally 0.5 mL of methanol.[1]

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 250 µL of a solvent mixture (20 µL acetonitrile: 180 µL water: 50 µL methanol) for analysis.[1]

2. HPLC-MS/MS Method [1]

  • HPLC System: A system capable of gradient elution connected to a tandem mass spectrometer.[1]

  • Column: Ultra AQ C18 (100 mm × 2.1 mm, 3 µm).[1]

  • Mobile Phase A: 0.4% (v/v) acetic acid in water.[1]

  • Mobile Phase B: 0.4% (v/v) acetic acid in acetonitrile.[1]

  • Flow Rate: 250 µL/min.[1]

  • Gradient: A multi-step gradient is employed over a total run time of 28 minutes.[1]

  • Detection: Tandem mass spectrometer (e.g., ABSCIEX 4500 QTRAP) in electrospray ionization (ESI) negative ion mode.[1]

Data Presentation: Quantitative Performance
MetaboliteLimit of Quantification (LOQ) (ng/mL)[1]
Terephthalic acid (TPA)2.8
Mono-(2-ethylhexyl) this compound (mEHTP)3.75
Other TPhMs0.12 - 0.4

Method accuracy was reported with recoveries between 86–117% and precision (RSD) of 0.6–12.2%.[1]

Visualizations

cluster_workflow General HPLC Analysis Workflow Sample Sample Collection (e.g., Environmental, Biological) Prep Sample Preparation (Filtration, Extraction) Sample->Prep Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Data Data Acquisition & Processing Detect->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General workflow for HPLC analysis of this compound products.

cluster_spe Urine Sample Preparation Workflow (SPE) Urine 250 µL Urine Sample Spike Spike with Internal Stds Urine->Spike Enzyme Enzymatic Digestion (β-glucuronidase) Spike->Enzyme Dilute Dilute with pH 2 Buffer Enzyme->Dilute Load Load onto SPE Cartridge Dilute->Load Wash Wash Cartridge (Formic Acid, Water) Load->Wash Elute Elute Analytes (ACN, EtOAc, MeOH) Wash->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute for Analysis Dry->Recon

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

cluster_pathway Enzymatic Degradation Pathway of PET PET Polyethylene this compound (PET) BHET Bis(2-hydroxyethyl) This compound (BHET) PET->BHET PETase MHET Mono(2-hydroxyethyl) This compound (MHET) BHET->MHET PETase / MHETase TPA Terephthalic Acid (TPA) MHET->TPA MHETase

Caption: Enzymatic degradation pathway of PET plastic.

References

Application Notes and Protocols for the Scale-Up of Microbial Fermentation for Terephthalate Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up of microbial fermentation processes for the bioremediation of terephthalate (TPA), a primary monomer of polyethylene this compound (PET) plastic. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate the transition from laboratory-scale experiments to pilot-scale production.

Introduction

The accumulation of plastic waste, particularly PET, poses a significant environmental challenge. Microbial bioremediation offers a promising and sustainable solution for the degradation of PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). This process can be harnessed to not only remediate plastic pollution but also to create a circular economy by upcycling plastic waste into valuable chemicals. This document focuses on the scale-up of microbial fermentation for the specific bioremediation of TPA, utilizing key microbial strains known for their degradation capabilities.

Key Microbial Strains for this compound Bioremediation

Several microbial strains have demonstrated high efficiency in degrading TPA. This section provides an overview of three prominent microorganisms: Comamonas sp. E6, Pseudomonas putida, and Rhodococcus jostii.

  • Comamonas sp. E6: This bacterium utilizes TPA as a sole carbon and energy source through the protocatechuate (PCA) 4,5-cleavage pathway. It possesses two almost identical gene clusters responsible for the conversion of TPA to PCA.[1][2]

  • Pseudomonas putida: This versatile bacterium is a common choice for metabolic engineering due to its robust growth characteristics and tolerance to aromatic compounds. Engineered strains of P. putida have shown significant potential for high-yield production of TPA from precursors like p-xylene in fed-batch fermentation processes.[3]

  • Rhodococcus jostii RHA1: This actinomycete is known for its broad catabolic diversity, including the ability to degrade a wide range of aromatic compounds. It has been shown to grow on both this compound and ethylene glycol, making it a suitable candidate for PET degradation.[1]

Metabolic Pathways for this compound Degradation

Understanding the metabolic pathways is crucial for optimizing fermentation conditions and potentially for genetically engineering more efficient microbial strains.

This compound Degradation Pathway in Comamonas sp. E6

Comamonas sp. E6 converts TPA to protocatechuate (PCA) which then enters the central carbon metabolism. This conversion is initiated by a multi-component enzyme system.

TPA_Degradation_Comamonas TPA This compound (TPA) DCD 1,2-dihydroxy-3,5- cyclohexadiene-1,4-dicarboxylate (DCD) TPA->DCD tphA1A2A3 (this compound 1,2-dioxygenase) PCA Protocatechuate (PCA) DCD->PCA tphB (DCD dehydrogenase) Central_Metabolism Central Carbon Metabolism PCA->Central_Metabolism PCA 4,5-cleavage pathway

Fig. 1: TPA degradation pathway in Comamonas sp. E6.
Bifurcated this compound Degradation Pathway in Rhodococcus jostii RHA1

Rhodococcus jostii RHA1 utilizes a bifurcated pathway for TPA degradation, involving both the protocatechuate (PCA) and catechol branches of the β-ketoadipate pathway.

TPA_Degradation_Rhodococcus TPA This compound (TPA) PCA Protocatechuate (PCA) TPA->PCA Catechol Catechol TPA->Catechol tpa genes Beta_Ketoadipate_Pathway β-Ketoadipate Pathway PCA->Beta_Ketoadipate_Pathway pca genes Catechol->Beta_Ketoadipate_Pathway cat genes Central_Metabolism Central Carbon Metabolism Beta_Ketoadipate_Pathway->Central_Metabolism

Fig. 2: TPA degradation pathway in Rhodococcus jostii RHA1.

Data Presentation: Quantitative Comparison of Fermentation Scales

Effective scale-up requires a thorough understanding of how fermentation parameters and outcomes change with increasing volume. The following tables summarize key quantitative data for TPA bioremediation at bench and pilot scales.

Table 1: Fermentation Parameters for this compound Degradation

ParameterComamonas sp. E6 (Bench-Scale)Pseudomonas putida KT2440 (Fed-Batch)Rhodococcus jostii RHA1 (Bench-Scale)
Bioreactor Volume 1-10 L1-5 L1-10 L
Initial TPA Conc. 10 mMN/A (p-xylene feed)20 mM
Temperature 30°C30°C30°C
pH 7.07.07.0
Agitation 150 rpm200-800 rpm200 rpm
Aeration 1-2 vvm1-2 vvm1-2 vvm

Table 2: Performance Metrics for this compound Bioremediation at Different Scales

Performance MetricComamonas sp. E6 (Bench-Scale)Pseudomonas putida KT2440 (Fed-Batch Pilot)Rhodococcus jostii RHA1 (Pilot-Scale)
TPA Degradation Rate Data not availableN/A (produces TPA)Data not available
Final TPA Concentration Below detection limit38.25 ± 0.11 g/L[3]Data not available
Biomass Yield (g/L) Data not available~50 g/L (CDW)Data not available
Productivity Data not availableHigh (specifics not detailed)Data not available
Fermentation Time 24-48 hours40-60 hours72-96 hours

Note: Quantitative data for the scale-up of Comamonas sp. E6 and Rhodococcus jostii RHA1 is limited in the reviewed literature. The provided data for P. putida is for TPA production from p-xylene, demonstrating its potential for high-density fermentation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the scale-up of this compound bioremediation.

Protocol 1: Bench-Scale Batch Fermentation of Comamonas sp. E6

Objective: To cultivate Comamonas sp. E6 in a bench-scale bioreactor to assess its TPA degradation capability.

Materials:

  • Comamonas sp. E6 culture

  • W minimal salt medium[2]

  • Terephthalic acid (TPA)

  • 5L Bench-top bioreactor

  • Sterile air supply

  • pH and temperature probes

  • Agitator

  • HPLC system

Procedure:

  • Medium Preparation: Prepare W minimal salt medium and autoclave. After cooling, add a filter-sterilized stock solution of TPA to a final concentration of 10 mM.

  • Inoculum Preparation: Grow a seed culture of Comamonas sp. E6 in W minimal salt medium with 10 mM TPA at 30°C with shaking at 150 rpm until the mid-exponential phase.

  • Bioreactor Setup: Aseptically transfer the prepared medium to the sterilized 5L bioreactor. Calibrate pH and temperature probes.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial optical density (OD600) of 0.1.

  • Fermentation: Set the fermentation parameters: temperature at 30°C, pH controlled at 7.0 with automated addition of acid/base, agitation at 150 rpm, and aeration at 1 vvm.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 4 hours) for analysis of cell growth (OD600) and TPA concentration (HPLC).

  • Analysis: Monitor TPA concentration using HPLC as described in Protocol 3.

Protocol 2: Pilot-Scale Fed-Batch Fermentation of Engineered Pseudomonas putida

Objective: To achieve high-density cell culture and high-yield production of TPA from p-xylene using an engineered Pseudomonas putida strain in a pilot-scale bioreactor.

Materials:

  • Engineered Pseudomonas putida KT2440

  • Defined mineral medium

  • p-Xylene (substrate)

  • 100L Pilot-scale bioreactor with fed-batch capabilities

  • Online monitoring and control systems for pH, temperature, and dissolved oxygen (DO)

  • HPLC system

Procedure:

  • Medium and Feed Preparation: Prepare the initial batch medium and a concentrated feed solution containing p-xylene and other necessary nutrients. Sterilize both.

  • Inoculum Preparation: Prepare a multi-stage inoculum, starting from a shake flask culture and scaling up to a seed fermenter to generate a large, active biomass.

  • Bioreactor Setup and Inoculation: Aseptically transfer the initial batch medium to the 100L bioreactor and inoculate with the seed culture.

  • Batch Phase: Allow the culture to grow in batch mode until a key nutrient is depleted, leading to a decrease in the growth rate.

  • Fed-Batch Phase: Initiate the feeding of the concentrated substrate solution. The feeding strategy should be optimized to maintain a controlled growth rate and avoid substrate inhibition. An exponential feeding profile is often used initially to maintain a constant specific growth rate, followed by a constant feed rate in the production phase.

  • Process Monitoring and Control: Continuously monitor and control key parameters such as pH (at 7.0), temperature (at 30°C), and DO (e.g., above 20% saturation by adjusting agitation and aeration).

  • Sampling and Analysis: Regularly take samples to measure biomass, substrate consumption, and TPA production using offline methods like OD600 measurement and HPLC analysis.

Protocol 3: Quantification of this compound and its Metabolites by HPLC

Objective: To accurately measure the concentration of TPA and its degradation intermediates in fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or other suitable buffer

  • TPA, protocatechuate (PCA), and other relevant standards

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Centrifuge fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid). The exact ratio will depend on the specific separation requirements.

  • Standard Curve Generation: Prepare a series of standard solutions of TPA and expected metabolites (e.g., PCA) of known concentrations. Inject these standards into the HPLC to generate a standard curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to TPA and its metabolites by comparing their retention times and peak areas to the standard curves.

Scale-Up Workflow and Considerations

The transition from bench- to pilot-scale fermentation is a critical step that requires careful planning and execution. The following diagram illustrates a typical workflow for this process.

Scale_Up_Workflow cluster_Lab Lab-Scale (1-10L) cluster_Pilot Pilot-Scale (100-1000L) lab_strain Strain Selection & Optimization lab_media Media Optimization (Shake Flask) lab_strain->lab_media lab_fermentation Bench-Scale Fermentation lab_media->lab_fermentation lab_data Data Collection: Kinetics, Yield lab_fermentation->lab_data pilot_design Bioreactor Design & Sterilization Protocol lab_data->pilot_design Scale-Up Calculations (kLa, Power Input, etc.) pilot_inoculum Inoculum Scale-Up pilot_design->pilot_inoculum pilot_fermentation Pilot-Scale Fermentation Run pilot_inoculum->pilot_fermentation pilot_monitoring Process Monitoring & Control pilot_fermentation->pilot_monitoring pilot_downstream Downstream Processing pilot_monitoring->pilot_downstream

Fig. 3: General workflow for scaling up microbial fermentation.

Key Considerations for Scale-Up:

  • Mass and Heat Transfer: Ensuring adequate oxygen supply and heat removal becomes more challenging at larger scales. Parameters like the volumetric oxygen transfer coefficient (kLa) and power input per unit volume need to be carefully considered and matched across scales.

  • Mixing: Achieving homogenous mixing to avoid gradients in substrate, nutrient, pH, and temperature is critical. The type and speed of the agitator, as well as the bioreactor geometry, play a crucial role.

  • Sterilization: Sterilization of large volumes of media and the bioreactor itself requires robust and validated procedures to prevent contamination.

  • Inoculum Development: A multi-stage inoculum train is necessary to ensure a sufficient quantity of healthy and active cells to inoculate the pilot-scale bioreactor.

  • Downstream Processing: The methods for cell separation, product recovery, and purification need to be scalable. Techniques like centrifugation, filtration, and chromatography must be adapted for larger volumes.

Downstream Processing for Terephthalic Acid Recovery

The recovery and purification of TPA from the fermentation broth is a critical step for its potential reuse.

Downstream_Processing Fermentation_Broth Fermentation Broth Cell_Separation Cell Separation (Centrifugation/Filtration) Fermentation_Broth->Cell_Separation Supernatant Cell-Free Supernatant Cell_Separation->Supernatant Acidification Acidification Supernatant->Acidification Adjust pH to < 3 Precipitation TPA Precipitation Acidification->Precipitation Crystallization Crystallization Precipitation->Crystallization Recrystallization for higher purity Drying Drying Crystallization->Drying Pure_TPA Purified TPA Drying->Pure_TPA

Fig. 4: Downstream processing workflow for TPA recovery.

Protocol Outline for TPA Recovery:

  • Cell Removal: Separate the microbial biomass from the fermentation broth using continuous centrifugation or microfiltration.

  • Acidification: Lower the pH of the cell-free supernatant to below the pKa of TPA's carboxylic acid groups (around 3.5) using a strong acid like sulfuric acid. This will cause the TPA to precipitate out of the solution.

  • Crystallization: The precipitated TPA can be further purified by recrystallization. This involves dissolving the crude TPA in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form high-purity crystals.

  • Washing and Drying: The purified TPA crystals are washed to remove any remaining impurities and then dried to obtain the final product.

Conclusion

The scale-up of microbial fermentation for this compound bioremediation is a viable and promising approach for addressing plastic pollution. Success in this endeavor relies on a thorough understanding of the microbial physiology and metabolic pathways, careful optimization of fermentation parameters at each scale, and the implementation of robust and scalable downstream processing techniques. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement efficient and sustainable bioremediation strategies for this compound.

References

"analytical techniques for detecting volatile contaminants in recycled PET"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of analytical methodologies for the identification and quantification of volatile contaminants in recycled polyethylene terephthalate (rPET) is crucial for ensuring the safety and quality of products derived from it, particularly in food contact applications. This document provides detailed application notes and protocols for the most common and effective techniques employed by researchers and scientists in this field.

Introduction to Volatile Contaminants in rPET

Recycled PET can contain various volatile organic compounds (VOCs) that originate from the original product contents, storage, or the recycling process itself. Common contaminants include acetaldehyde, a byproduct of PET degradation, and compounds like benzene and limonene, which can be absorbed from products previously packaged in the PET containers.[1] Monitoring these contaminants is essential to prevent their migration into food and beverages, which could affect taste, odor, and consumer safety.[2]

Analytical Techniques: An Overview

The primary methods for analyzing volatile contaminants in rPET are based on gas chromatography (GC) coupled with a sensitive detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID). The key challenge lies in efficiently extracting the volatile compounds from the solid PET matrix. Headspace (HS) sampling and thermal desorption (TD) are the two predominant techniques for this purpose.

Application Note 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Principle

HS-GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds in solid samples.[3] The principle involves heating the rPET sample in a sealed vial to allow the volatile contaminants to partition into the headspace (the gas phase above the sample). A portion of this headspace gas is then injected into the GC-MS system for separation and detection.

Advantages
  • Minimal Sample Preparation: Reduces the risk of contamination and analyte loss.[1]

  • Automation: Modern headspace samplers are fully automated, allowing for high throughput.[1]

  • Matrix Effect Reduction: As the solid polymer is not injected into the GC system, matrix-related interferences are minimized.

Key Volatile Contaminants Analyzed
  • Acetaldehyde[1]

  • Benzene[1]

  • Limonene[1]

  • Toluene[4]

  • Ethylbenzene[4]

  • Xylene[4]

  • Styrene[4]

  • Cumene[4]

Quantitative Data Summary

The following table summarizes typical quantitative results obtained for common volatile contaminants in rPET using HS-GC-MS.

ContaminantLimit of Detection (LOD)Limit of Quantitation (LOQ)Concentration Range in rPET SamplesCitation
Acetaldehyde0.034 ng/µL0.112 ng/µL474 - 975 µg/kg[1]
Benzene0.002 ng/µL0.008 ng/µL5.5 - 18.6 µg/kg[1]
d-Limonene0.006 ng/µL0.022 ng/µL0.42 - 3.21 µg/kg[1]
Benzene3.95 ng--[4]
Toluene3.68 ng--[4]
Ethylbenzene4.16 ng--[4]
p-Xylene + m-Xylene3.30 ng--[4]
o-Xylene + Styrene2.59 ng--[4]
Cumene8.64 ng--[4]

Protocol 1: HS-GC-MS for Volatile Contaminants in rPET

This protocol is a generalized procedure based on common practices and can be adapted for specific instrumentation.

Sample Preparation
  • Cryogenically grind the rPET pellets or flakes into a fine powder to increase the surface area. This step is optional but can improve the extraction efficiency.[5]

  • Accurately weigh approximately 1.0 g of the rPET sample into a 20 mL or 120 mL headspace vial.[3][4]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

HS-GC-MS Parameters

The following table provides typical instrument parameters for the analysis of volatile contaminants in rPET.

ParameterSettingCitation
Headspace Sampler
Oven Temperature80°C - 110°C[2][4]
Incubation Time20 - 40 minutes[3][4]
Pressurizing GasHelium or Nitrogen[2]
Injection Volume1 mL[5]
Gas Chromatograph
ColumnSH-PolarWax (30 m x 0.32 mm I.D. x 1.0 µm) or equivalent[2]
Carrier GasHelium[2]
Flow ControlLinear velocity (e.g., 62.3 cm/s)[2]
Oven Program35°C (2 min), ramp at 10°C/min to 230°C (1 min)[2]
Injection ModeSplit (e.g., ratio 20:1)[2]
Mass Spectrometer
Ion Source Temperature200°C - 230°C[1][2]
Interface Temperature230°C[2]
Quadrupole Temperature150°C[1]
Acquisition ModeScan/SIM (Simultaneous Scan and Selected Ion Monitoring)[2]
Calibration

Prepare a series of standard solutions of the target analytes in a suitable solvent (e.g., acetonitrile).[1] Spike empty headspace vials with known amounts of the standard solutions to create a calibration curve.

Data Analysis

Identify the contaminants by comparing their mass spectra and retention times with those of the standards. Quantify the analytes using the calibration curve.

Experimental Workflow: HS-GC-MS Analysis

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing rPET rPET Sample Grind Grinding (Optional) rPET->Grind Weigh Weighing Grind->Weigh Seal Sealing in Vial Weigh->Seal HS Headspace Incubation Seal->HS Inject Injection HS->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Identify Identification MS->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for HS-GC-MS analysis of rPET.

Application Note 2: Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Principle

Thermal desorption is a powerful technique for extracting a wide range of volatile and semi-volatile compounds from solid matrices. A small amount of the rPET sample is placed in a desorption tube. The tube is heated in a stream of inert gas, and the released volatiles are collected on a cooled focusing trap. The trap is then rapidly heated to inject the analytes into the GC-MS system.

Advantages
  • High Sensitivity: TD can be more sensitive than static headspace, particularly for less volatile compounds, with detection limits in the parts-per-billion (ppb) range.

  • Broad Analyte Range: Effective for a wider range of volatile and semi-volatile compounds.

  • Solvent-Free: Eliminates the need for solvents, reducing potential interferences.

Key Volatile Contaminants Analyzed

In addition to the compounds listed for HS-GC-MS, TD-GC-MS is effective for higher boiling point compounds and can provide a more comprehensive profile of the volatile contaminants.

Protocol 2: TD-GC-MS for Volatile Contaminants in rPET

This protocol provides a general procedure for TD-GC-MS analysis of rPET.

Sample Preparation
  • Cut or grind the rPET sample into small pieces (typically 10-40 mg).

  • Place the sample into a thermal desorption tube, securing it with glass wool plugs.

TD-GC-MS Parameters

The following table outlines typical instrument parameters for TD-GC-MS.

ParameterSetting
Thermal Desorber
Desorption Temperature250°C
Desorption Time10 minutes
Desorption Flow20 mL/min
Focusing TrapTenax TA
Trap Low Temperature-20°C
Trap High Temperature280°C
Trap Heating Rate2000°C/min
Gas Chromatograph & Mass Spectrometer
ColumnDB-5MS (60 m x 0.32 mm x 0.25 µm) or similar
Carrier GasHelium
Flow Rate1.8 mL/min
Oven ProgramSimilar to HS-GC-MS, may require a higher final temperature
MS ParametersSimilar to HS-GC-MS
Calibration

Calibration for TD-GC-MS can be performed by injecting standard solutions directly onto the adsorbent traps.

Data Analysis

The data analysis process is similar to that of HS-GC-MS, involving identification based on mass spectra and retention times, followed by quantification using a calibration curve.

Experimental Workflow: TD-GC-MS Analysis

TD_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis TD-GC-MS Analysis cluster_data Data Processing rPET rPET Sample Cut Cutting/Grinding rPET->Cut Load Loading into Tube Cut->Load Desorb Primary Desorption Load->Desorb Trap Focusing Trap Desorb->Trap Inject Secondary Desorption (Injection) Trap->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Identify Identification MS->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for TD-GC-MS analysis of rPET.

Comparison of Headspace and Thermal Desorption

The choice between HS-GC-MS and TD-GC-MS depends on the specific requirements of the analysis.

FeatureHeadspace (Static)Thermal Desorption (Dynamic)
Sensitivity Good for highly volatile compounds (ppm level)Excellent for a broad range of volatiles (ppb level)
Analyte Range Best for very volatile compoundsWider range, including semi-volatiles
Sample Throughput High, with modern autosamplersCan be lower due to longer cycle times
Complexity Simpler, more routineMore complex, requires specialized equipment

Logical Relationship: Analytical Technique Selection

Technique_Selection cluster_considerations Key Considerations cluster_techniques Analytical Techniques Goal Analyze Volatiles in rPET Sensitivity Required Sensitivity Goal->Sensitivity Analyte Analyte Volatility Goal->Analyte Throughput Sample Throughput Goal->Throughput HS_GCMS HS-GC-MS Sensitivity->HS_GCMS ppm TD_GCMS TD-GC-MS Sensitivity->TD_GCMS ppb Analyte->HS_GCMS High Analyte->TD_GCMS Broad Throughput->HS_GCMS High Throughput->TD_GCMS Moderate

Caption: Factors influencing analytical technique selection.

References

Application Notes and Protocols for the Chemical Recycling of Polyethylene Terephthalate (PET) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the primary methods of chemical recycling of polyethylene terephthalate (PET). The content is intended for researchers, scientists, and professionals in related fields, offering a comprehensive overview of glycolysis, methanolysis, hydrolysis, and aminolysis/ammonolysis processes.

Glycolysis of PET

Application Note

Glycolysis is one of the most established and widely utilized methods for the chemical recycling of PET.[1][2] The process involves the depolymerization of the PET polymer chain by transesterification with an excess of a glycol, typically ethylene glycol (EG), at elevated temperatures.[3] This reaction breaks down the long polyester chains into its primary monomer, bis(2-hydroxyethyl) this compound (BHET), along with some dimers and oligomers.[1][3]

The recovered BHET can be purified and subsequently used as a feedstock for the synthesis of new, virgin-quality PET, thus closing the recycling loop.[4] The primary advantages of glycolysis include its operational feasibility at atmospheric pressure and the direct production of a monomer suitable for repolymerization. However, challenges can include the need for purification of the BHET from oligomers and residual catalysts.[3] The efficiency of the reaction is highly dependent on factors such as temperature, reaction time, the PET-to-glycol ratio, and the type of catalyst used.[5][6]

Quantitative Data for PET Glycolysis
ParameterValueCatalystPET:EG RatioProduct YieldSource
Temperature180-240 °CMetal Acetates (e.g., Zinc Acetate)Varies-[3]
Temperature195 °CSulfated Niobia (SO₄²⁻/Nb₂O₅·nH₂O)1:6 (weight)85% (BHET)[7]
Temperature190 °C- (with DMSO as co-solvent)-82% (BHET)[8]
Temperature300-450 °C- (Supercritical Conditions)-93.5% (BHET)[1]
Temperature180-200 °CPhosphoric Acid / Phosphotungstic Acid-ETP Monomers[9]
Detailed Experimental Protocol: Catalytic Glycolysis

This protocol is based on the depolymerization of PET using a solid acid catalyst.

Materials:

  • Post-consumer PET flakes (washed and dried)

  • Ethylene Glycol (EG)

  • Sulfated Niobia (SO₄²⁻/Nb₂O₅·nH₂O) catalyst, calcined at 300°C

  • Distilled water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a temperature probe.

  • Charging the Reactor: Introduce a 1:6 weight ratio of PET flakes to ethylene glycol into the flask. For example, use 10g of PET flakes and 60g of EG.[7]

  • Catalyst Addition: Add the sulfated niobia catalyst at a loading of 20 wt% relative to the PET.[5] For 10g of PET, this corresponds to 2g of catalyst.

  • Reaction: Heat the mixture to 195°C while stirring continuously. Maintain these conditions for approximately 220 minutes to achieve high conversion.[7]

  • Cooling and Separation: After the reaction is complete, cool the reactor to room temperature. The mixture will contain solid unreacted PET and catalyst, and a liquid phase of BHET, oligomers, and excess EG.

  • Isolation of Unreacted PET: Collect and separate the solid unreacted PET from the liquid phase by filtration. Wash the collected solids with distilled water, then dry and weigh to calculate PET conversion.[5]

  • BHET Precipitation: Add 100 mL of distilled water to the liquid phase from the reactor. Heat the mixture to 70°C while stirring vigorously for 30 minutes to dissolve the remaining BHET and EG.[5]

  • Purification: Cool the aqueous solution slowly to induce the precipitation of pure BHET.

  • Product Recovery: Collect the precipitated BHET by filtration, wash with cold distilled water, and dry under a vacuum to a constant weight. The final product can be analyzed for purity using techniques like NMR or DSC.

Glycolysis Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis PET_Waste PET Waste Flakes Reactor Charge Reactor (PET + EG + Catalyst) PET_Waste->Reactor Reagents Ethylene Glycol (EG) Catalyst Reagents->Reactor Heating Heat to 195°C Stir for ~4h Reactor->Heating Start Reaction Cooling Cool to Room Temp Heating->Cooling Reaction Complete Filtration1 Filter Unreacted PET & Catalyst Cooling->Filtration1 Precipitation Add H₂O & Heat Cool to Precipitate Filtration1->Precipitation Liquid Phase Filtration2 Filter & Dry Product Precipitation->Filtration2 Product Pure BHET Monomer Filtration2->Product

Caption: Workflow for the catalytic glycolysis of PET waste.

Methanolysis of PET

Application Note

Methanolysis is a chemical recycling process that depolymerizes PET using an excess of methanol at high temperatures and pressures.[2] The reaction breaks the ester linkages, yielding dimethyl this compound (DMT) and ethylene glycol (EG) as the main products.[10] Both DMT and EG are valuable chemical intermediates that can be purified and reused in the industrial polymerization of new PET or other polyesters.[10]

Historically, methanolysis was one of the first commercialized chemical recycling methods for PET.[11] Its key advantage is that the purification of DMT via distillation or recrystallization is a well-established and efficient process.[12] However, the process typically requires high operating pressures (2-4 MPa) and temperatures (180-280°C), which translates to high energy consumption and capital costs.[2] Recent research has focused on developing more efficient catalysts and using methods like microwave-assisted heating to reduce reaction times and severity.[2][12]

Quantitative Data for PET Methanolysis
ParameterValueCatalystPressureProduct YieldSource
Temperature180-280 °CTransesterification Catalyst2-4 MPa-[2]
Temperature160 °CZinc Acetate (Microwave)-95% (DMT)[2]
Temperature200 °CAluminium Triisopropoxide-88% (DMT/EG)[13]
Temperature180 °CProtic Ionic Liquid (Microwave)-98% (DMT)[12][14]
Temperature120-140 °C- (Reflux)Atmospheric-[15]
Detailed Experimental Protocol: Microwave-Assisted Methanolysis

This protocol describes an efficient methanolysis process using a protic ionic liquid catalyst and microwave heating, adapted from McCrea et al.[12]

Materials:

  • Post-consumer PET flakes (milled)

  • Methanol (anhydrous)

  • Protic ionic liquid catalyst (e.g., formulated from sulfuric acid and triethylamine)

  • Microwave reactor with temperature and pressure controls

  • Centrifuge and vials

  • Vacuum filtration apparatus

  • Crystallization dish

Procedure:

  • Reactor Charging: Place the milled PET waste (e.g., 0.002 mol repeating unit) into the microwave reactor vessel.

  • Reagent Addition: Add a high excess of methanol (e.g., 0.15 mol) and the ionic liquid catalyst (e.g., 0.01 mol).[12]

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 180°C and the reaction time to 3 hours.[12]

  • Product Mixture Handling: Upon completion, cool the reaction mixture to approximately 100°C. Caution: The mixture must remain above 70°C to prevent premature precipitation of DMT.[12]

  • Separation of Solids: Immediately transfer the hot mixture to a centrifuge vial and centrifuge (e.g., 4000 rpm for 3 minutes) to separate any unreacted PET or solid impurities.[12]

  • DMT Isolation: Decant the supernatant liquid. The DMT can be isolated directly from this solution by cooling to room temperature and then further to induce crystallization.

  • Purification by Recrystallization: The crude DMT can be further purified. Collect the DMT crystals by vacuum filtration. The filtrate, containing EG, catalyst, and excess methanol, can be processed for component recovery.

  • Drying and Analysis: Dry the purified DMT crystals under vacuum. The yield and purity can be determined by weighing and analytical methods such as GC-MS and NMR spectroscopy.[12]

Methanolysis Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis PET_Waste Milled PET Flakes Reactor Charge Microwave Reactor PET_Waste->Reactor Reagents Methanol Ionic Liquid Catalyst Reagents->Reactor Heating Heat to 180°C for 3h Reactor->Heating Start Reaction Cooling Cool to 100°C Heating->Cooling Reaction Complete Centrifuge Centrifuge Hot Mixture Cooling->Centrifuge Crystallization Cool Supernatant to Crystallize DMT Centrifuge->Crystallization Supernatant Filtration Filter & Dry Product Crystallization->Filtration Product Pure DMT Filtration->Product Byproduct EG in Filtrate Filtration->Byproduct

Caption: Workflow for microwave-assisted methanolysis of PET.

Hydrolysis of PET

Application Note

Hydrolysis is a chemical recycling method that uses water to break down PET into its constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG).[2] The process can be carried out in neutral, acidic, or alkaline conditions.[2][16]

  • Neutral Hydrolysis: Utilizes steam or hot water at high temperatures (200-300°C) and pressures (1-4 MPa).[2]

  • Acid Hydrolysis: Employs acids like sulfuric acid, which can operate at lower temperatures but requires corrosion-resistant equipment and neutralization steps.[16]

  • Alkaline Hydrolysis: Uses aqueous solutions of bases like NaOH or KOH to produce a this compound salt, which is then acidified to yield TPA. This can proceed at milder temperatures but requires subsequent acidification.[16]

The primary product, TPA, must be purified to a very high degree (>99.99%) before it can be used for re-polymerization.[17] The main challenges of traditional hydrolysis are the harsh reaction conditions (high temperature and pressure), long reaction times, and the high cost associated with TPA purification.[2][3] Innovative approaches, such as using subcritical water with CO₂ to form in-situ carbonic acid, aim to make the process more sustainable.[18]

Quantitative Data for PET Hydrolysis
MethodTemperaturePressureReagent/CatalystProduct YieldSource
Neutral Hydrolysis200-250 °C1.4-2 MPaWater/Steam-[2][16]
Alkaline Hydrolysis210-250 °C1.4-2 MPa4-20 wt% NaOH/KOH-[16]
Acid Hydrolysis< 150-190 °CAtmospheric3-9 M H₂SO₄-[16]
Subcritical H₂O-CO₂200 °C208 psi (initial CO₂)CO₂ (in-situ carbonic acid)85-86% (TPA)[18]
Detailed Experimental Protocol: Subcritical H₂O-CO₂ Hydrolysis

This protocol is based on the work by Tiamani et al. for a greener hydrolysis process.[18]

Materials:

  • Post-consumer PET bottle pieces (transparent or colored)

  • Deionized water

  • High-purity CO₂ gas

  • High-pressure batch reactor equipped with a stirrer, heating jacket, and pressure gauge.

  • Filtration system

  • Drying oven

Procedure:

  • Reactor Loading: Place 2.5 g of PET pieces into the high-pressure reactor.

  • Adding Water: Add 20 mL of deionized water to the reactor.[18]

  • Pressurization: Seal the reactor and pressurize it with an initial CO₂ pressure of 208 psi at room temperature.[18]

  • Reaction: Begin stirring and heat the reactor to 200°C. Maintain this temperature for 100 minutes. The pressure will rise as the temperature increases.[18]

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature. Once cooled, slowly vent the CO₂ gas.

  • Product Collection: Open the reactor and collect the contents, which will be a slurry containing solid TPA and an aqueous solution of EG.

  • TPA Isolation: Separate the solid TPA from the liquid phase by vacuum filtration.

  • Washing and Drying: Wash the collected TPA cake with deionized water to remove any residual EG. Dry the white TPA product in an oven to a constant weight.

  • Analysis: Calculate the yield of TPA. The purity can be assessed using techniques like HPLC. The EG in the filtrate can also be quantified.

Hydrolysis Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis PET_Waste PET Bottle Pieces Reactor Load Reactor (PET + H₂O) PET_Waste->Reactor Reagents Deionized Water CO₂ Gas Reagents->Reactor Pressurize Pressurize with CO₂ (~208 psi) Reactor->Pressurize Heating Heat to 200°C for 100 min Pressurize->Heating Start Reaction Cooling Cool & Vent Reactor Heating->Cooling Reaction Complete Filtration Filter Slurry Cooling->Filtration Drying Wash & Dry Solid Filtration->Drying Solid TPA Byproduct EG in Filtrate Filtration->Byproduct Product Pure TPA Drying->Product

Caption: Workflow for subcritical H₂O-CO₂ hydrolysis of PET.

Aminolysis and Ammonolysis of PET

Application Note

Aminolysis and ammonolysis are related depolymerization processes that use amines or ammonia, respectively, to cleave the ester bonds of PET.[1]

Aminolysis involves reacting PET with primary amines, such as ethanolamine, at temperatures ranging from 20-200°C.[1] When ethanolamine is used, the main product is bis(2-hydroxyethyl) terephthalamide (BHETA).[19] These amide products are value-added chemicals that can be used as precursors for polyamides, epoxy resin hardeners, or polyurethane foams.[19][20] The reaction can be accelerated with catalysts or microwave assistance.[1]

Ammonolysis uses ammonia, typically in a liquid state and under pressure, to depolymerize PET.[1] The reaction is generally conducted between 70-180°C with a catalyst like zinc acetate, producing terephthalamide (also known as 1,4-benzenedicarboxamide) and ethylene glycol.[1][3] While less common than other methods, ammonolysis offers a route to nitrogen-containing chemicals from PET waste.[1]

Quantitative Data for PET Aminolysis & Ammonolysis
MethodTemperatureCatalystReagentProduct YieldSource
Aminolysis130 °C-Ethanolamine73.9% (BHETA)[19]
Aminolysis140 °CZinc Acetate (1% w/w)4,7,10-Trioxadecane-1,13-diamine-[19]
Aminolysis (Microwave)-Sodium Acetate/BicarbonateEthanolamineup to 90% (BHETA)[1]
Ammonolysis70-180 °CZinc AcetateLiquid Ammonia-[1][3]
Detailed Experimental Protocol: Catalytic Aminolysis

This protocol is for the aminolysis of PET using a diamine and a catalyst, based on the procedure described by Yusuf et al.[19]

Materials:

  • Post-consumer PET waste flakes

  • 4,7,10-Trioxadecane-1,13-diamine

  • Zinc acetate catalyst

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Overhead stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup: Equip the three-neck flask with the overhead stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Charging Reagents: Add the PET waste and the diamine to the flask. Use a molar ratio of PET repeating unit to diamine of 1:2.[19]

  • Catalyst Addition: Add zinc acetate as a catalyst at a concentration of 1% (w/w) relative to the PET.[19]

  • Reaction: Heat the reaction mixture to 140 ± 5°C under a continuous nitrogen atmosphere while stirring.[19]

  • Reaction Time: Maintain the reaction for 2 hours.[19]

  • Cooling and Product Isolation: After 2 hours, turn off the heat and allow the mixture to cool to room temperature. The product, a terephthalamide derivative, will solidify or be present in a viscous liquid.

  • Purification: The product can be purified by washing with an appropriate solvent to remove unreacted amine and catalyst, followed by recrystallization or precipitation.

  • Characterization: The final product should be dried and characterized using methods like FTIR and NMR to confirm its chemical structure.[19]

Aminolysis Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis PET_Waste PET Waste Flakes Reactor Charge Reactor (PET + Amine + Catalyst) PET_Waste->Reactor Reagents Diamine Zinc Acetate Catalyst Reagents->Reactor Inerting Purge with N₂ Reactor->Inerting Heating Heat to 140°C for 2h Inerting->Heating Start Reaction Cooling Cool to Room Temp Heating->Cooling Reaction Complete Isolation Isolate Product Cooling->Isolation Purification Wash / Recrystallize Isolation->Purification Product Terephthalamide Derivative Purification->Product

Caption: Workflow for the catalytic aminolysis of PET waste.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing PETase-Mediated PET Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enzymatic degradation of polyethylene terephthalate (PET) using PETase. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve the efficiency of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during PETase enzymatic degradation experiments.

Problem 1: Low or No PET Degradation Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inactive Enzyme Verify enzyme activity using a model substrate like p-nitrophenyl butyrate (pNPB) before starting the PET degradation assay.The solution should turn yellow upon pNPB hydrolysis, confirming the enzyme is active.
Suboptimal Reaction Conditions Optimize reaction temperature and pH. Wild-type PETase from Ideonella sakaiensis generally has an optimal temperature around 30-40°C and a pH optimum around 7.0-7.5.[1] However, engineered variants can have significantly different optima.Systematic variation of temperature and pH should reveal conditions with higher degradation rates.
High PET Crystallinity The enzyme is more effective on amorphous PET than on highly crystalline PET.[2][3][4] Consider using low-crystallinity PET films or pretreating your PET substrate to reduce crystallinity.Pre-treatment should increase the amorphous content of the PET, making it more accessible to the enzyme and increasing degradation yield.
Product Inhibition Degradation products such as terephthalic acid (TPA), mono-(2-hydroxyethyl) this compound (MHET), and ethylene glycol (EG) can inhibit PETase activity.[5][6]Periodically remove degradation products from the reaction mixture or use a co-enzyme system with MHETase to break down MHET.[7]
Poor Enzyme-Substrate Binding The enzyme may not be effectively binding to the PET surface.Consider adding surfactants to decrease the hydrophobicity of the PET surface or fusing the PETase with a carbohydrate-binding module (CBM) to enhance substrate binding.[8][9]
Problem 2: Enzyme Instability and Short Half-Life

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Thermal Inactivation Wild-type PETase has low thermal stability and can be inactivated at temperatures above 40°C.[8]Use a more thermostable engineered variant of PETase or conduct experiments at a lower temperature over a longer duration.
Proteolytic Degradation Contaminating proteases in your enzyme preparation can degrade PETase.Ensure high purity of your PETase preparation through appropriate purification methods like affinity and size-exclusion chromatography.
Suboptimal Buffer Conditions The buffer composition, including ionic strength, can affect enzyme stability.Screen different buffer systems and salt concentrations to find conditions that maximize enzyme stability.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the efficiency of PETase-catalyzed PET degradation?

A1: Several factors significantly impact PETase efficiency. The crystallinity of the PET substrate is a primary determinant, with lower crystallinity leading to easier degradation.[2] Reaction temperature and pH are also crucial and need to be optimized for the specific PETase variant being used.[2] Additionally, the accumulation of degradation products can cause feedback inhibition, and the efficiency of enzyme binding to the hydrophobic PET surface can be a limiting factor.[5][8]

Q2: How can I improve the thermal stability of my PETase enzyme?

A2: Improving the thermostability of PETase is a key area of research. Protein engineering through site-directed mutagenesis is a common and effective approach. Introducing disulfide bonds or mutations that enhance hydrophobic interactions and salt bridges can increase the melting temperature (Tm) and overall stability of the enzyme.[10][11] For example, the double mutant W159H/F229Y showed a 10.4°C increase in Tm.[12]

Q3: What are some effective pre-treatment methods for PET substrates to enhance enzymatic degradation?

A3: Pre-treatment aims to reduce the crystallinity of PET, making it more accessible to PETase.[13] Mild alkali pre-treatment at room temperature can modify the plastic surface and decrease crystallinity.[13] Other methods include treatment with surfactants to reduce surface hydrophobicity and mechanical grinding to increase surface area.[8]

Q4: Which engineered PETase variants show the highest reported improvements in activity and stability?

A4: Several engineered PETase variants have demonstrated significant enhancements. FAST-PETase, for instance, showed a 38-fold increase in PET hydrolytic activity at 50°C compared to a thermostable parent.[14] The W159H/F229Y double mutant increased degradation activity on amorphous PET by nearly 40-fold at 40°C.[12] LCCICCG, a variant of leaf-branch compost cutinase, has also shown high efficiency, converting 98% of PET into monomers in 24 hours.[15]

Q5: How can I accurately quantify PET degradation?

A5: The most common method for quantifying PET degradation is to measure the concentration of released products, primarily TPA and MHET, using High-Performance Liquid Chromatography (HPLC).[16] Alternatively, a spectrophotometric assay using a model substrate like p-nitrophenyl butyrate (pNPB) can be used to determine enzyme activity, though this does not directly measure PET degradation.[17] Changes in the physical properties of the PET film, such as weight loss or surface morphology changes observed by Scanning Electron Microscopy (SEM), can also be used as indicators of degradation.[18]

Quantitative Data Summary

Table 1: Comparison of Engineered PETase Variants
Enzyme VariantKey MutationsImprovement in Melting Temp. (Tm)Fold Increase in Catalytic Efficiency (kcat/Km)Degradation Performance Highlights
W159H/F229Y W159H, F229Y+10.4°C2.0-fold (vs. WT, using p-NPP)~40-fold increase in amorphous PET degradation at 40°C in 24h.[12]
IsPETaseMT Multiple mutations+15.3°C-More thermostable with a maximum temperature of 60°C.[1][8][19]
HLCB Fusion with BaCBMIncreased thermostability-25.5% greater monomer yield after 50h compared to parent (HP).[9]
STAR Variant Disulfide linkage (C233-C282)+14°C (57.5°C vs 43.5°C for WT)-~3.9-fold improved yield of hydrolysis products on PET film after 24h.[20]
Z1-PETase Balance-directed mutationsSimilar to DuraPETase->90% depolymerization of post-consumer PET powder in 8h at 55°C.[21]
FAST-PETase S121E/D186H/R224Q/N233K/R280A+9 K over Thermo-PETase-38-fold increase in hydrolytic activity at 50°C.[10][14]

Experimental Protocols

Protocol 1: Standard PETase Activity Assay using a Model Substrate (pNPB)

This protocol is for determining the general hydrolytic activity of a purified PETase enzyme preparation.

Materials:

  • Purified PETase solution

  • p-nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 100 mM stock solution of pNPB in acetonitrile.

  • In a 96-well microplate, prepare the reaction mixture containing:

    • 1 mM pNPB

    • 50 mM Tris-HCl buffer (pH 7.4)

  • Add 20 µL of the purified PETase solution to initiate the reaction. The total reaction volume should be 100 µL.

  • Incubate the plate at 30°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader. The release of p-nitrophenol results in a yellow color.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Protocol 2: PET Film Degradation Assay

This protocol is for assessing the degradation of a solid PET substrate.

Materials:

  • Low-crystallinity PET film (e.g., 7% crystallinity)

  • Purified PETase solution

  • Phosphate buffer (50 mM, pH 7.2)

  • Incubator/shaker

  • HPLC system for product analysis

Procedure:

  • Cut PET film into small, uniform pieces (e.g., 6 mm discs).

  • Wash the PET pieces with ethanol and then deionized water to clean the surface. Dry the pieces completely and record their initial weight.

  • Place a known weight of PET film into a reaction vessel (e.g., a glass vial).

  • Add a defined concentration of purified PETase in phosphate buffer to the vessel.

  • Incubate the reaction at the optimal temperature for your enzyme (e.g., 40°C for many variants) with gentle agitation.

  • At specified time points, withdraw aliquots of the supernatant.

  • Analyze the concentration of released TPA and MHET in the supernatant using HPLC.

  • At the end of the experiment, carefully remove the remaining PET film, wash, dry, and weigh it to determine the weight loss.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Expression & Purification Reaction_Setup Setup Reaction: Enzyme + Substrate in Buffer Enzyme_Prep->Reaction_Setup Substrate_Prep PET Substrate Pre-treatment (Optional) Substrate_Prep->Reaction_Setup Incubation Incubate at Optimal Temp & pH Reaction_Setup->Incubation Aliquots Collect Supernatant Aliquots Incubation->Aliquots Weight_Loss Measure PET Weight Loss Incubation->Weight_Loss HPLC Quantify Products (TPA, MHET) via HPLC Aliquots->HPLC

Caption: Workflow for a typical PETase enzymatic degradation experiment.

troubleshooting_logic Start Low/No PET Degradation Check_Activity Is enzyme active with pNPB? Start->Check_Activity Check_Conditions Are Temp/pH Optimal? Check_Activity->Check_Conditions Yes Inactive Solution: Purify or obtain active enzyme Check_Activity->Inactive No Check_Substrate Is PET crystallinity low? Check_Conditions->Check_Substrate Yes Suboptimal Solution: Optimize reaction conditions Check_Conditions->Suboptimal No Check_Inhibition Is product inhibition occurring? Check_Substrate->Check_Inhibition Yes Crystalline Solution: Pre-treat PET or use amorphous film Check_Substrate->Crystalline No Inhibited Solution: Remove products or use MHETase Check_Inhibition->Inhibited Yes Success Degradation Improved Check_Inhibition->Success No

Caption: Troubleshooting logic for low PETase degradation efficiency.

References

Technical Support Center: Mechanical Recycling of Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the mechanical recycling of polyethylene terephthalate (PET).

I. Troubleshooting Guides & FAQs

This section is organized by common challenges observed during PET recycling experiments.

Challenge 1: Yellowing of Recycled PET

Discoloration, particularly yellowing, is a frequent issue in recycled PET (rPET), which can limit its application in high-value products.

Q1: What are the primary causes of my rPET turning yellow?

A1: The yellowing of rPET can be attributed to several factors that may occur before and during the recycling process:

  • Thermal Degradation: The repeated heating of PET during extrusion can cause the polymer chains to break down, leading to the formation of chromophores that cause a yellow tint.[1]

  • UV Exposure: Prolonged exposure of post-consumer PET bottles to sunlight or even fluorescent lighting can initiate polymer chain degradation, which intensifies upon re-melting.[2][3][4]

  • Contamination: The presence of other polymers, such as polyamide (PA) from multilayer bottles or polyvinyl chloride (PVC), can lead to yellowing at high processing temperatures.[5]

  • Additives in Original Bottles: Additives like UV inhibitors, oxygen scavengers, or barrier layers in the original PET bottles may not be thermally stable and can oxidize and change color during reprocessing.[2]

  • Washing Process: The use of fluorescent whitening agents or optical brighteners during the washing phase can degrade under the heat of reprocessing and form yellow or brown chromophores.[2]

Q2: How can I prevent or reduce the yellowing of my rPET flakes?

A2: Several strategies can be employed to mitigate yellowing:

  • Additives: Incorporating antioxidants or stabilizing masterbatches, such as ThermProtectTM PET, can reduce yellowing caused by thermal degradation.[1][2] Optical brighteners can also be used to counteract the yellow appearance.[6]

  • Process Optimization: Lowering the drying temperature can help prevent overheating, a common cause of yellowing.[7]

  • Improved Sorting: Implementing a pre-sorting system to remove visibly aged, discolored, or multilayer bottles can significantly improve the color of the final rPET.[2] Advanced sorting technologies like near-infrared (NIR) can help segregate bottles with barrier layers.[2]

  • Proper Storage: Storing post-consumer PET bottles indoors and away from direct sunlight can prevent UV-induced degradation.[2][3]

  • Optimized Washing: Use pH-stable and non-reactive cleaning agents that are thermally stable. Avoid or minimize the use of fluorescent detergents.[2]

  • Strategic Blending: For some applications, blending yellowed rPET into a stream of amber-colored plastics can be a viable solution to create an acceptable final product.

Q3: How is the color of rPET quantitatively measured?

A3: The color of rPET is typically quantified using a spectrophotometer to measure the CIE Lab* color space.[8][9] These values provide a standardized way to assess the color of the material.

ValueDescriptionInterpretation for rPET
L Lightness (0 = black, 100 = white)A lower L value indicates a darker or grayer material.
a Red/Green axis (+a = red, -a* = green)An increase in the a* value can indicate a reddish tint.
b Yellow/Blue axis (+b = yellow, -b* = blue)A higher positive b* value is the primary indicator of yellowing in rPET.

Protocol 1: Standard Method for Color and Haze Evaluation of rPET Plaques

This protocol is based on the Association of Plastic Recyclers (APR) guidelines for evaluating the visual properties of recycled PET.

  • Sample Preparation:

    • Produce 3 mm thick, amorphous, and transparent injection-molded plaques from both a control (virgin PET) and the test (rPET) material.[8]

  • Equipment Calibration:

    • Calibrate a color spectrophotometer for transmittance mode according to the manufacturer's instructions.[8]

  • Measurement:

    • Measure the d65 CIE L, a, b* color values and haze percentage for at least five separate plaques of both the control and test samples.[8]

    • Place each plaque in the transmittance cavity of the spectrophotometer to obtain readings.[8]

  • Data Analysis:

    • Calculate the average L, a, b*, and haze values for both the control and test samples.

    • Compare the values to assess the degree of discoloration and haze in the rPET.

cause1 Thermal Degradation solution1 Additives (Antioxidants, Stabilizers) cause1->solution1 solution2 Process Optimization (Lower Temp) cause1->solution2 cause2 UV Exposure solution4 Proper Storage (No Sunlight) cause2->solution4 cause3 Contaminants (PA, PVC) solution3 Improved Sorting (NIR) cause3->solution3 cause4 Additives in Original Bottles cause4->solution3 cause5 Washing Process Chemicals solution5 Optimized Washing Agents cause5->solution5 start Start: rPET Flakes with Low IV drying Thorough Drying (<100 ppm moisture) start->drying extrusion Melt Extrusion drying->extrusion additives Add Chain Extenders extrusion->additives ssp Solid-State Polycondensation (SSP) extrusion->ssp end_additives End: rPET with Increased IV additives->end_additives end_ssp End: rPET with Increased IV ssp->end_ssp

References

"overcoming low yields in terephthalate synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in terephthalate synthesis reactions.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in this compound synthesis can arise from various factors, from reactant purity to suboptimal reaction conditions. This guide provides a systematic approach to identifying and addressing common issues.

Issue 1: Low Conversion of p-Xylene

Symptom Possible Cause Suggested Action
High levels of unreacted p-xylene detected post-reaction.Inadequate Reaction Time or Temperature: The reaction may not have had sufficient time or energy to proceed to completion.Increase the reaction time or incrementally raise the temperature. Monitor the reaction progress at various time points to determine the optimal duration.[1]
Poor Catalyst Activity: The catalyst may be poisoned, deactivated, or present in an insufficient amount.Ensure the catalyst is fresh and has been stored correctly. Consider increasing the catalyst loading. If catalyst deactivation is suspected, refer to the catalyst troubleshooting section.
Insufficient Oxidant (Air/Oxygen) Supply: The oxidation reaction is dependent on a continuous and well-dispersed supply of oxygen.Check the airflow rate and ensure efficient stirring to maximize gas-liquid mass transfer. In a pressurized reactor, ensure the system is maintaining the target pressure.

Issue 2: High Levels of Intermediates (e.g., 4-Carboxybenzaldehyde)

Symptom Possible Cause Suggested Action
Significant presence of 4-carboxybenzaldehyde (4-CBA) or p-toluic acid in the crude product.Incomplete Oxidation: The oxidation of the methyl groups to carboxylic acids is a two-step process. Incomplete oxidation is a common cause of impurities.Increase the concentration of the cobalt and manganese catalyst components, as they are crucial for the oxidation of the intermediate aldehyde.[2] Ensure the bromide promoter is present at the correct concentration.
Low Reaction Temperature: The second oxidation step may require a higher activation energy.Cautiously increase the reaction temperature in small increments to promote the conversion of intermediates to the final terephthalic acid product.

Issue 3: Poor Product Quality and Discoloration

Symptom Possible Cause Suggested Action
The crude terephthalic acid (CTA) has a noticeable yellow or brown tint.Formation of Color Bodies: Side reactions and thermal degradation can produce colored impurities.The crude product must undergo a purification step, typically involving hydrogenation over a palladium-on-carbon catalyst, to convert color bodies to colorless compounds.[3][4]
Solvent Impurities: Impurities in the acetic acid solvent can contribute to discoloration.Use high-purity acetic acid for the reaction.

Issue 4: Product Loss During Workup and Purification

Symptom Possible Cause Suggested Action
The yield is significantly lower after purification than in the crude stage.Product Solubility in Wash Solvents: Terephthalic acid has some solubility in solvents like acetic acid and water, especially at elevated temperatures.[5]When washing the crude product, use chilled solvents to minimize solubility losses. Ensure the final crystallization step is performed by cooling the solution sufficiently to maximize precipitation.
Incomplete Crystallization: Rapid cooling can lead to the formation of fine crystals that are difficult to filter, or it can result in a supersaturated solution.Allow the solution to cool gradually to promote the growth of larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing terephthalic acid yield?

A: The most critical parameters are temperature, pressure, catalyst composition (cobalt, manganese, and bromide source), and solvent purity. The reaction is typically conducted in acetic acid solvent.[2] Maintaining the optimal ratio of these components is key to achieving high selectivity and yield.

Q2: My catalyst seems to be inactive. What are the common causes of catalyst deactivation?

A: Catalyst deactivation in related polyester production can be caused by impurities in the reactants or the formation of inhibiting byproducts.[6] In the context of PTA synthesis, impurities in the p-xylene feed can poison the catalyst. Ensure the purity of your starting materials. For polycondensation reactions, phosphorus-containing stabilizers are sometimes added late in the process to intentionally deactivate the catalyst and prevent degradation of the polymer product.[6]

Q3: How pure does my crude terephthalic acid need to be before polymerization?

A: For the production of high-molecular-weight polyesters like PET, the purity of terephthalic acid is crucial. Impurities such as 4-carboxybenzaldehyde (4-CBA) act as chain terminators during polymerization, which will limit the molecular weight of the resulting polymer.[7] Therefore, crude terephthalic acid must be purified to remove these intermediates.[2][4]

Q4: Can water be used as a solvent instead of acetic acid?

A: Research has explored high-temperature water as a more environmentally friendly solvent for terephthalic acid synthesis.[8] High yields have been demonstrated, but this process often requires different reaction conditions, such as higher temperatures (around 300 °C), compared to the conventional acetic acid-based process.[8][9]

Q5: What are common side reactions that can lower the yield?

A: The primary side reactions involve the formation of unwanted byproducts. In the subsequent polymerization to PET, the formation of diethylene glycol (DEG) can occur, which gets incorporated into the polymer chain and alters its properties.[10] During the oxidation of p-xylene, over-oxidation can lead to the formation of carbon oxides, reducing the overall yield of terephthalic acid.

Data Presentation

Table 1: Effect of Catalyst on Terephthalic Acid Yield in High-Temperature Water

CatalystTemperature (°C)Yield (%)
Manganese Bromide30049 ± 8
Cobalt Bromide300< 20
Manganese Acetate300< 10

Source: Adapted from experimental data on terephthalic acid synthesis in high-temperature liquid water.[9]

Experimental Protocols

Protocol 1: Synthesis of Terephthalic Acid via p-Xylene Oxidation

This protocol is a generalized representation of the Amoco process for the synthesis of crude terephthalic acid (CTA).

  • Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, and reflux condenser is charged with p-xylene, acetic acid (as the solvent), a catalyst system (typically composed of cobalt acetate and manganese acetate), and a bromide source (e.g., hydrobromic acid).[2]

  • Reaction Conditions: The reactor is pressurized with compressed air and heated to the desired temperature, typically in the range of 175-225 °C.[11]

  • Initiation and Propagation: The reaction is initiated, and the mixture is stirred vigorously to ensure efficient mixing of the gas and liquid phases. The reaction is highly exothermic, and the temperature should be carefully controlled.

  • Crystallization and Recovery: As the reaction proceeds, terephthalic acid precipitates out of the acetic acid solvent.[11] After the reaction is complete, the reactor is cooled, and the resulting slurry, containing CTA crystals, is filtered.

  • Washing and Drying: The CTA cake is washed with fresh acetic acid and then water to remove residual catalyst and solvent.[5] The product is then dried to yield crude terephthalic acid.

Protocol 2: Purification of Crude Terephthalic Acid (CTA)

  • Dissolution: The crude TA is dissolved in deionized water at an elevated temperature (e.g., 250-300 °C) and pressure to form an aqueous solution.[2][3]

  • Hydrogenation: The hot aqueous solution is passed through a fixed-bed reactor containing a hydrogenation catalyst, typically palladium on a carbon support (Pd/C).[3] Hydrogen gas is introduced into the reactor.

  • Impurity Conversion: During hydrogenation, impurities like 4-CBA are converted to more soluble compounds (p-toluic acid), and colored byproducts are converted to colorless substances.[2]

  • Crystallization: The purified solution is then cooled in a series of crystallizers, causing the high-purity terephthalic acid to crystallize out of the solution.[2]

  • Separation and Drying: The resulting slurry is centrifuged to separate the purified terephthalic acid (PTA) crystals from the mother liquor. The crystals are then dried to produce the final high-purity product.[2][4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield start Low Yield Observed check_conversion Analyze Crude Product: High Unreacted p-Xylene? start->check_conversion check_intermediates High Intermediates (e.g., 4-CBA)? check_conversion->check_intermediates No incomplete_reaction Potential Incomplete Reaction check_conversion->incomplete_reaction Yes check_workup Yield Loss During Purification? check_intermediates->check_workup No incomplete_oxidation Potential Incomplete Oxidation check_intermediates->incomplete_oxidation Yes workup_loss Potential Workup Loss check_workup->workup_loss Yes end Yield Improved check_workup->end No increase_time_temp Action: Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp check_catalyst Action: Verify Catalyst Activity & Loading incomplete_reaction->check_catalyst increase_time_temp->end check_catalyst->end optimize_catalyst Action: Adjust Co/Mn/Br Catalyst Ratio incomplete_oxidation->optimize_catalyst increase_temp Action: Increase Reaction Temperature incomplete_oxidation->increase_temp optimize_catalyst->end increase_temp->end optimize_crystallization Action: Optimize Cooling Rate & Final Temperature workup_loss->optimize_crystallization check_wash Action: Use Chilled Wash Solvents workup_loss->check_wash optimize_crystallization->end check_wash->end

Caption: Troubleshooting workflow for low this compound yield.

Terephthalate_Synthesis_Pathway Key Pathways in this compound Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions & Purification p_xylene p-Xylene p_toluic_acid p-Toluic Acid p_xylene->p_toluic_acid Oxidation 1 (Co/Mn/Br) over_oxidation CO, CO2 p_xylene->over_oxidation Over-oxidation four_cba 4-Carboxybenzaldehyde (4-CBA) p_toluic_acid->four_cba Oxidation 2 terephthalic_acid Terephthalic Acid (TA) four_cba->terephthalic_acid Oxidation 3 impurities Color Bodies & Byproducts four_cba->impurities Side Reactions terephthalic_acid->impurities purified_ta Purified TA (PTA) terephthalic_acid->purified_ta Purification (Hydrogenation)

Caption: Key pathways in this compound synthesis.

References

"minimizing by-product formation in dimethyl terephthalate production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during dimethyl terephthalate (DMT) synthesis.

Troubleshooting Guides

Issue 1: Low Yield of Dimethyl this compound (DMT)

Question: My DMT synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

A low yield of DMT can be attributed to several factors, primarily related to reaction equilibrium and kinetics.

Potential Causes and Solutions:

  • Incomplete Reaction: The esterification of terephthalic acid (PTA) with methanol is a reversible reaction.

    • Solution: Ensure a sufficient excess of methanol is used to drive the equilibrium towards the product side. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. For zeolite-catalyzed reactions, a reaction time of around 8 hours has been shown to be effective.[1]

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and equilibrium.

    • Solution: Maintain the reaction temperature within the optimal range. For the direct esterification of PTA, a temperature of approximately 200°C has been found to maximize DMT yield and selectivity.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can favor the reverse reaction.[1]

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and reduced contact between reactants and the catalyst.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture.

  • Catalyst Deactivation: The catalyst may lose its activity over time due to poisoning or coking.

    • Solution: If using a recyclable catalyst like a zeolite, ensure it is properly regenerated before use. For single-use catalysts, ensure the correct catalyst loading is used as specified in your protocol.

Issue 2: High Levels of Monomethyl this compound (MMT) By-product

Question: My final product contains a significant amount of monomethyl this compound (MMT). How can I reduce its formation?

Answer:

Monomethyl this compound (MMT) is the primary intermediate in the esterification of terephthalic acid and its presence in the final product indicates an incomplete reaction.

Potential Causes and Solutions:

  • Insufficient Reaction Time: The conversion of MMT to DMT is the second step in the esterification process and requires adequate time.

    • Solution: Increase the reaction time to allow for the complete conversion of MMT to DMT. Monitor the disappearance of the MMT spot on a TLC plate or the MMT peak in a GC-MS chromatogram. An optimal reaction time of 8 hours has been reported for achieving high DMT selectivity.[1]

  • Inadequate Methanol Concentration: A lower concentration of methanol can slow down the second esterification step.

    • Solution: As with low DMT yield, ensure a sufficient excess of methanol is present in the reaction mixture.

  • Suboptimal Catalyst Performance: The catalyst may not be efficiently promoting the second esterification step.

    • Solution: The choice of catalyst is crucial. Zeolite catalysts, particularly β zeolite, have demonstrated high selectivity for DMT, which implies efficient conversion of MMT.[1] Ensure your catalyst is active and well-dispersed in the reaction mixture.

Issue 3: Presence of Other By-products (Witten Process)

Question: I am using the Witten process and observing by-products other than MMT. What are these and how can I minimize them?

Answer:

The Witten process, which involves the oxidation of p-xylene followed by esterification, can generate several by-products.

Potential By-products and Mitigation Strategies:

  • p-Toluic Acid (pTA) and Methyl p-Toluate (pTE): These are intermediates from the incomplete oxidation of p-xylene.

    • Solution: Optimize the oxidation conditions (temperature, pressure, catalyst concentration) to ensure complete conversion of p-xylene to terephthalic acid. The crude ester mixture is typically separated by distillation, and the pTE fraction is recycled back to the oxidation reactor.

  • Methyl Terephthalaldehydrate (TAE) and Methyl Hydroxymethylbenzoate (HMBME): These can form from side reactions during oxidation.

    • Solution: Careful control of the oxidation process is key. Recirculated products from later stages of the DMT process can influence the formation of these by-products. Introducing these recirculated products into the final stage of a multi-stage oxidation process can improve selectivity.

  • Substituted Biphenyls and Triphenyls: These are high-boiling point impurities that can form at high temperatures.

    • Solution: Maintain precise temperature control during both the oxidation and esterification steps to prevent high-temperature side reactions. Purification of the crude DMT by distillation and crystallization is essential to remove these impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on DMT Synthesis via PTA Esterification (using β Zeolite Catalyst)

ParameterConditionPTA Conversion (%)DMT Selectivity (%)Reference
Temperature 160°C~80~65[1]
180°C~100~70[1]
200°C ~100 ~76 [1]
220°C~100~72[1]
240°C~100~68[1]
Pressure 0.5 MPa~100~76[1]
1.0 MPa ~100 ~94.1 [1]
1.5 MPa~100Decreased[1]
Reaction Time 4 h~100~76[1]
6 h~100Increased[1]
8 h ~100 ~94.1 [1]
10 h~100Decreased[1]

Optimized conditions from the study are highlighted in bold.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of DMT Purity
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude DMT product.

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethanol) to a final concentration of approximately 1 mg/mL in a GC vial.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar or medium-polarity capillary column suitable for separating aromatic esters (e.g., a 5% phenyl methyl siloxane column).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Solvent Delay: Set a solvent delay to prevent the solvent peak from damaging the detector.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peaks corresponding to DMT, MMT, and other potential by-products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.

    • Quantify the relative peak areas to determine the purity of the DMT and the percentage of by-products.

Protocol 2: General Procedure for TLC Analysis of DMT Synthesis
  • Plate Preparation:

    • Use silica gel 60 F254 TLC plates.

    • With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Application:

    • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

    • Using a capillary tube, spot a small amount of the dissolved sample onto the starting line.

    • Also spot standards of pure DMT and, if available, MMT for comparison.

  • Development:

    • Prepare a developing chamber with a suitable mobile phase. A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). DMT and MMT should appear as dark spots.

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of a spot corresponding to the MMT standard indicates an incomplete reaction.

Visualizations

Caption: Troubleshooting workflow for DMT synthesis.

DMT_Production_Workflow raw_materials Raw Materials (Terephthalic Acid + Methanol) reactor Esterification Reactor (Catalyst, Heat, Pressure) raw_materials->reactor crude_dmt Crude DMT Mixture (DMT, MMT, Methanol, Water) reactor->crude_dmt separation Separation (Distillation) crude_dmt->separation methanol_recycle Methanol Recycle separation->methanol_recycle Excess Methanol purification Purification (Crystallization) separation->purification Crude DMT methanol_recycle->reactor Recycled final_product High-Purity DMT purification->final_product analysis QC Analysis (GC-MS, TLC) final_product->analysis

References

Technical Support Center: Optimizing Terephthalate-Based Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and professionals in optimizing reaction conditions for the synthesis of terephthalate-based polymers like polyethylene this compound (PET).

Frequently Asked Questions (FAQs)

Q1: What are the primary stages of this compound-based polymer synthesis?

A1: The synthesis of polymers like PET typically involves two main stages. The first is either a direct esterification (DE) of terephthalic acid (TPA) and ethylene glycol (EG) or an ester interchange (transesterification) reaction between dimethyl this compound (DMT) and EG.[1][2] Both pathways produce a prepolymer, primarily composed of bis(2-hydroxyethyl) this compound (BHET) and its oligomers. The second stage is melt-polycondensation, where these prepolymers are joined into longer polymer chains at high temperatures and under vacuum to remove the ethylene glycol byproduct.[1] For high molecular weight applications like bottles, a subsequent solid-state polycondensation (SSP) step may be employed.[1][3]

Q2: Why is monomer purity crucial for successful polymerization?

A2: Monomer purity is critical in polycondensation reactions. Impurities, even in small amounts, can significantly hinder the process, leading to a lower degree of polymerization (DP), reduced molecular weight, and a longer required reaction time.[4][5][6] For instance, the presence of just 0.5% impurity can lead to a 33% decrease in the degree of polymerization.[4][5] Impurities can also negatively affect the molecular weight distribution and slow the overall polymerization rate.[4][5]

Q3: What is the role of a catalyst in PET synthesis?

A3: Catalysts are essential for achieving efficient reaction rates in both the esterification/transesterification and polycondensation stages.[7] Common catalysts include compounds based on antimony (e.g., antimony trioxide) and titanium (e.g., tetraisopropyl titanate).[8][9] Titanium-based catalysts, in particular, can increase catalytic activity, potentially reducing the duration of the synthesis process and helping to produce polymers with high molecular weight characteristics.[9] The choice and concentration of the catalyst can significantly impact the final polymer's properties, including its intrinsic viscosity, color, and melting temperature.[7][9]

Q4: What is Solid-State Polycondensation (SSP) and when is it used?

A4: Solid-State Polycondensation (SSP) is a technique used to increase the molecular weight (and intrinsic viscosity) of thermoplastic polyesters after the initial melt polymerization.[10] The process involves heating polymer chips to a temperature below their melting point under a vacuum or a flow of inert gas.[8] This environment facilitates the removal of reaction byproducts like ethylene glycol, driving the polymerization reaction forward to achieve the high molecular weights required for applications like beverage bottles and industrial yarns.[1][3][10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound-based polymer synthesis.

Symptom / Issue Potential Causes Recommended Solutions & Actions
Low Molecular Weight / Low Intrinsic Viscosity (IV) 1. Monomer Impurity: Presence of monofunctional impurities or incorrect stoichiometry.[4][5]2. Inefficient Byproduct Removal: Inadequate vacuum or inert gas flow during polycondensation.[1][8]3. Insufficient Reaction Time/Temperature: Polymerization conditions are not optimal to drive the reaction to completion.[8]4. Catalyst Deactivation/Incorrect Concentration: Catalyst may be inactive or used at a suboptimal concentration.[9]1. Purify Monomers: Ensure high purity of terephthalic acid/DMT and ethylene glycol. Verify reactant ratios.2. Optimize Polycondensation: Increase vacuum level or inert gas flow rate to efficiently remove ethylene glycol and other volatiles.[1][8]3. Adjust Conditions: Increase reaction temperature (typically 270-280°C for melt phase) and/or extend reaction time.[11] For post-processing, consider solid-state polycondensation (SSP).[10]4. Verify Catalyst: Check catalyst activity and optimize its concentration. Consider alternative catalysts like organotitanium compounds.[7][9]
Polymer Discoloration (Yellowing/Browning) 1. Thermal Degradation: Prolonged exposure to high temperatures during melt polymerization.[11][12]2. Oxidation: Presence of oxygen in the reactor.3. Catalyst Side Reactions: Some catalysts, particularly certain titanium-based ones, can cause yellowing.[12]4. Impurities: Contaminants in the raw materials can lead to discoloration.[13]1. Optimize Temperature Profile: Avoid excessive temperatures and minimize residence time in the melt phase.[2]2. Ensure Inert Atmosphere: Maintain a high-purity inert atmosphere (e.g., nitrogen) throughout the process.3. Select Appropriate Catalyst: Use a catalyst known for low color formation or add stabilizers like phosphorus compounds to inactivate certain catalyst residues before polycondensation.[1][12]4. Use High-Purity Monomers: Ensure raw materials are free from contaminants that could cause color bodies.[13]
Presence of Oligomers 1. Incomplete Polymerization: The reaction has not proceeded to completion, leaving low molecular weight species.[14]2. Side Reactions: Cyclic oligomers can form as byproducts during polymerization.1. Optimize Reaction Conditions: Ensure sufficient time, temperature, and vacuum to drive the polymerization towards high molecular weight polymer.[8]2. Post-Treatment: While difficult to eliminate completely, oligomer content can be managed by controlling synthesis conditions. In downstream applications like dyeing, specialized agents can help remove surface oligomers.[15]
Poor Mechanical Properties (e.g., Brittleness) 1. Hydrolysis: Degradation due to excessive moisture in the polymer during melt processing.[11]2. Low Molecular Weight: Insufficient chain length leads to poor entanglement and reduced strength.[10]3. Incorrect Crystallinity: The degree of crystallinity may not be optimal for the intended application.1. Thorough Drying: Dry the polymer chips thoroughly to remove absorbed water before any melt processing step.2. Increase Molecular Weight: Use SSP or reactive extrusion with chain extenders to increase the polymer's intrinsic viscosity.[10][16][17]3. Control Crystallization: Optimize processing conditions (e.g., cooling rate) or use nucleating agents to achieve the desired crystalline structure.[18][19]

Experimental Protocols

Protocol 1: Two-Stage Melt Polymerization of PET

This protocol describes a typical lab-scale synthesis of PET from dimethyl this compound (DMT) and ethylene glycol (EG).

Stage 1: Transesterification (Ester Interchange)

  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column connected to a condenser and collection flask.

  • Charging Reactants: Charge the flask with dimethyl this compound (DMT) and ethylene glycol (EG) in a molar ratio of approximately 1:2. Add the transesterification catalyst (e.g., zinc acetate, 0.01-0.05% by weight of DMT).[8]

  • Reaction: Heat the mixture under a slow stream of nitrogen. Start heating from ~150°C and gradually increase the temperature to ~210-230°C.[1][11]

  • Methanol Removal: The reaction produces methanol as a byproduct. Continuously remove the methanol via distillation to drive the reaction to completion.[1] The reaction is considered complete when ~90% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Catalyst Addition: Add the polycondensation catalyst (e.g., antimony trioxide) and a stabilizer (e.g., a phosphorus compound) to the molten prepolymer from Stage 1.

  • Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 mmHg while simultaneously increasing the temperature to 270-280°C.[11][20]

  • Reaction & Byproduct Removal: The high temperature and vacuum facilitate the polycondensation reaction, where BHET molecules link together, releasing ethylene glycol.[1] The vigorous stirring helps expose the surface of the melt, and the vacuum efficiently removes the EG byproduct.

  • Monitoring Viscosity: The reaction progress is monitored by observing the increase in the viscosity of the melt (e.g., by measuring the torque on the stirrer).

  • Completion: Once the desired viscosity is reached, the reaction is stopped by removing the vacuum and cooling the polymer. The resulting polymer can then be extruded and pelletized.

Data Presentation

Table 1: Effect of Reaction Conditions on PET Properties
ParameterCondition VariationEffect on Intrinsic Viscosity (IV) / Molecular WeightEffect on Color (b*)Reference
Polycondensation Temperature Increasing from 270°C to 290°CIncreases (faster reaction) but risk of degradationIncreases (more yellowing)[2]
Catalyst Concentration (Antimony) Increasing from 100 ppm to 400 ppmIncreases up to an optimum level, then plateausSlight increase[9]
Catalyst Type Titanium-based vs. Antimony-basedGenerally higher with Titanium catalystsCan be higher (more yellow) with some Ti catalysts[9]
Solid-State Polycondensation (SSP) Time Increasing from 0 to 48 hoursSignificant increase (e.g., Mn from ~30,000 to >68,000)Generally improves (less yellow)[8]
Monomer Impurity Increasing from 0% to 1%Significant decrease (can be reduced by half)May increase depending on impurity[4][5]

Visualizations

Diagram 1: General Workflow for this compound Polymer Synthesis

G s1 Raw Materials (TPA/DMT + EG) s2 Catalyst Addition s1->s2 s3 Stage 1: Esterification / Transesterification (150-230°C) s2->s3 s4 Byproduct Removal (Water / Methanol) s3->s4 s5 Prepolymer (BHET) s3->s5 s6 Stage 2: Melt Polycondensation (270-280°C, High Vacuum) s5->s6 s7 Byproduct Removal (Ethylene Glycol) s6->s7 s8 Base Polymer (Amorphous PET) s6->s8 s11 Pelletizing / Chipping s8->s11 s9 Optional: Solid-State Polycondensation (SSP) (< Melting Point) s10 High MW Polymer (Crystalline PET) s9->s10 s11->s9 For High IV Grades

Caption: Workflow for two-stage synthesis of this compound-based polymers.

Diagram 2: Troubleshooting Logic for Low Molecular Weight

G problem Problem: Low Molecular Weight / IV cause1 Check: Monomer Purity & Stoichiometry problem->cause1 cause2 Check: Polycondensation Conditions problem->cause2 cause3 Check: Catalyst Performance problem->cause3 sol1a Solution: Purify monomers. Verify molar ratios. cause1->sol1a Impure/Incorrect sol2a Is vacuum level adequate (<1 mmHg)? cause2->sol2a Investigate sol3a Solution: Verify catalyst activity. Optimize concentration. cause3->sol3a Inactive/Suboptimal sol2b Is temperature sufficient (270-280°C)? sol2a->sol2b Yes sol2_action Action: Increase vacuum, temperature, or time. Consider SSP. sol2a->sol2_action No sol2c Is reaction time long enough? sol2b->sol2c Yes sol2b->sol2_action No sol2c->sol2_action No

Caption: Decision tree for troubleshooting low molecular weight in polymer synthesis.

References

Technical Support Center: Troubleshooting Terephthalate Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of terephthalate metal complexes, a prominent class of metal-organic frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: My this compound metal complex won't dissolve in common organic solvents. What should I do?

A1: Poor solubility is a common issue with crystalline this compound metal complexes. Here are several strategies you can employ:

  • Solvent Selection: While many this compound MOFs are sparingly soluble in common organic solvents, highly polar aprotic solvents are often the most effective for dissolution or for use as a reaction medium.[1] N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used due to their ability to dissolve the organic linkers and metal salts.[2] However, be aware that DMF can sometimes coordinate to the metal center, which might affect the material's properties.

  • Heating and Sonication: Applying heat and sonication can help to increase the rate of dissolution for sparingly soluble complexes.

  • pH Adjustment: The solubility of metal complexes can be highly pH-dependent. For complexes with accessible coordination sites or labile bonds, adjusting the pH of the solution might improve solubility. However, this can also lead to decomposition of the framework, so it should be done with caution.

  • Ligand Modification: If you are in the synthesis design phase, consider modifying the this compound linker. Introducing functional groups such as alkyl chains or ether functionalities can improve solubility in organic solvents.[3]

  • Post-Synthetic Modification (PSM): PSM techniques can be used to alter the surface chemistry of a pre-synthesized MOF, which can in turn modify its solubility characteristics.[4]

Q2: I'm observing poor crystallinity in my synthesized this compound metal complex. What are the likely causes?

A2: The crystallinity of your product can be influenced by several factors during synthesis:

  • Solvent Composition: The choice of solvent and the ratio of mixed-solvent systems can significantly impact the crystallinity of the resulting MOF. For example, in the synthesis of a Ni(II)-terephthalate complex, using water as a solvent resulted in a more crystalline product compared to DMF or a water-DMF mixture.

  • Reaction Temperature and Time: The temperature and duration of the solvothermal or hydrothermal synthesis play a crucial role in crystal growth. Higher temperatures can sometimes lead to more crystalline products, but optimization is key to avoid the formation of undesirable phases.[1]

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid), can help to control the nucleation and growth of MOF crystals, leading to improved crystallinity and larger crystal sizes.[5]

Q3: My this compound MOF appears to have impurities or unreacted starting materials. How can I purify it?

A3: Proper purification is essential to obtain a high-quality this compound metal complex. Here are the recommended steps:

  • Washing: After synthesis, the bulk product should be thoroughly washed to remove unreacted starting materials and solvent molecules occluded within the pores. This is typically done by centrifuging the product and repeatedly resuspending it in fresh synthesis solvent (e.g., DMF) followed by a more volatile solvent like ethanol or acetone.[2]

  • Solvent Exchange: To ensure the removal of high-boiling point synthesis solvents from the pores, a solvent exchange process is often necessary. This involves soaking the washed MOF in a volatile solvent for an extended period, with several changes of the fresh solvent.[6]

  • Activation: Activation is the process of removing the guest solvent molecules from the pores of the MOF to access its full surface area. This is typically achieved by heating the solvent-exchanged MOF under vacuum.[6] For thermally sensitive MOFs, supercritical CO2 drying is a gentler alternative.[6]

Q4: Are there any water-soluble this compound metal complexes?

A4: While most this compound MOFs are insoluble in water, researchers have successfully synthesized water-soluble variants. For example, a zinc-based MOF synthesized with a derivative of the amino acid L-/D-valine has been reported to have a solubility of 20 mg/mL in water.[7] This highlights the potential for designing water-soluble MOFs through careful selection of the organic linker.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with this compound metal complex solubility.

Problem: Poor Solubility of the Final Product

Poor_Solubility_Troubleshooting start Poorly Soluble This compound Metal Complex solvent Optimize Solvent System start->solvent physical Apply Physical Methods start->physical synthesis Modify Synthesis Strategy start->synthesis psm Employ Post-Synthetic Modification start->psm outcome Improved Solubility solvent->outcome Use high-polarity aprotic solvents (DMF, DMSO) physical->outcome Apply heat and/or sonication synthesis->outcome Incorporate solubilizing groups into the this compound linker psm->outcome Alter surface chemistry

Caption: Troubleshooting workflow for poor solubility.

Data Presentation

Table 1: Common Solvents for Synthesis and Washing of this compound Metal Complexes and Their General Effects

SolventRole in Synthesis/WashingGeneral Solubility of this compound MOFsNotes
N,N-Dimethylformamide (DMF)Common synthesis solvent, effective at dissolving precursors.Generally poor, but can be used for dispersion.Can coordinate to metal centers.[8] High boiling point necessitates thorough removal.
Dimethyl sulfoxide (DMSO)Alternative high-polarity synthesis solvent.Generally poor.Can also coordinate to metal centers.
EthanolWashing solvent, solvent exchange.Insoluble.More volatile and less toxic than DMF.
AcetoneWashing solvent, solvent exchange.Insoluble.Highly volatile, effective for removing water.
Water"Green" synthesis solvent.Generally insoluble, with some exceptions.[7]Can influence crystallinity and morphology of the product.

Table 2: Quantitative Solubility of a Water-Soluble this compound Metal Complex

Metal ComplexMetalOrganic Linker DerivativeSolventSolubilityReference
Water-Soluble MOFZincL-/D-Valine derivativeWater20 mg/mL[7]

Experimental Protocols

Protocol 1: General Synthesis of a Copper this compound MOF (Cu-BDC)

This protocol is adapted from a method for synthesizing Cu-BDC.[9]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Independently dissolve equimolar amounts of Cu(NO₃)₂·3H₂O and H₂BDC in DMF with stirring.[9]

  • Combine the two solutions and continue stirring for 10 minutes.[9]

  • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Heat the autoclave at 130°C for 48 hours.[9]

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product thoroughly with fresh DMF and then with ethanol to remove unreacted precursors and residual DMF.

  • Dry the purified Cu-BDC product under vacuum.

Protocol 2: Activation of a this compound MOF

This protocol describes a general procedure for activating a MOF to make its pores accessible.[6]

Materials:

  • Synthesized and washed this compound MOF

  • Volatile solvent (e.g., ethanol or dichloromethane)

Procedure:

  • Solvent Exchange: Immerse the as-synthesized and washed MOF in a volatile solvent such as ethanol.[6]

  • Allow the MOF to soak for an extended period (e.g., 24-48 hours), replacing the solvent with a fresh portion several times during this period to ensure complete exchange of the high-boiling synthesis solvent.[6]

  • Drying: Decant the volatile solvent and transfer the MOF to a vacuum oven.

  • Heat the MOF under vacuum at an appropriate temperature to remove the volatile solvent from the pores. The temperature and duration will depend on the thermal stability of the specific MOF.[6]

  • For thermally sensitive MOFs, supercritical CO₂ drying can be used as an alternative to heating under vacuum.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_and_Solubility_Factors cluster_synthesis Synthesis Parameters cluster_properties Resulting Complex Properties Metal Metal Precursor Crystallinity Crystallinity Metal->Crystallinity Linker This compound Linker Linker->Crystallinity Solvent Solvent System Solvent->Crystallinity Morphology Morphology Solvent->Morphology Temp Temperature & Time Temp->Crystallinity Temp->Morphology Modulator Modulator Modulator->Crystallinity Solubility Solubility Crystallinity->Solubility Morphology->Solubility Purity Purity Purity->Solubility

Caption: Factors influencing the properties of this compound metal complexes.

MOF_Activation_Workflow start As-Synthesized MOF (in high-boiling solvent) wash Wash with Synthesis Solvent (e.g., DMF) start->wash wash_volatile Wash with Volatile Solvent (e.g., Ethanol) wash->wash_volatile exchange Solvent Exchange with Volatile Solvent wash_volatile->exchange activate Activate (Remove Solvent) exchange->activate heat Heating under Vacuum activate->heat For thermally stable MOFs scCO2 Supercritical CO2 Drying activate->scCO2 For thermally sensitive MOFs activated_mof Activated MOF with Accessible Pores heat->activated_mof scCO2->activated_mof

Caption: Experimental workflow for MOF activation.

References

"reducing antimony leaching from polyethylene terephthalate bottles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing antimony leaching from polyethylene terephthalate (PET) bottles.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of antimony in PET bottles?

A1: The primary source of antimony (Sb) in PET is antimony trioxide (Sb₂O₃), a compound commonly used as a catalyst during the polycondensation stage of PET resin production.[1] Residual antimony from this process remains in the polymer matrix and can leach into the contents of the bottle over time.

Q2: What are the main factors that influence the rate of antimony leaching?

A2: Several factors significantly influence the migration of antimony from PET bottles:

  • Temperature: Higher temperatures drastically increase leaching rates. Storing PET bottles in warm environments, such as a car in the sun, can significantly accelerate the migration of antimony.[2][3][[“]]

  • Storage Time: The concentration of leached antimony generally increases with longer storage durations.[2][5]

  • pH of Contents: Acidic conditions can lead to increased antimony leaching.[5] Beverages with low pH, such as fruit juices and carbonated drinks, may show higher levels of antimony migration compared to neutral pH liquids like water.

  • Bottle Quality and Material: The quality of the PET resin and the manufacturing process can affect leaching. Bottles made from lower-quality or recycled PET (rPET) may exhibit higher leaching levels.[3][6]

  • Sunlight Exposure: Exposure to UV radiation from sunlight can also contribute to the degradation of the polymer and potentially increase leaching, although temperature is considered the more dominant factor.[3]

Q3: Are there alternatives to antimony-based catalysts in PET production?

A3: Yes, research is ongoing to find viable alternatives to antimony trioxide. The most common alternatives being explored are catalysts based on titanium, aluminum, or germanium.[6] However, these alternatives currently face challenges such as higher costs, potential impacts on the physical properties of the PET (like yellowing with titanium-based catalysts), and less is known about the toxicological profiles of their residues.[6]

Q4: What are the regulatory limits for antimony in bottled water?

A4: Regulatory limits for antimony in drinking water vary by region. For example:

  • United States (EPA): Maximum Contaminant Level (MCL) of 6 µg/L (ppb).

  • European Union: Specific Migration Limit (SML) of 5 µg/L (ppb).[1]

  • World Health Organization (WHO): Guideline value of 20 µg/L (ppb).

It's crucial to consult the specific regulations applicable to your region and product type.

Troubleshooting Guides

Problem 1: High Background Levels of Antimony in Control Samples

  • Question: I am measuring high and variable levels of antimony in my blank or control samples (e.g., the deionized water before it's added to the PET bottle). What could be the cause?

  • Answer:

    • Contaminated Reagents: The high-purity water or acids used for dilutions and blanks may be contaminated. Always use ultra-pure deionized water and high-purity acids. Check the certificate of analysis for your reagents to ensure they are low in antimony.

    • Labware Contamination: Glassware and plasticware can be a significant source of metal contamination. Use new or thoroughly acid-washed labware (soaking in dilute nitric acid is a common practice). It is advisable to segregate labware used for trace metal analysis.

    • Leaching from Non-PET Labware: Some laboratory plastics can leach antimony or other interfering elements. Whenever possible, use labware made from materials known to have low metal content, such as PFA (perfluoroalkoxy).

    • ICP-MS/OES System Contamination: The sample introduction system of your ICP instrument (tubing, nebulizer, spray chamber, cones) can accumulate antimony from previous analyses, leading to carryover. Run a rigorous rinsing protocol between samples and at the end of each analytical run. Your rinse solution should match the matrix of your samples (e.g., dilute acid).

Problem 2: Inconsistent and Non-Reproducible Leaching Results

  • Question: My experimental results for antimony leaching from identical PET bottles under the same conditions are highly variable. Why is this happening?

  • Answer:

    • Bottle-to-Bottle Variability: There can be significant variation in the antimony content and polymer morphology between different PET bottles, even from the same batch. This is due to slight differences in the manufacturing process. To account for this, it is essential to use a larger sample size (i.e., more bottles) for each experimental condition and report the average and standard deviation.

    • Inconsistent Surface-Area-to-Volume Ratio: Ensure that the volume of liquid and the surface area of the PET in contact with it are consistent across all your samples. If you are cutting pieces of PET for your experiments, make sure their dimensions are uniform.

    • Matrix Effects: The composition of the liquid stored in the bottle (the "matrix") can significantly influence leaching.[5] For example, the presence of organic acids (like citric acid in juices) can form complexes with antimony, potentially increasing its migration into the liquid.[5] If you are comparing different beverage types, be aware that the matrix itself is a variable.

    • Inconsistent Heating/Storage Conditions: Ensure that all samples in an experimental group are subjected to identical temperature and light conditions. Use a calibrated incubator or water bath and monitor the temperature throughout the experiment.

Problem 3: Suspected Matrix Effects in ICP-MS/OES Analysis

  • Question: I suspect the complex matrix of my samples (e.g., a pharmaceutical formulation or a fruit juice) is interfering with my antimony measurement by ICP-MS/OES. How can I confirm and mitigate this?

  • Answer:

    • Internal Standards: Use an appropriate internal standard in all your samples, blanks, and calibration standards. The internal standard helps to correct for variations in sample introduction and plasma conditions caused by the matrix.

    • Matrix Matching: If possible, prepare your calibration standards in a solution that mimics the matrix of your samples. This is often difficult with complex matrices but can be very effective.

    • Spike Recovery Test: To test for matrix effects, "spike" a known amount of antimony into a sample and measure the recovery. If the measured concentration is significantly different from the expected concentration (typically, recovery should be within 85-115%), it indicates a matrix effect.

    • Dilution: Diluting your samples with deionized water or a suitable blank solution can often reduce matrix effects to a negligible level. However, ensure that the diluted concentration of antimony is still well above the instrument's detection limit.

Data Presentation

Table 1: Effect of Temperature and Storage Time on Antimony Leaching into Water

Temperature (°C)Storage Time (Days)Antimony Concentration (µg/L)Reference
252000.97[7]
40200Increased from initial[8]
50200Increased from initial[8]
602002.14[7][8]
755Significantly increased[9]
80714.4

Table 2: Effect of pH on Antimony Leaching into Water (after 200 days)

pHAntimony Concentration (µg/L)Reference
6.51.9[7]
7.0Lower than pH 6.5[7]
7.5Lower than pH 7.0[7]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of a Surface Coating to Reduce Antimony Leaching

Objective: To determine if a food-grade surface coating applied to the interior of a PET bottle can reduce the migration of antimony into a beverage simulant.

Materials:

  • PET bottles from a single batch

  • Food-grade surface coating solution (e.g., a silica-based barrier coating)

  • Beverage simulant: 3% acetic acid solution (to simulate acidic beverages)

  • Deionized water (18 MΩ·cm)

  • Trace metal grade nitric acid

  • ICP-MS or ICP-OES for antimony analysis

  • Calibrated incubator

Methodology:

  • Bottle Preparation:

    • Select a set of identical PET bottles.

    • Thoroughly rinse each bottle three times with deionized water.

    • Dry the bottles in a clean environment.

  • Coating Application (Experimental Group):

    • Following the manufacturer's instructions, apply the surface coating to the interior of the experimental group of bottles. This may involve filling the bottle with the coating solution, allowing a specific contact time, draining the excess, and then curing the coating (e.g., by air drying or low-temperature heating).

    • A control group of bottles should remain uncoated.

  • Leaching Experiment:

    • Fill both coated and uncoated bottles with the 3% acetic acid beverage simulant, ensuring a consistent fill volume.

    • Securely cap the bottles.

    • Place the bottles in an incubator at an elevated temperature (e.g., 40°C) to accelerate leaching.

    • At specified time points (e.g., 0, 7, 14, and 28 days), remove a subset of bottles (e.g., 3 coated and 3 uncoated) for analysis.

  • Sample Analysis:

    • At each time point, pour the beverage simulant from the bottles into clean sample tubes.

    • Acidify the samples by adding trace metal grade nitric acid to a final concentration of 2%.

    • Analyze the antimony concentration in each sample using a calibrated ICP-MS or ICP-OES.

  • Data Analysis:

    • Compare the average antimony concentration in the coated bottles versus the uncoated bottles at each time point.

    • Calculate the percentage reduction in antimony leaching due to the surface coating.

Protocol 2: Testing an Alternative Catalyst in PET Synthesis

Objective: To synthesize PET using a non-antimony catalyst and compare its antimony leaching characteristics to PET made with a conventional antimony trioxide catalyst.

Materials:

  • Reactants for PET synthesis: Dimethyl this compound (DMT) and ethylene glycol (EG)

  • Conventional catalyst: Antimony trioxide (Sb₂O₃)

  • Alternative catalyst (e.g., a titanium-based catalyst)

  • High-temperature reactor with a stirrer and vacuum capabilities

  • Molding equipment to create PET plaques or preforms

  • Leaching simulant (e.g., deionized water)

  • ICP-MS or ICP-OES

Methodology:

  • PET Synthesis:

    • Control PET: In the reactor, combine DMT and EG in the appropriate molar ratio. Add the standard amount of antimony trioxide catalyst. Heat the mixture under nitrogen to initiate the transesterification reaction, distilling off the methanol byproduct. After transesterification, apply a vacuum and increase the temperature to drive the polycondensation reaction until the desired polymer viscosity is reached.

    • Experimental PET: Repeat the synthesis process exactly as above, but replace the antimony trioxide with an equimolar amount of the alternative catalyst.

  • Sample Preparation:

    • Cool and pelletize the resulting PET resins.

    • Use a melt press or injection molding machine to create standardized PET samples (e.g., small, flat plaques of a defined thickness and surface area) from both the control and experimental resins.

  • Leaching Experiment:

    • Place the PET plaques into individual, acid-washed glass or PFA containers.

    • Add a precise volume of deionized water to each container, ensuring the plaques are fully submerged.

    • Seal the containers and place them in an incubator at an elevated temperature (e.g., 60°C).

  • Sample Analysis:

    • At defined time intervals, take aliquots of the water from each container.

    • Acidify the aliquots with nitric acid to a 2% concentration.

    • Measure the antimony concentration using ICP-MS. Pay close attention to the detection limit, as the experimental PET should have very low to non-detectable levels of antimony.

  • Data Analysis:

    • Plot the antimony concentration over time for both the control and experimental PET samples.

    • Compare the leaching rates to determine the effectiveness of the alternative catalyst in producing an antimony-free polymer.

Visualizations

Experimental_Workflow_Surface_Coating cluster_prep 1. Bottle Preparation cluster_groups 2. Group Assignment cluster_leaching 3. Leaching Test cluster_analysis 4. Analysis A Select Identical PET Bottles B Rinse with Deionized Water A->B C Control Group (Uncoated) B->C D Experimental Group (Apply Surface Coating) B->D E Fill all bottles with 3% Acetic Acid C->E D->E F Incubate at 40°C E->F G Sample at Time Points (0, 7, 14, 28 days) F->G H Acidify Samples G->H I Analyze Sb by ICP-MS/OES H->I J Compare Results & Calculate % Reduction I->J

Workflow for evaluating surface coating effectiveness.

Logical_Relationship_Antimony_Leaching Sb_Source Antimony Trioxide (Catalyst in PET) Leaching Antimony Leaching (Migration into Contents) Sb_Source->Leaching is the source of Temp High Temperature Temp->Leaching increases Time Long Storage Time Time->Leaching increases pH Low pH (Acidity) pH->Leaching increases Quality Poor Bottle Quality (e.g., rPET) Quality->Leaching increases Mitigation1 Alternative Catalysts (e.g., Ti-based) Mitigation1->Sb_Source replaces Mitigation2 Surface Coatings (Barrier Layers) Mitigation2->Leaching blocks Mitigation3 Control Storage (Cool, Dark Place) Mitigation3->Leaching reduces effect of Temp & Time

References

Technical Support Center: Addressing Cross-Contamination in PET Recycling Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with polyethylene terephthalate (PET) recycling streams. Our goal is to offer practical solutions to common cross-contamination issues encountered during laboratory experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your PET recycling experiments.

ProblemPossible CausesRecommended Actions
Recycled PET (rPET) appears yellow and brittle after processing. PVC contamination is a primary cause. Even at concentrations as low as 50 ppm, PVC can degrade PET during melt processing, causing discoloration and loss of mechanical properties.[1][2][3][4] Other contaminants like certain types of inks or adhesives can also contribute to yellowing.1. Verify PVC contamination: Use Near-Infrared (NIR) spectroscopy for rapid identification of PVC flakes. For a more detailed analysis, employ Fourier Transform Infrared (FTIR) spectroscopy. 2. Implement sorting: If PVC is detected, enhance sorting methods. This can include manual sorting under UV light, where PVC often fluoresces a different color than PET, or automated sorting using X-ray or NIR technologies.[2][3] 3. Optimize washing: A hot caustic wash can help remove some surface contaminants and label residues that may contribute to discoloration.
Melt flow index (MFI) of rPET is significantly different from virgin PET. Contamination with other polymers like polypropylene (PP) or polyethylene (PE) can alter the melt viscosity of rPET.[5] The presence of residual moisture can also lead to hydrolytic degradation of the PET chains, reducing molecular weight and affecting MFI.1. Identify polymer contaminants: Use NIR spectroscopy to detect and quantify the presence of other polymers in your PET flake stream.[1][6] 2. Employ sink-float separation: Separate less dense polymers like PP and PE from PET using a water-based sink-float method. PET will sink while PP and PE will float.[4][7] 3. Ensure thorough drying: Dry PET flakes to a moisture content below 0.02% before melt processing to prevent hydrolysis.
Visible black specks or other discolorations in the final rPET. These are often caused by charred organic material, such as residual food waste, paper labels, or other plastics with lower degradation temperatures.[8] Incompatible inks and colorants from labels or colored bottles are also a common source.[8]1. Improve pre-washing: Enhance the initial cleaning steps to remove as much organic residue and labels as possible. 2. Optimize sorting: Utilize color-sorting technology to remove colored PET and other visibly contaminated flakes. 3. Melt filtration: Incorporate a melt filtration step during extrusion to remove solid contaminants.
Inconsistent experimental results between batches of rPET. The composition of post-consumer PET streams can be highly variable. The types and levels of contaminants can differ significantly from one batch to another, leading to inconsistent material properties.1. Thoroughly characterize each batch: Before conducting experiments, analyze a representative sample of each new batch of rPET for common contaminants using techniques like NIR spectroscopy and differential scanning calorimetry (DSC). 2. Homogenize your sample: If possible, blend the rPET flakes within a batch to ensure a more uniform distribution of any contaminants. 3. Standardize your protocols: Ensure that all experimental parameters, such as drying times, processing temperatures, and residence times, are kept consistent between batches.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in PET recycling streams and why are they problematic?

A1: The most common contaminants include:

  • Polyvinyl Chloride (PVC): Even in small amounts (as low as 50 ppm), PVC can degrade at PET processing temperatures, releasing hydrochloric acid which in turn degrades the PET, causing yellowing and brittleness.[1][2][3][4]

  • Other Plastics (e.g., PE, PP, PLA): These polymers have different melting points and processing characteristics than PET, leading to defects in the final product and reduced mechanical properties.[5]

  • Colored PET: Dyes from colored bottles can contaminate clear rPET streams, limiting its application in products where clarity is important.

  • Labels, Adhesives, and Inks: These can cause discoloration, black specks, and processing issues. Some adhesives are difficult to remove during the washing process.

  • Non-plastic materials: Items like metal caps and glass can damage processing equipment.[1]

  • Chemical Residues: Residues from the original contents of the bottles (e.g., food, beverages, household chemicals) can also be present.[9][10]

Q2: What is the acceptable level of PVC contamination in a PET recycling stream?

A2: The tolerance for PVC contamination is extremely low. Negative impacts can be seen at concentrations as low as 50 parts per million (ppm).[1][2][3][4] For high-value applications, the desired level is often even lower.

Q3: How can I differentiate between PET and PVC in a laboratory setting?

A3: Several methods can be used:

  • Visual Inspection: When bent, PVC will often show a white crease mark, whereas PET will not.[2]

  • UV Light: Under UV illumination, PET and PVC (or the additives within PVC) can fluoresce in different colors, aiding in manual sorting.[2]

  • Spectroscopy: Near-Infrared (NIR) and Fourier Transform Infrared (FTIR) spectroscopy can definitively identify the polymer type based on their unique spectral fingerprints.[1][6]

Q4: What is a "challenge test" and why is it important?

A4: A challenge test is a procedure used to validate the effectiveness of a decontamination process in recycling.[11][12] In this test, a batch of PET flakes is intentionally contaminated with a known amount of specific surrogate contaminants. The material is then processed through the decontamination procedure, and the final concentration of the surrogates is measured. This allows for the quantification of the cleaning efficiency of the process.[11][12]

Q5: Can NIR spectroscopy be used to identify black plastics?

A5: Traditional NIR spectroscopy is generally not effective for identifying black plastics. The carbon black pigment used to color these plastics absorbs the infrared light, preventing a readable spectrum from being obtained. However, advancements in sensor technology and sorting systems are being developed to address this challenge.

Quantitative Data on Contaminant Impact

The presence of contaminants can significantly affect the properties of recycled PET. The following table summarizes the impact of various contaminants at different concentration levels.

ContaminantConcentrationImpact on rPET Properties
PVC 50 ppmSignificant yellowing and brittleness.[1][2][3][4]
100 ppmSevere degradation, making the rPET unsuitable for most applications.
PP 1%Reduced clarity (haze), decreased tensile strength.
5%Significant loss of mechanical properties, visible defects in molded parts.[13]
PE 1%Similar to PP, causes haze and reduced mechanical performance.
5%Pronounced negative effects on the physical properties of rPET.
Water > 0.02%Hydrolytic degradation during melt processing, leading to a drop in intrinsic viscosity and reduced molecular weight.[14]

Experimental Protocols

Protocol 1: Sink-Float Separation for PET, PE, and PP

This protocol describes a laboratory-scale method for separating PET from common polyolefin contaminants based on their density differences.

Materials:

  • Mixed plastic flakes (PET, PE, PP)

  • Large glass beaker or tank

  • Stirring rod

  • Sieve or mesh for scooping floating particles

  • Drying oven

  • Water

Procedure:

  • Fill the beaker or tank with water.

  • Add the mixture of plastic flakes to the water.

  • Gently stir the mixture with the stirring rod to ensure all flakes are wetted and to break up any clumps.

  • Allow the mixture to settle for 5-10 minutes.

  • Observe the separation: PET flakes, having a density greater than water, will sink to the bottom. PE and PP flakes, with densities less than water, will float on the surface.[4][7]

  • Carefully scoop the floating PE and PP flakes from the surface using the sieve.

  • Drain the water to collect the sunken PET flakes.

  • Thoroughly dry both the floating and sinking fractions in a drying oven before further analysis or processing.

Protocol 2: Identification of Polymer Contaminants using NIR Spectroscopy

This protocol provides a general procedure for using a benchtop NIR spectrometer to identify common polymer contaminants in a PET flake sample.

Materials and Equipment:

  • NIR Spectrometer with a reflectance probe

  • Sample holder (e.g., petri dish)

  • PET flake sample

  • Reference spectra of pure polymers (PET, PVC, PE, PP, PLA)

Procedure:

  • Turn on the NIR spectrometer and allow it to warm up according to the manufacturer's instructions.

  • Obtain a background reference spectrum.

  • Place a representative sample of the PET flakes in the sample holder, ensuring a flat and uniform surface.

  • Position the reflectance probe over the sample.

  • Acquire the NIR spectrum of the sample over the appropriate wavelength range (typically 900-1700 nm).[15]

  • Compare the acquired spectrum to the reference spectra of the pure polymers. The presence of characteristic peaks corresponding to other polymers indicates contamination.

  • For quantitative analysis, chemometric models (e.g., Partial Least Squares - PLS) can be developed using calibration samples with known concentrations of contaminants.

Protocol 3: GC-MS Analysis of Volatile Organic Contaminants

This protocol outlines a method for the extraction and analysis of volatile organic compounds (VOCs) from rPET flakes using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Headspace autosampler (recommended) or manual injection setup

  • Sealed headspace vials

  • Analytical balance

  • Drying oven

  • rPET flake sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of rPET flakes (e.g., 1-2 grams) into a headspace vial.[2]

    • For solvent extraction (an alternative to headspace), immerse a known weight of flakes in a suitable solvent (e.g., dichloromethane or methanol) in a sealed vial and agitate for a set period.[9] A small aliquot of the solvent is then injected into the GC-MS.

  • Headspace Analysis:

    • Place the sealed vial in the headspace autosampler's oven and incubate at a specific temperature (e.g., 150°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[2]

    • Inject a known volume of the headspace gas into the GC inlet.

  • GC-MS Analysis:

    • Set the GC oven temperature program. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 5 minutes.

    • The separated compounds will elute from the GC column and be detected by the mass spectrometer.

  • Data Analysis:

    • Identify the individual compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify the contaminants by using internal or external standards.

Visualizations

Experimental_Workflow_for_Contaminant_Analysis cluster_sample_prep Sample Preparation cluster_analysis Contaminant Analysis cluster_results Results Sample rPET Flake Sample Grinding Grinding (optional) Sample->Grinding Drying Drying Grinding->Drying NIR NIR Spectroscopy Drying->NIR Physical Analysis SinkFloat Sink-Float Separation Drying->SinkFloat Physical Separation GCMS GC-MS Analysis Drying->GCMS Chemical Analysis PolymerID Polymer Contaminant ID NIR->PolymerID DensitySep Density-Based Separation SinkFloat->DensitySep VOC_ID VOC Contaminant ID GCMS->VOC_ID

Caption: Workflow for PET contaminant analysis.

Troubleshooting_Logic Start Problem: rPET is Yellow/Brittle CheckPVC Check for PVC Contamination? Start->CheckPVC NIR_FTIR Use NIR/FTIR Spectroscopy CheckPVC->NIR_FTIR Yes PVCPresent PVC Detected NIR_FTIR->PVCPresent Positive NoPVC No PVC Detected NIR_FTIR->NoPVC Negative ImproveSorting Improve Sorting (e.g., UV, Automated) PVCPresent->ImproveSorting CheckOther Investigate Other Contaminants (Inks, Adhesives) NoPVC->CheckOther End Problem Resolved ImproveSorting->End Sink_Float_Separation cluster_process Sink-Float Separation Tank Input Input: Mixed PET, PE, PP Flakes Water Water Medium Input->Water Floating Floating Fraction (PE, PP) Water->Floating Density < 1 g/cm³ Sinking Sinking Fraction (PET) Water->Sinking Density > 1 g/cm³ Collection1 PE/PP Output Floating->Collection1 Collection Collection2 PET Output Sinking->Collection2 Collection

References

Technical Support Center: Enhancing the Thermal Stability of Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the thermal stability of polyethylene terephthalate (PET). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Melt Blending and Extrusion

Q1: My extruded PET blend shows poor mechanical properties, such as brittleness. What could be the cause?

A1: This issue often points to immiscibility between PET and the polymer you are blending it with. When polymers are immiscible, they form distinct phases with poor adhesion between them, leading to weak points in the material. Another potential cause is thermal degradation of the PET during processing, which reduces its molecular weight and, consequently, its mechanical strength.[1][2]

Troubleshooting Steps:

  • Improve Miscibility: Introduce a suitable compatibilizer to improve the interfacial adhesion between the polymer phases. For PET/polyolefin blends, reactive compatibilizers like maleic anhydride-grafted polymers (e.g., PP-g-MA) or ethylene-glycidyl methacrylate copolymers are often effective.[3][4][5][6]

  • Optimize Processing Temperature: Ensure the melt processing temperature is not excessively high. PET starts to degrade significantly above 280-300°C.[1] A gradual heating profile along the extruder barrel is recommended.[7]

  • Minimize Residence Time: Reduce the time the molten polymer spends in the extruder to minimize thermal degradation.[1]

  • Ensure Proper Drying: PET is highly hygroscopic and must be thoroughly dried before melt processing (typically 4-6 hours at 160-180°C) to prevent hydrolytic degradation, which severely reduces molecular weight and causes brittleness.[7][8][9]

Q2: I'm observing gels or "fish-eyes" in my extruded PET film. What is causing this?

A2: The formation of gels or "fish-eyes" is typically a result of cross-linking reactions that occur due to thermal or thermo-oxidative degradation at excessively high processing temperatures or long residence times.[1] It can also be caused by contamination with incompatible polymers.[10]

Troubleshooting Steps:

  • Review Temperature Profile: Lower the processing temperature, particularly in the metering and die zones of the extruder.

  • Check for Hot Spots: Ensure there are no "hot spots" in the extruder where the polymer could be overheating.

  • Purge the Extruder: If contamination is suspected, purge the extruder thoroughly with a suitable material before processing your PET blend.

  • Verify Material Purity: Ensure the raw materials are free from contaminants.

Nanocomposite Preparation (Melt Blending)

Q3: My PET nanocomposite exhibits poor thermal and mechanical properties, suggesting poor dispersion of the nanofillers. How can I confirm and resolve this?

A3: Poor dispersion of nanofillers leads to agglomerates that act as stress concentration points, deteriorating the material's properties.[11][12] Visual inspection of a thin film might reveal cloudiness or specks. For a more detailed analysis, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) of a fractured surface can confirm the presence of agglomerates.

Troubleshooting Steps:

  • Surface Modification of Nanofillers: Modify the surface of the nanofillers to improve their compatibility with the PET matrix. This can be achieved through chemical treatments that introduce functional groups capable of interacting with PET.[6]

  • Optimize Mixing Parameters: Increase the shear rate during melt blending by adjusting the screw speed or using a twin-screw extruder with a high-shear screw design to break down agglomerates.[13]

  • Use a Carrier Resin: Pre-disperse the nanofillers in a small amount of a compatible carrier resin to create a masterbatch, which can then be more easily blended with the bulk PET.

  • Sonication: For solution-based methods, ultrasonic treatment of the nanofiller suspension before mixing with the polymer solution can help break up agglomerates. However, excessive sonication can damage the nanofillers.[11]

Solvent Casting of PET Films

Q4: The PET film I prepared by solvent casting has bubbles and is cloudy. How can I improve the film quality?

A4: Bubbles in solvent-cast films are often due to trapped air or the solvent boiling during the drying process. Cloudiness can indicate the presence of moisture, incomplete dissolution of the polymer, or crystallization during drying.[10]

Troubleshooting Steps:

  • Degas the Polymer Solution: Before casting, degas the polymer solution using a vacuum or sonication to remove dissolved air.

  • Control Solvent Evaporation: Dry the cast film in a controlled environment with a slow evaporation rate. Using a solvent with a higher boiling point and drying at a lower temperature can prevent bubble formation.

  • Ensure Complete Dissolution: Make sure the PET is fully dissolved in the solvent before casting. This may require longer stirring times or gentle heating.

  • Use a Dry Environment: Perform the casting and drying in a low-humidity environment to prevent moisture absorption, which can cause cloudiness.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary mechanisms of PET degradation that affect its thermal stability?

A1: The main degradation mechanisms for PET are:

  • Hydrolytic Degradation: This occurs in the presence of moisture, especially at elevated temperatures, and involves the cleavage of ester bonds, leading to a reduction in molecular weight.[1][8][14]

  • Thermal Degradation: This happens at high temperatures, even in the absence of oxygen, and results in chain scission and the formation of various degradation products.[1]

  • Thermo-oxidative Degradation: This is degradation in the presence of oxygen at high temperatures, which can lead to discoloration and cross-linking.[1]

Q2: How does increasing the crystallinity of PET affect its thermal stability?

A2: Increasing the crystallinity of PET generally enhances its thermal stability. Crystalline regions are more ordered and densely packed than amorphous regions, which restricts the mobility of polymer chains. This leads to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures.[15]

Experimental Techniques

Q3: What are the key parameters to consider when performing Differential Scanning Calorimetry (DSC) on PET?

A3: For reliable DSC analysis of PET, consider the following:

  • Sample Preparation: Use a sample weight of 5-10 mg and ensure it is thoroughly dried to prevent plasticization effects from moisture.[16][17]

  • Heating and Cooling Rates: A typical heating rate is 10-20°C/min. Faster rates can shift transition temperatures to higher values, while slower rates provide better resolution.[1][18]

  • Thermal History: The thermal history of the sample significantly impacts the DSC results. To obtain reproducible data, it's often recommended to perform a heat-cool-heat cycle to erase the previous thermal history.[19]

  • Purge Gas: Use an inert purge gas, such as nitrogen, to prevent oxidative degradation during the analysis.[16]

Q4: I am seeing a noisy baseline in my DSC thermogram. What could be the cause?

A4: A noisy baseline in a DSC curve can be caused by several factors:

  • Instrument Instability: The instrument may not have reached thermal equilibrium. Allow for sufficient stabilization time before starting the measurement.

  • Poor Sample-Pan Contact: Ensure the sample is making good contact with the bottom of the pan.

  • Contamination: Contamination in the sample or the DSC cell can cause baseline noise.

  • Gas Flow Issues: Fluctuations in the purge gas flow rate can lead to a noisy baseline.

Q5: My TGA results show a mass loss of over 100%. Is this possible?

A5: A mass loss exceeding 100% is not physically possible and indicates an experimental artifact. The most common cause is the buoyancy effect. As the temperature in the TGA furnace increases, the density of the surrounding gas decreases, leading to a buoyant force that can make the sample appear to gain weight, thus offsetting the mass loss and potentially leading to a calculated loss of over 100% if the baseline is not properly corrected.[8] To correct for this, run a blank experiment with an empty pan and subtract the resulting curve from your sample's TGA curve.

Q6: What is a typical heating rate for TGA analysis of PET?

A6: For TGA analysis of PET, heating rates of 5, 10, 20, 40, and 50 °C/min are commonly used to study the kinetics of thermal degradation.[14] A standard rate for routine thermal stability assessment is often 10 or 20 °C/min under a nitrogen atmosphere.[20]

Data Presentation

Table 1: Effect of Additives on the Thermal Properties of PET

AdditiveConcentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Onset Decomposition Temp. (Td) (°C)Reference
None (Neat PET)-~75-85~250-260~350-400[21][22][23]
Bisphenol A4-Reduced~395[19]
Multi-walled Carbon Nanotubes (MWCNTs)1--Slightly Increased[4]
Recycled HDPE (r-HDPE) with 5 php compatibilizer10--~400[13]

Table 2: Typical Processing Parameters for PET

ProcessParameterValueReference
DryingTemperature160 - 180 °C[7]
Time4 - 6 hours[7]
Moisture Content< 50 ppm[13]
ExtrusionZone 1 (Feed)240 - 250 °C[7]
Zone 2 (Compression)260 - 270 °C[7]
Zone 3 (Metering)270 - 280 °C[7]
Screw Speed40 - 60 RPM[7]
DSC AnalysisSample Weight5 - 10 mg[17]
Heating Rate10 - 20 °C/min[1]
Purge GasNitrogen[16]
TGA AnalysisSample Weight~10 mg[20]
Heating Rate10 - 20 °C/min[20]
AtmosphereNitrogen[24]

Experimental Protocols

Protocol 1: Melt Extrusion of PET Nanocomposites
  • Drying: Dry the PET pellets and nanofillers in a vacuum oven at 160°C for at least 4 hours to reduce the moisture content to below 50 ppm.[7][13]

  • Premixing: Dry blend the PET pellets and nanofiller powder in the desired weight ratio.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PET is a gradual increase from the feed zone to the die (e.g., 240°C, 250°C, 260°C, 270°C, 270°C).[7][25]

    • Feed the premixed material into the extruder hopper.

    • Set the screw speed to achieve adequate mixing and shear (e.g., 50 RPM).[7]

    • Extrude the molten composite through a strand die.

  • Cooling and Pelletizing:

    • Pass the extruded strand through a water bath for cooling.

    • Feed the cooled strand into a pelletizer to obtain composite pellets.

  • Post-Drying: Dry the resulting pellets before further processing or characterization.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Weigh 5-10 mg of the dried PET sample into an aluminum DSC pan.[16][17]

    • Crimp the pan with an aluminum lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (nitrogen) flow rate to 50 mL/min.[16]

  • Thermal Program (Heat-Cool-Heat):

    • First Heating Scan: Heat the sample from room temperature to 300°C at a rate of 20°C/min to erase the thermal history.[1]

    • Cooling Scan: Cool the sample from 300°C to room temperature at a controlled rate (e.g., 20°C/min).

    • Second Heating Scan: Heat the sample again from room temperature to 300°C at 20°C/min.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the second heating scan.

    • Identify the crystallization temperature (Tc) from the exothermic peak during the cooling scan.

    • Determine the melting temperature (Tm) from the endothermic peak of the second heating scan.

    • Calculate the percent crystallinity using the enthalpy of melting.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_processing Melt Processing cluster_analysis Characterization Drying Drying Premixing Premixing Drying->Premixing PET & Additives Extrusion Extrusion Premixing->Extrusion Cooling Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing DSC_Analysis DSC Analysis Pelletizing->DSC_Analysis TGA_Analysis TGA Analysis Pelletizing->TGA_Analysis Mechanical_Testing Mechanical Testing Pelletizing->Mechanical_Testing

Caption: Workflow for PET composite preparation and analysis.

degradation_pathway cluster_hydrolytic Hydrolytic Degradation cluster_thermal Thermal Degradation PET_Polymer PET Polymer Chain Chain_Scission_H Chain Scission PET_Polymer->Chain_Scission_H + Chain_Scission_T Chain Scission PET_Polymer->Chain_Scission_T + Water Water Water->Chain_Scission_H Reduced_MW_H Reduced Molecular Weight Chain_Scission_H->Reduced_MW_H High_Temp High Temperature High_Temp->Chain_Scission_T Degradation_Products Volatile Products Chain_Scission_T->Degradation_Products

Caption: Major degradation pathways for PET.

References

"strategies to mitigate hydrolytic degradation of terephthalate polymers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolytic degradation of terephthalate polymers like polyethylene this compound (PET) and polybutylene this compound (PBT).

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic degradation in this compound polymers?

A1: Hydrolytic degradation is a chemical reaction where water molecules break down the ester bonds that form the backbone of this compound polymers.[1] This reaction, known as chain scission, leads to a reduction in the polymer's molecular weight.[2] The process generates carboxylic acid and hydroxyl end-groups, which can further catalyze the degradation, making the reaction autocatalytic.[3] This degradation is significantly accelerated in moist or humid conditions, especially at temperatures above the polymer's glass transition temperature (Tg).[4]

Q2: What are the primary factors that accelerate hydrolysis?

A2: Several factors can expedite the hydrolytic degradation of this compound polymers:

  • Elevated Temperatures: Higher temperatures, particularly above the material's Tg, increase the rate of hydrolysis significantly.[1][5]

  • High Humidity/Moisture: The presence of water is essential for hydrolysis; therefore, environments with high humidity or direct water contact promote degradation.[1][4]

  • pH: Both acidic and basic conditions can catalyze and increase the rate of hydrolysis.[4][6] In acidic environments, the carbonyl group is protonated, making it more susceptible to attack by water, while in basic conditions, hydroxide ions directly attack the ester carbonyl.[6][7]

  • Presence of Acidic Groups: The carboxylic acid end-groups formed during hydrolysis act as a catalyst, accelerating further degradation in an autocatalytic cycle.[3]

Q3: What are the common signs of hydrolytic degradation in my polymer samples?

A3: You can identify hydrolytic degradation through several observable changes in material properties:

  • Diminished Mechanical Properties: A significant loss of tensile strength, increased brittleness, and reduced elongation at break are common indicators.[8][9]

  • Reduced Molecular Weight: A decrease in the polymer's intrinsic viscosity or average molecular weight, which can be measured using techniques like solution viscometry or gel permeation chromatography (GPC), is a direct consequence of chain scission.[2][7]

  • Increased Acidity: An increase in the concentration of carboxylic acid end-groups can be quantified through titration.[8]

  • Surface Changes: In severe cases, you may observe surface pitting or cracking.[10]

Troubleshooting Guide

Q1: My polymer's intrinsic viscosity and mechanical strength have decreased significantly after melt processing. What is the likely cause and how can I fix it?

A1: This is a classic sign of hydrolytic degradation occurring during processing. This compound polymers are hygroscopic and absorb moisture from the atmosphere.[11] If this moisture is not removed before melt processing at high temperatures, it rapidly breaks down the polymer chains.

Solution:

  • Thorough Drying: Ensure polymer pellets are dried extensively in a vacuum or desiccant dryer to a residual moisture content below 500 ppm before any melt processing step.[12]

  • Processing Temperature: Avoid using excessively high temperatures during extrusion or molding, as this accelerates degradation.[11][13]

  • Use of Stabilizers: Incorporate an anti-hydrolysis agent, such as a carbodiimide, into the formulation. These additives scavenge the carboxylic acids or water that promote degradation.[14][15]

Q2: I have added a carbodiimide stabilizer to my PBT formulation, but my samples still show signs of degradation after accelerated aging in a high-humidity chamber. Why isn't it working effectively?

A2: While carbodiimides are highly effective, their performance can be compromised under certain conditions.

Possible Causes & Solutions:

  • Insufficient Dosage: The amount of stabilizer may be too low for the severity of the conditions. The typical dosage is around 0.5-1.5 phr (parts per hundred resin).[14] Consider increasing the concentration based on the polymer's initial carboxyl content and the aging environment.

  • Poor Dispersion: The stabilizer must be homogeneously dispersed within the polymer matrix to be effective. Ensure your compounding/extrusion process achieves good mixing. Using a masterbatch can sometimes improve dispersion.[16]

  • Stabilizer Type: Different carbodiimides have varying reactivity and thermal stability. Aromatic carbodiimides offer higher thermal stability for high-temperature processing, while aliphatic ones may have different reaction rates.[17][18] Ensure the selected stabilizer is appropriate for your polymer and processing window.

  • Extreme Conditions: The aging conditions (e.g., very high temperature and humidity) may be too aggressive, overwhelming the stabilizer's capacity to mitigate degradation over the test duration.

Q3: My PET fibers are becoming brittle and losing strength over time in an aqueous environment, even at moderate temperatures. How can I improve their long-term stability?

A3: Long-term hydrolytic stability in aqueous environments is a known challenge for polyesters. The autocatalytic nature of the degradation means that even slow initial hydrolysis can lead to significant property loss over time.

Mitigation Strategies:

  • End-Capping: This strategy involves reacting the terminal hydroxyl or carboxyl groups of the polymer with a chemical agent (e.g., phenyl isocyanate) to create more stable end-groups.[8][19] This reduces the number of reactive sites and the concentration of catalytic acid groups.

  • Hydrolysis-Resistant Grades: Select a grade of PET specifically formulated for hydrolysis resistance. These often have a lower initial concentration of carboxyl end groups or already contain stabilizers.[20]

  • Incorporate Stabilizers: Additives like carbodiimides are very effective.[21][22] They react with the carboxylic acid groups produced during hydrolysis, neutralizing the catalyst and preventing further autocatalytic breakdown.[9] Another option is using agents like 2,2'-bis(2-oxazoline), which also shows excellent hydrolysis-resistibility.[23]

Summary of Mitigation Strategies

StrategyMechanism of ActionKey AdvantagesApplicable Polymers
Drying Removes water, a key reactant for hydrolysis.Essential first step; prevents rapid degradation during melt processing.PET, PBT, TPEE, PLA
Hydrolysis Stabilizers (e.g., Carbodiimides) Scavenges and neutralizes the catalytic carboxylic acid end-groups formed during hydrolysis, converting them into stable urea-based compounds.[14][21]Highly effective for long-term stability, especially in harsh conditions.[15]PET, PBT, TPU, TPE-E, PLA, PHA, PA[22]
End-Capping Chemically modifies the polymer's reactive end-groups to make them less susceptible to hydrolysis.[8]Reduces the initial rate of hydrolysis by removing catalytic sites.Polyesters, Oligoesters
Use of Fillers/Nanocomposites Can act as a barrier to water diffusion, slowing the ingress of water into the polymer matrix.[24]Can simultaneously improve mechanical properties.PET, PBT, PLA
Copolymerization Incorporating different monomers can alter crystallinity and hydrophobicity, thereby affecting the rate of water diffusion and hydrolysis.[7][11]Allows for tailoring of degradation rates and physical properties.Polyesters

Visualizations

Hydrolytic Degradation Pathway

cluster_main Hydrolytic Degradation of this compound Polymer Polymer Polymer Chain (-R-COO-R'-) Scission Ester Bond Cleavage (Chain Scission) Polymer->Scission Attacked by H2O H₂O (Water) H2O->Scission Products Degradation Products: Carboxylic Acid End-Group (-COOH) + Hydroxyl End-Group (-OH) Scission->Products Results in Autocatalysis Autocatalysis (-COOH accelerates further scission) Products->Autocatalysis Autocatalysis->Scission Catalyzes

Caption: General pathway for the hydrolytic degradation of this compound polymers.

Mitigation with Carbodiimide Stabilizers

cluster_mitigation Stabilization by Carbodiimide COOH Carboxylic Acid End-Group (From Hydrolysis) Reaction Scavenging Reaction COOH->Reaction Carbo Carbodiimide Stabilizer (R-N=C=N-R') Carbo->Reaction Urea Stable N-acylurea Adduct (Non-catalytic) Reaction->Urea Forms Stop Autocatalytic Cycle Blocked Urea->Stop

Caption: Mechanism of action for carbodiimide-based hydrolysis stabilizers.

Experimental Workflow: Accelerated Hydrolysis Testing

cluster_workflow Accelerated Hydrolysis Test Workflow Start Start: Prepare Polymer Samples (e.g., tensile bars, films) Dry Dry Samples Thoroughly Start->Dry Measure_Initial Measure Initial Properties (Tensile Strength, MW, IV) Dry->Measure_Initial Age Place in Environmental Chamber (e.g., 85°C, 85% RH or water immersion) Measure_Initial->Age Time Age for Predetermined Intervals (e.g., 250, 500, 1000 hours) Age->Time Time->Age Continue Aging Measure_Aged Remove Samples & Test Properties Time->Measure_Aged Analyze Analyze Data: Plot Property Retention vs. Time Measure_Aged->Analyze End End: Determine Hydrolytic Stability Analyze->End

Caption: Workflow for evaluating hydrolytic stability via accelerated aging.

Key Experimental Protocols

Protocol 1: Accelerated Hydrolytic Aging (Immersion Method)

This protocol is a general procedure for evaluating the resistance of this compound polymers to hydrolysis under aggressive conditions.

Objective: To accelerate the hydrolytic degradation process to predict the long-term performance of the material.

Apparatus:

  • Oven or water bath capable of maintaining a constant temperature (e.g., 80°C, 90°C).[4][20]

  • Sealed, pressure-resistant vessels (e.g., glass beverage bottles or stainless steel autoclaves).[23][25]

  • Analytical balance.

  • Testing equipment for mechanical properties (e.g., universal testing machine).

  • Equipment for molecular weight analysis (e.g., viscometer, GPC).[7]

  • Titration equipment for acid number determination.[8]

Procedure:

  • Sample Preparation: Prepare polymer specimens (e.g., tensile bars, films, or fibers) according to standard dimensions. Dry the samples thoroughly in a vacuum oven to remove any residual moisture.

  • Initial Characterization: Measure and record the initial properties of the control (un-aged) samples. This includes tensile strength, elongation at break, molecular weight (or intrinsic viscosity), and carboxyl end-group concentration.

  • Immersion: Place the dried samples into the vessels. Add deionized water, ensuring the samples are fully submerged.[20] For some tests, buffer solutions may be used to maintain a constant pH.[6]

  • Sealing and Aging: Seal the vessels tightly and place them in the preheated oven or water bath at the desired test temperature (e.g., 80°C).[4]

  • Time Intervals: Remove a set of vessels at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

  • Post-Aging Analysis: After each interval, carefully remove the samples from the vessels. Dry them completely.

  • Property Measurement: Conduct the same set of characterization tests as in Step 2 on the aged samples.

  • Data Analysis: Plot the percentage retention of each property (e.g., tensile strength retention %) as a function of aging time. This allows for a quantitative comparison of the hydrolytic stability of different formulations.

Protocol 2: Determination of Carboxyl End-Group (CEG) Concentration

Objective: To quantify the extent of hydrolytic degradation by measuring the concentration of acid end-groups.

Principle: This is a titration method where the polymer is dissolved in a suitable solvent and titrated with a standardized basic solution.

Apparatus:

  • Conical flasks.

  • Burette.

  • Heating plate with magnetic stirrer.

  • Analytical balance.

Reagents:

  • Solvent mixture (e.g., phenol/tetrachloroethane or benzyl alcohol).

  • Standardized potassium hydroxide (KOH) solution in a suitable alcohol (e.g., ethanol).

  • Indicator (e.g., phenolphthalein).

Procedure:

  • Dissolution: Accurately weigh a specific amount of the polymer sample and place it in a conical flask. Add a measured volume of the solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the polymer is completely dissolved.

  • Cooling: Allow the solution to cool to a safe handling temperature.

  • Titration: Add a few drops of the indicator. Titrate the solution with the standardized KOH solution until a persistent color change is observed, indicating the endpoint.

  • Calculation: Calculate the carboxyl end-group concentration (typically in mmol/kg or meq/kg) based on the volume of KOH solution used, its concentration, and the initial mass of the polymer sample. An increase in CEG compared to the un-aged sample indicates hydrolytic degradation.[23]

References

Validation & Comparative

A Comparative Analysis of Terephthalate and Isophthalate Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural isomers of phthalic acid-based polyesters reveals key differences in their thermal, mechanical, and barrier properties. This guide provides a comparative analysis of terephthalate and isophthalate polymers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform material selection and application development.

The distinction between this compound and isophthalate polymers originates from the isomeric form of the phthalic acid monomer used in their synthesis. This compound polymers, derived from terephthalic acid (para-positioning of carboxylic acid groups), exhibit a linear and highly symmetrical chain structure. This linearity allows for efficient chain packing, leading to semi-crystalline materials with high melting points and excellent mechanical strength. Polyethylene this compound (PET) and polybutylene this compound (PBT) are prominent examples widely used in packaging, textiles, and engineering plastics.

In contrast, isophthalate polymers are synthesized from isophthalic acid, where the carboxylic acid groups are in a meta-position. This arrangement introduces a kink in the polymer backbone, disrupting the chain linearity and hindering crystallization. Consequently, isophthalate polymers, such as polyethylene isophthalate (PEI) and polybutylene isophthalate (PBI), are typically amorphous, exhibiting lower melting points, and in some cases, enhanced barrier properties due to the less ordered molecular structure. The choice between these two classes of polymers is therefore dictated by the specific performance requirements of the intended application.

Chemical Structure and Synthesis Overview

The fundamental difference between this compound and isophthalate polymers lies in the isomeric substitution of the benzene ring in the dicarboxylic acid monomer. Terephthalic acid is a para-isomer (1,4-benzenedicarboxylic acid), while isophthalic acid is a meta-isomer (1,3-benzenedicarboxylic acid). This seemingly subtle difference in monomer geometry has a profound impact on the resulting polymer's properties.

cluster_this compound This compound Monomer Synthesis cluster_isophthalate Isophthalate Monomer Synthesis TPA Terephthalic Acid (para-isomer) Poly_T This compound Polymer (e.g., PET) TPA->Poly_T Polycondensation Diol_T Diol (e.g., Ethylene Glycol) Diol_T->Poly_T IPA Isophthalic Acid (meta-isomer) Poly_I Isophthalate Polymer (e.g., PEI) IPA->Poly_I Polycondensation Diol_I Diol (e.g., Ethylene Glycol) Diol_I->Poly_I

Figure 1: Synthesis pathways for this compound and isophthalate polymers.

The polymerization process for both types of polyesters is typically a melt polycondensation reaction between the diacid (or its dimethyl ester) and a diol, such as ethylene glycol or 1,4-butanediol. The reaction proceeds in two stages: an initial esterification or transesterification step followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight.

Comparative Performance Data

The structural differences between this compound and isophthalate polymers directly translate to distinct performance characteristics. The following tables summarize key quantitative data for representative polymers from each class.

Table 1: Thermal Properties
PropertyPolyethylene this compound (PET)Polyethylene Isophthalate (PEI)Polybutylene this compound (PBT)Polybutylene Isophthalate (PBI)
Glass Transition Temp. (Tg) 67 - 81 °C~55 - 65 °C[1][2]22 - 60 °C~30 - 50 °C[3]
Melting Temperature (Tm) 250 - 265 °CAmorphous (no Tm)[1]220 - 230 °C146 - 165 °C[4]
Table 2: Mechanical Properties
PropertyPolyethylene this compound (PET)Polyethylene Isophthalate (PEI)Polybutylene this compound (PBT)Polybutylene Isophthalate (PBI)
Tensile Strength (MPa) 48 - 72Data not readily available50 - 60Data not readily available
Tensile Modulus (GPa) 2.0 - 4.1Data not readily available2.3 - 3.0Data not readily available
Elongation at Break (%) 30 - 300Data not readily available50 - 300Data not readily available
Table 3: Gas Barrier Properties
PropertyPolyethylene this compound (PET)Polyethylene Isophthalate (PEI)
CO2 Permeability HigherSubstantially lower than PET[1]
O2 Permeability HigherLower than PET

Note: Gas permeability is highly dependent on factors such as crystallinity, orientation, and temperature. The values presented here are for comparative purposes.

Table 4: Chemical Resistance
Chemical AgentPolyethylene this compound (PET)Polybutylene this compound (PBT)
Dilute Acids GoodGood[5][6]
Strong Acids PoorPoor
Alcohols GoodGood[7]
Aromatic Hydrocarbons FairGood[5]
Ketones PoorGood[5]
Strong Bases Poor (attacked)Attacked by strong bases[7]

Logical Relationship of Structure and Properties

The interplay between the monomer structure and the macroscopic properties of the resulting polymer can be visualized as a logical flow. The linearity of the this compound structure promotes crystallinity, which in turn influences thermal and mechanical performance. Conversely, the non-linear nature of isophthalates leads to amorphous materials with different property profiles.

cluster_tere This compound Polymers cluster_iso Isophthalate Polymers Tere_Monomer Terephthalic Acid (para-isomer) Tere_Structure Linear Polymer Chain Tere_Monomer->Tere_Structure Tere_Morphology Semi-Crystalline Tere_Structure->Tere_Morphology Tere_Properties High Tm High Mechanical Strength Good Thermal Stability Tere_Morphology->Tere_Properties Iso_Monomer Isophthalic Acid (meta-isomer) Iso_Structure Non-Linear (Kinked) Chain Iso_Monomer->Iso_Structure Iso_Morphology Amorphous Iso_Structure->Iso_Morphology Iso_Properties Lower Tm Good Barrier Properties Lower Crystallinity Iso_Morphology->Iso_Properties

Figure 2: Structure-property relationship in this compound vs. isophthalate polymers.

Experimental Protocols

The data presented in this guide are derived from standard testing methodologies for polymers. Below are summaries of the key experimental protocols.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

    • The difference in heat flow required to raise the temperature of the sample and reference is measured as a function of temperature.

    • The Tg is observed as a step change in the baseline of the heat flow curve, and the Tm is identified as an endothermic peak.

  • Workflow:

A Sample Preparation (5-10 mg in pan) B DSC Instrument Setup (Heating rate, N2 flow) A->B C Heating Cycle (e.g., -50°C to 300°C) B->C D Data Acquisition (Heat flow vs. Temp.) C->D E Analysis (Identify Tg and Tm) D->E

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).
Mechanical Testing: Tensile Properties (ASTM D638)

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymers.

  • Apparatus: Universal Testing Machine with an extensometer.

  • Procedure:

    • Dumbbell-shaped test specimens are prepared by injection molding or machining from a sheet.

    • The dimensions of the specimen's narrow section are measured precisely.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

    • The force applied and the elongation of the specimen are continuously recorded.

    • Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Gas Permeability Testing (ASTM D1434)
  • Objective: To measure the rate of gas transmission through a polymer film.

  • Apparatus: Gas transmission cell, pressure or volume measuring device.

  • Procedure (Manometric Method):

    • A film of the polymer is sealed between two chambers of a gas transmission cell.

    • One chamber (the high-pressure side) is filled with the test gas (e.g., O2 or CO2) to a known pressure.

    • The other chamber (the low-pressure side) is evacuated.

    • The increase in pressure on the low-pressure side is measured over time as the gas permeates through the film.

    • The gas transmission rate is calculated from the rate of pressure increase, the volume of the low-pressure chamber, and the area of the film.

Conclusion

The choice between this compound and isophthalate polymers is a critical decision in material science and product development, with significant implications for the final product's performance. This compound-based polymers like PET and PBT offer a desirable combination of mechanical strength, thermal stability, and processability, making them suitable for a vast array of applications. The introduction of isophthalate moieties, either as a comonomer or as the primary building block in homopolymers like PEI, disrupts the crystalline order, leading to materials with enhanced gas barrier properties and lower melting points. This comparative guide highlights the fundamental structure-property relationships and provides the necessary quantitative data and experimental context to aid researchers in making informed decisions for their specific needs.

References

A Comparative Guide to Terephthalate Detection: A Novel Biosensor vs. Standard HPLC-UV Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of terephthalate, a key component in plastics and a potential indicator of polyester degradation, is crucial. This guide provides a detailed comparison of a novel genetically engineered biosensor against the established standard method of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This publication outlines the performance, experimental protocols, and underlying principles of both methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their analytical needs. The novel biosensor technology offers a promising alternative for high-throughput screening and real-time monitoring, while HPLC-UV remains a robust and reliable standard for quantification.

Performance Comparison

The following tables summarize the key performance indicators for both the novel genetically encoded biosensor and a standard HPLC-UV method for this compound detection.

Table 1: Performance Characteristics of a Novel Genetically Encoded Biosensor for this compound

Performance MetricReported ValueCitation
Limit of Detection (LOD) 1 µM (with potential for nM range with modifications)[1][2]
Limit of Quantification (LOQ) Not explicitly stated, but the dynamic range starts at 5 µM[1]
Linearity (Dynamic Range) 5 µM to 500 µM[1]
Precision (RSD%) Not explicitly stated
Accuracy (Recovery %) Not explicitly stated
Analysis Time Real-time monitoring possible[1][2]

Table 2: Performance Characteristics of a Standard HPLC-UV Method for this compound

Performance MetricReported ValueCitation
Limit of Detection (LOD) 0.05 µg/mL – 0.20 µg/mL[3]
Limit of Quantification (LOQ) Not explicitly stated, but linearity is established at low concentrations
Linearity (Correlation Coefficient) > 0.9999[3]
Precision (RSD%) < 5.3%[3]
Accuracy (Recovery %) 90.0% – 104.9%[3]
Analysis Time < 17 minutes per sample[3]

Experimental Protocols

Novel Genetically Encoded Biosensor Method

This method utilizes Escherichia coli engineered to express a biosensor system. The biosensor is based on the TphR transcriptional activator, which, in the presence of terephthalic acid (TPA), binds to a specific promoter and activates the expression of a reporter gene, such as Green Fluorescent Protein (GFP). The resulting fluorescence is proportional to the concentration of TPA.

Materials:

  • Engineered E. coli strain containing the TphR-based biosensor plasmid.

  • Luria-Bertani (LB) medium with appropriate antibiotics for selective culture.

  • This compound standards of known concentrations.

  • 96-well microplates.

  • Microplate reader with fluorescence detection capabilities (e.g., excitation at 485 nm and emission at 520 nm for GFP).

  • Incubator shaker.

Procedure:

  • Culture Preparation: Inoculate a single colony of the engineered E. coli into LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into fresh medium and grow to a specific optical density (e.g., OD600 of 0.4-0.6).

  • Sample Addition: Aliquot the cell culture into a 96-well microplate. Add this compound standards and unknown samples to the wells.

  • Incubation: Incubate the microplate at 37°C with shaking for a defined period to allow for TPA uptake and biosensor activation.

  • Measurement: Measure the fluorescence intensity and optical density (OD600) of each well using a microplate reader.

  • Data Analysis: Normalize the fluorescence signal by the cell density (fluorescence/OD600). Generate a standard curve by plotting the normalized fluorescence against the known this compound concentrations. Determine the concentration of unknown samples from the standard curve.

Standard HPLC-UV Method

This method separates this compound from other components in a sample using a reversed-phase HPLC column, followed by quantification using a UV detector.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., Waters X-Select HSS T3).[3]

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[3]

  • This compound standards of known concentrations.

  • Sample filtration device (e.g., 0.45 µm syringe filters).

Procedure:

  • Sample Preparation: Prepare aqueous samples by filtering them through a 0.45 µm filter to remove particulate matter.

  • Standard Preparation: Prepare a series of this compound standards in the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters X-Select HSS T3 or equivalent C18 column.[3]

    • Mobile Phase: Gradient elution with water (0.1% TFA) and acetonitrile (0.1% TFA).

    • Flow Rate: e.g., 1.0 mL/min.

    • Injection Volume: e.g., 10 µL.

    • Detection Wavelength: 250 nm.[3]

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis: Identify the this compound peak in the chromatograms based on its retention time compared to the standards. Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Method Workflows

new_method_workflow cluster_prep Cell Culture Preparation cluster_assay Biosensor Assay cluster_analysis Data Analysis Inoculation Inoculate Engineered E. coli Overnight_Culture Overnight Culture Inoculation->Overnight_Culture Dilution Dilute Culture Overnight_Culture->Dilution Add_Sample Add Sample/Standard to Cells Dilution->Add_Sample Incubation Incubate Measurement Measure Fluorescence & OD600 Normalization Normalize Fluorescence Measurement->Normalization Standard_Curve Generate Standard Curve Normalization->Standard_Curve Quantification Quantify this compound Standard_Curve->Quantification

Workflow for the Novel Genetically Encoded Biosensor Method.

standard_method_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Filter Aqueous Sample Injection Inject into HPLC Sample_Prep->Injection Standard_Prep Prepare Standards Calibration Generate Calibration Curve Standard_Prep->Calibration Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Detection->Calibration Quantification Quantify this compound Detection->Quantification Calibration->Quantification

Workflow for the Standard HPLC-UV Method.

References

"comparing the efficacy of different catalysts in terephthalate polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Terephthalate Polymerization

The synthesis of polyesters, particularly polyethylene this compound (PET), is a cornerstone of the modern polymer industry, with applications ranging from packaging to textiles. The efficiency and quality of PET production are heavily reliant on the catalytic system employed during the polymerization process. This guide provides a comparative analysis of the efficacy of different catalysts used in this compound polymerization, with a focus on antimony, titanium, germanium, and aluminum-based systems. Experimental data is presented to offer an objective comparison for researchers, scientists, and professionals in polymer and materials development.

Catalyst Performance Comparison

The choice of catalyst significantly influences the polymerization kinetics, as well as the thermal and mechanical properties of the final polymer. The following tables summarize key performance indicators for commonly used catalyst systems.

Table 1: Comparison of Monometallic Catalyst Performance in PET Synthesis

Catalyst TypeTypical Concentration (ppm)AdvantagesDisadvantagesResulting Polymer Properties
Antimony (Sb) 200-300[1]Well-established technology, good balance between reactivity and selectivity[1][2], produces PET with good optical clarity and mechanical strength.[3]Environmental and health concerns, can lead to a grayish color in the polymer due to antimony metal precipitation.[1]High molecular weight, acceptable coloration.[2]
Titanium (Ti) 5-50High catalytic activity, often higher than antimony.[4][5]Can cause polymer yellowing, hydrolytic instability, and formation of acetaldehyde.[5] Requires lower reaction temperatures, which can affect productivity.[5]Can lead to lower crystallinity and requires different processing windows.[5]
Germanium (Ge) 50-150Produces PET with excellent color, high molecular weight, and good hydrolytic stability.[2]High cost, which limits widespread industrial use.[2]Superior color and stability compared to antimony-catalyzed PET.[2]
Aluminum (Al) 10-100Low cost, low toxicity, and minimal environmental impact.[3][6]Generally lower activity compared to titanium and antimony catalysts.[7] Can be used to produce high molecular weight PET with low acetaldehyde generation.[8]Can achieve high molecular weight (>30,000 g/mol ) and good environmental profile.[6]

Table 2: Performance of Bimetallic Catalysts in Poly(ethylene this compound-co-isosorbide this compound) (PEIT) Synthesis

Bimetallic SystemCatalyst Concentration (ppm)Key FindingsReference
Sb₂O₃/Ti(OiPr)₄ 250 (Sb) / 50 (Ti)High reaction rate while maintaining acceptable coloration.[2][2]
Sb₂O₃/GeO₂ 250 (Sb) / 50 (Ge)Higher reaction rate than single metal catalysts without coloration concerns.[2][2]
GeO₂/Ti(OiPr)₄ 50 (Ge) / 50 (Ti)Average performance compared to other bimetallic systems.[2][2]
Ti-Al Coordination Catalyst 5 (Ti)Showed the best-improved reaction rate of isosorbide among the tested Ti-M (M=Mg, Zn, Al, Fe, Cu) systems.[9][10][9][10]

Experimental Protocols

A generalized experimental protocol for comparing catalyst efficacy in this compound polymerization via a two-stage melt polycondensation method is outlined below. This protocol is a synthesis of methodologies described in the cited literature.

1. Esterification Stage:

  • Reactants: Terephthalic acid (TPA) and ethylene glycol (EG) in a specified molar ratio (e.g., 1:1.2 to 1:1.5).

  • Reactor: A batch reactor equipped with a stirrer, condenser, and nitrogen inlet.

  • Procedure:

    • Charge the reactor with TPA and EG.

    • Pressurize the reactor with nitrogen and then heat to the reaction temperature (typically 225-250°C).[11]

    • Maintain the temperature and pressure while stirring, allowing the esterification reaction to proceed. Water, a byproduct, is continuously removed.

    • The progress of the reaction is monitored by measuring the amount of water collected or by acid number titration of samples. The stage is considered complete when the conversion of acid groups reaches a high percentage (e.g., >95%).

2. Polycondensation Stage:

  • Catalyst Addition: The catalyst is introduced into the reactor after the esterification stage is complete. The amount added is based on the desired parts per million (ppm) of the metal relative to the final polymer weight.

  • Procedure:

    • After catalyst addition, gradually increase the temperature to the polycondensation temperature (typically 270-290°C).[5]

    • Simultaneously, gradually reduce the pressure to create a vacuum (e.g., <1 mbar) to facilitate the removal of excess ethylene glycol.

    • The viscosity of the melt increases as the polymerization progresses. The reaction is monitored by measuring the stirrer torque or by taking samples for intrinsic viscosity (IV) or molecular weight analysis.

    • The reaction is stopped when the desired melt viscosity or molecular weight is achieved. The molten polymer is then extruded, cooled, and pelletized.

3. Polymer Characterization:

  • Intrinsic Viscosity (IV): Determined using a viscometer (e.g., Ubbelohde) with a suitable solvent (e.g., a phenol/tetrachloroethane mixture). IV is an indicator of the polymer's molecular weight.

  • Molecular Weight: Measured by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.[9]

  • Color: Measured using a colorimeter to quantify parameters like L* (lightness), a, and b (color coordinates).

  • End Group Analysis: Carboxyl end group concentration is determined by titration.

Visualizing the Process and Comparisons

Experimental Workflow for Catalyst Comparison

G cluster_0 Esterification Stage cluster_1 Polycondensation Stage cluster_2 Polymer Characterization A Charge Reactor (TPA + EG) B Heat to 225-250°C under N₂ A->B C Esterification Reaction (Water Removal) B->C D Add Catalyst C->D High Conversion E Heat to 270-290°C & Apply Vacuum D->E F Polycondensation Reaction (EG Removal) E->F G Stop Reaction at Target Viscosity F->G H Extrude & Pelletize G->H I Analyze Properties: - Intrinsic Viscosity - Molecular Weight (GPC) - Thermal Properties (DSC, TGA) - Color H->I

A generalized workflow for comparing polymerization catalysts.

Logical Relationships of Catalyst Efficacy

G Sb Antimony (Sb) Activity Catalytic Activity Sb->Activity High Cost Cost Sb->Cost Moderate Color Polymer Color Sb->Color Good (can be grey) Stability Thermal/Hydrolytic Stability Sb->Stability Good Toxicity Toxicity/ Environmental Impact Sb->Toxicity Moderate-High Ti Titanium (Ti) Ti->Activity Very High Ti->Cost Low-Moderate Ti->Color Fair (can yellow) Ti->Stability Fair Ti->Toxicity Low-Moderate Ge Germanium (Ge) Ge->Activity Moderate-High Ge->Cost Very High Ge->Color Excellent Ge->Stability Excellent Ge->Toxicity Low Al Aluminum (Al) Al->Activity Moderate Al->Cost Low Al->Color Good Al->Stability Good Al->Toxicity Very Low

Comparative properties of common polymerization catalysts.

References

Cross-Validation of Microbial PET Degradation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic and microbial degradation of polyethylene terephthalate (PET) presents a promising avenue for sustainable plastic waste management. Rigorous and multi-faceted analytical approaches are crucial for validating and quantifying the extent of PET biodegradation. This guide provides a comparative overview of key analytical techniques, offering detailed experimental protocols and data presentation formats to facilitate the cross-validation of research findings.

Data Presentation: A Comparative Analysis

A comprehensive assessment of PET degradation relies on the integration of data from multiple analytical techniques. Each method provides a unique perspective on the physical, chemical, and structural changes occurring during microbial breakdown. The following tables summarize the principles of common analytical methods and present exemplary quantitative data to illustrate their comparative value.

Table 1: Comparison of Analytical Techniques for Monitoring PET Biodegradation

Analytical TechniquePrincipleInformation ObtainedSample RequirementsAdvantagesLimitations
Gravimetric Analysis Measurement of mass change over time.Quantitative measure of overall polymer mass loss.Pre-weighed PET films or powders.Simple, direct, and cost-effective.Insensitive to initial stages of degradation; does not provide structural information.
Scanning Electron Microscopy (SEM) High-resolution imaging of surface topography using an electron beam.Visualization of surface erosion, pitting, and microbial colonization.Clean, dry PET films or fragments, often sputter-coated with a conductive metal.Provides direct visual evidence of degradation at the micro-scale.Qualitative or semi-quantitative; sample preparation can introduce artifacts.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, identifying chemical bonds.Detection of changes in functional groups, such as the formation of hydroxyl and carboxyl groups, and cleavage of ester bonds.PET films, powders, or residues.Non-destructive, provides information on chemical changes in the polymer backbone.Can be difficult to quantify; signals from microbial biomass can interfere with the analysis.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of soluble molecules in a liquid sample.Identification and quantification of PET degradation products, such as terephthalic acid (TPA), mono(2-hydroxyethyl) this compound (MHET), and bis(2-hydroxyethyl) this compound (BHET).Supernatant from the microbial culture medium.Highly sensitive and quantitative for soluble degradation products.Indirect method; does not measure changes in the solid polymer directly.
Thermal Gravimetric Analysis (TGA) Measures changes in the physical and chemical properties of a material as a function of increasing temperature in a controlled atmosphere.Assessment of changes in the thermal stability of the polymer, indicating alterations in molecular weight and structure.Small amounts of clean, dry PET material (typically mg scale).Provides information on changes to the polymer's thermal properties and can infer changes in molecular weight.Indirect measure of degradation; requires specialized equipment.

Table 2: Exemplary Cross-Validation Data for Microbial Degradation of PET Film

Incubation Time (Days)Weight Loss (%)SEM ObservationsFTIR Analysis (Key Changes)HPLC Analysis of Supernatant (µg/mL)TGA (Decomposition Temp. Onset, °C)
00Smooth, uniform surfaceCharacteristic PET ester carbonyl peak at ~1715 cm⁻¹TPA: 0, MHET: 0, BHET: 0385
152.5Minor surface roughening, initial microbial attachmentSlight broadening of the carbonyl peak, appearance of a weak hydroxyl (O-H) band at ~3300 cm⁻¹TPA: 5.2, MHET: 12.8, BHET: 3.1382
308.1Visible pitting, surface erosion, and established biofilmIncreased intensity of the O-H band, decrease in the intensity of the ester carbonyl peakTPA: 25.6, MHET: 45.3, BHET: 8.9376
6019.7Extensive cracking, formation of cavities, significant surface deteriorationFurther reduction of the ester peak and increase in hydroxyl and carboxyl signalsTPA: 88.4, MHET: 112.7, BHET: 15.2365

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of microbial PET degradation, integrating the analytical techniques discussed. This systematic approach ensures that the evidence of degradation is robust and well-supported.

PET_Degradation_Workflow cluster_0 Microbial Incubation cluster_1 Sample Separation cluster_2 Analysis of Solid PET Material cluster_3 Analysis of Liquid Supernatant cluster_4 Data Integration and Validation Incubation Incubation of PET with Microorganism/Enzyme Separation Separate PET Material from Liquid Supernatant Incubation->Separation Gravimetric Gravimetric Analysis (Weight Loss) Separation->Gravimetric SEM Scanning Electron Microscopy (Surface Morphology) Separation->SEM FTIR FTIR Spectroscopy (Chemical Structure) Separation->FTIR TGA Thermal Gravimetric Analysis (Thermal Stability) Separation->TGA HPLC HPLC Analysis (Degradation Products) Separation->HPLC Validation Cross-Validation of Results Gravimetric->Validation SEM->Validation FTIR->Validation TGA->Validation HPLC->Validation

Workflow for cross-validation of PET degradation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide methodologies for the key analytical techniques.

Gravimetric Analysis
  • Sample Preparation: PET films are cut into uniform pieces (e.g., 1x1 cm) and washed with ethanol and deionized water to remove any surface contaminants.

  • Initial Measurement: The cleaned PET samples are dried in a desiccator or oven at a low temperature (e.g., 40°C) until a constant weight is achieved. The initial weight (W_i) is recorded.

  • Incubation: The weighed PET samples are placed in a sterile culture medium with the microbial inoculum.

  • Final Measurement: At the end of the incubation period, the PET films are carefully removed, washed gently with a mild detergent solution (e.g., 1% SDS) to remove the biofilm, rinsed with deionized water, and dried to a constant weight (W_f).

  • Calculation: The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

Scanning Electron Microscopy (SEM)
  • Sample Collection and Cleaning: After incubation, PET samples are retrieved and gently washed with a phosphate buffer solution to remove non-adherent cells and media components. The samples are then fixed, often using a solution like 2.5% glutaraldehyde.

  • Dehydration: The fixed samples are dehydrated through a series of graded ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100% ethanol) to remove water.

  • Drying: The dehydrated samples are critical-point dried or air-dried in a desiccator.

  • Coating: The dried samples are mounted on SEM stubs and sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging during imaging.

  • Imaging: The coated samples are observed under a scanning electron microscope at various magnifications to analyze the surface morphology.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The PET film is removed from the culture, washed thoroughly to remove biomass, and dried completely. It is crucial to ensure the sample is free from biological residues that could interfere with the spectra.

  • Analysis Mode Selection: The analysis can be performed in different modes:

    • Attenuated Total Reflectance (ATR): The sample is pressed against an ATR crystal (e.g., diamond or germanium). This mode is suitable for surface analysis.

    • Transmission: A thin film of the PET sample is required. The IR beam passes through the sample.

    • Reflection: The IR beam is reflected off the surface of the sample.

  • Data Acquisition: FTIR spectra are recorded, typically in the range of 4000-600 cm⁻¹.

  • Data Analysis: The spectra of degraded and control (undegraded) PET are compared. Key spectral changes to look for include:

    • A decrease in the intensity of the ester carbonyl peak (around 1715 cm⁻¹).

    • An increase in the broad absorption band in the hydroxyl region (3200-3500 cm⁻¹), indicating the formation of hydroxyl and carboxyl end groups.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At specified time points, an aliquot of the culture medium is collected. The sample is centrifuged to pellet cells and any solid debris. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulates.

  • Instrumentation and Column: An HPLC system equipped with a UV detector is used. A C18 reverse-phase column is commonly employed for the separation of PET degradation products.

  • Mobile Phase and Gradient: A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol).

    • An example gradient could be: 0-5 min, 5-40% acetonitrile; 5-20 min, 40-45% acetonitrile.

  • Detection: The eluting compounds are monitored by UV absorbance, typically at a wavelength between 240 and 260 nm, where the aromatic this compound moiety absorbs.

  • Quantification: The concentrations of TPA, MHET, and BHET are determined by comparing the peak areas in the sample chromatograms to those of standard solutions of known concentrations.

Thermal Gravimetric Analysis (TGA)
  • Sample Preparation: A small amount (typically 5-10 mg) of the cleaned and dried PET sample is accurately weighed and placed in a TGA crucible (e.g., platinum or alumina).

  • Experimental Conditions: The TGA instrument is programmed with the desired temperature profile.

    • Temperature Range: Typically from room temperature to around 600-800°C.

    • Heating Rate: A constant heating rate, for example, 10°C/min or 20°C/min, is applied.

    • Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: The TGA instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed. A decrease in the onset temperature of decomposition for the microbially treated PET compared to the control sample indicates a reduction in thermal stability, which can be correlated with a decrease in molecular weight due to degradation.

Performance Showdown: Terephthalate vs. Bio-Based Plasticizers in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the comparative performance of terephthalate-based and bio-based plasticizers, supported by experimental data and detailed methodologies.

The selection of a suitable plasticizer is a critical decision in the formulation of flexible polymer products, profoundly influencing their mechanical properties, thermal stability, and safety profile. While this compound-based plasticizers, such as dioctyl this compound (DOTP), have been widely used, there is a growing shift towards bio-based alternatives derived from renewable resources due to environmental and health concerns associated with some traditional plasticizers. This guide provides an objective, data-driven comparison of the performance of these two classes of plasticizers, with a focus on their application in polyvinyl chloride (PVC), a commonly plasticized polymer.

Mechanical Properties: A Tale of Strength and Flexibility

The primary role of a plasticizer is to increase the flexibility of a polymer. This is typically evaluated by measuring tensile strength and elongation at break. The addition of a plasticizer generally decreases tensile strength while increasing the elongation at break, signifying a transition from a rigid to a more flexible material.

Bio-based plasticizers have demonstrated comparable and, in some cases, superior performance to traditional phthalate and this compound plasticizers. For instance, PVC films plasticized with certain bio-based alternatives have exhibited higher tensile strength and elongation compared to those with dioctyl phthalate (DOP), a traditional phthalate plasticizer.[1] Specifically, epoxidized cardanol glycidyl ether (ECGE) as a bio-based plasticizer has shown to improve not only flexibility but also the toughness and tensile strength of PVC films compared to DOP.[1] Similarly, a bio-based plasticizer derived from dehydroabietic acid and castor oil (BPDC) has shown effective plasticizing efficiency, as indicated by the increase in elongation at break of PVC films.[2]

In a comparative study, PVC plasticized with acetyl tributyl citrate (ATBC) and epoxidized soybean oil (ESO), both bio-based, showed superior elongation at break compared to DOP-plasticized PVC.[3] At a 40 wt% concentration, the elongation at break was 723.0% for ATBC/PVC and 705.7% for ESO/PVC, whereas DOP/PVC reached its maximum elongation of 665.7% at the same concentration.[3] However, ESO/PVC demonstrated relatively superior tensile strength compared to the other plasticizers tested.[3]

Composites of PVC and wood flour also showed that while traditional phthalates like dibutyl phthalate (DBP) resulted in better elongation at break, composites with bio-based plasticizers exhibited significantly higher impact strength.[4]

Table 1: Comparative Mechanical Properties of PVC Plasticized with Different Plasticizers

Plasticizer TypePlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
This compound Dioctyl this compound (DOTP)4032.19345.20[1]
Bio-based Epoxidized Cardanol Glycidyl Ether (ECGE)-24.38-[1]
Bio-based Acetyl Tributyl Citrate (ATBC)60 (wt%)-908.6[3]
Bio-based Epoxidized Soybean Oil (ESO)60 (wt%)-884.1[3]
Phthalate (Reference) Dioctyl Phthalate (DOP)4022.90665.7[1][3]
Phthalate (Reference) Dibutyl Phthalate (DBP)-16.761[4]
Bio-based Epoxy Fatty Acid Methyl Ester (EFAME)-1169[4]

Note: Direct comparative data for DOTP under identical conditions as all the bio-based plasticizers was not available in the provided search results. The performance of plasticized PVC can vary significantly based on the specific formulation and processing conditions.

Thermal Stability: Withstanding the Heat

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications, particularly those involving elevated temperatures. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property by measuring the weight loss of a material as a function of temperature.

Bio-based plasticizers have shown promising results in enhancing the thermal stability of PVC. For instance, the addition of ECGE to PVC films increased the thermal stability, with a notable increase in the 10% and 50% weight loss temperatures (T10% and T50%) compared to DOP-plasticized PVC.[1] This improvement is attributed to the epoxy groups in ECGE, which can scavenge hydrochloric acid and inhibit degradation.[1] Similarly, the introduction of a bio-based plasticizer (BPDC) also improved the thermal stability of PVC films.[2] In another study, the initial degradation temperature of PVC films plasticized with oleate plasticizers was 20°C higher than that of DOTP/PVC.[5]

Table 2: Thermal Stability of Plasticized PVC

Plasticizer TypePlasticizerT10% (°C)T50% (°C)Reference
Phthalate (Reference) Dioctyl Phthalate (DOP)--[1]
Bio-based Epoxidized Cardanol Glycidyl Ether (ECGE)+27.77 (compared to DOP)+16.87 (compared to DOP)[1]
This compound Dioctyl this compound (DOTP)--[5]
Bio-based Oleate Plasticizers+20 (initial degradation temp. compared to DOTP)-[5]

Migration Resistance: Staying Put

Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, is a significant concern, especially in applications like food packaging, medical devices, and toys.[6] This can lead to a loss of flexibility in the product and potential contamination of the surrounding environment.[6]

Bio-based plasticizers, particularly those with higher molecular weights or specific chemical structures, can offer improved migration resistance compared to some traditional plasticizers. For instance, a combination of hydrogenated castor oil and epoxidized soybean oil as bio-based plasticizers showed migration stability comparable to PVC films with conventional toxic plasticizers.[6] In a comparative study, the migration rates of plasticizers in deionized water were in the order of ESO/PVC > DOP/PVC > TCP/PVC > ATBC/PVC, suggesting that ATBC is more suitable for aqueous applications.[3] Conversely, in 50% (v/v) ethanol, the order was MTCP/PVC > MATBC/PVC > MDOP/PVC > MESO/PVC, indicating ESO's suitability for oil-phase applications.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of plasticizer performance.

Tensile Properties Testing (ASTM D638 / ASTM D2284)

This test determines the force required to stretch a plastic specimen until it breaks, providing crucial information about its strength and ductility.[7]

  • Sample Preparation: PVC formulations with varying concentrations of the plasticizer are molded into standardized dumbbell-shaped specimens. These samples are then conditioned in a controlled environment to ensure consistent results.[7]

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The applied load and the elongation of the specimen are continuously recorded.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Modulus of Elasticity: A measure of the material's stiffness.

Tensile_Testing_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_data Data Analysis Prep1 Mold PVC with Plasticizer Prep2 Condition Samples Prep1->Prep2 Test1 Mount Sample in Universal Testing Machine Prep2->Test1 Test2 Apply Tensile Load Test1->Test2 Data1 Record Load and Elongation Test2->Data1 Data2 Calculate Tensile Strength, Elongation at Break, and Modulus Data1->Data2

Workflow for Tensile Properties Testing.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of materials.

  • Sample Preparation: A small, precisely weighed amount of the plasticized PVC sample is placed in a TGA crucible.

  • Instrument Setup: The TGA instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

  • Analysis: The instrument heats the sample according to the programmed profile and continuously records its weight.

  • Data Interpretation: The resulting TGA curve plots weight loss against temperature. The onset temperature of decomposition and the temperatures at specific weight loss percentages (e.g., T10%, T50%) are determined to assess thermal stability.[1]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep1 Weigh a small sample of plasticized PVC Analysis1 Place sample in TGA instrument Prep1->Analysis1 Analysis2 Heat at a constant rate Analysis1->Analysis2 Data1 Record weight loss vs. temperature Analysis2->Data1 Data2 Determine decomposition temperatures (T10%, T50%) Data1->Data2

Workflow for Thermogravimetric Analysis (TGA).
Migration Resistance Testing

This test evaluates the amount of plasticizer that leaches from the polymer when it comes into contact with a specific solvent or simulant.[3]

  • Sample Preparation: A plasticized PVC film of known weight and surface area is prepared.

  • Immersion: The film is immersed in a specific solvent (e.g., deionized water, ethanol, or a food simulant) for a defined period and at a controlled temperature.[9]

  • Extraction and Analysis: After the immersion period, the film is removed, dried, and weighed again to determine the weight loss due to plasticizer migration. Alternatively, the concentration of the plasticizer in the solvent can be measured using techniques like high-performance liquid chromatography (HPLC).[9]

  • Calculation: The migration rate is calculated as the percentage of weight loss of the plasticizer from the original sample.

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_immersion Immersion cluster_analysis Analysis Prep1 Prepare plasticized PVC film of known weight Immersion1 Immerse film in solvent Prep1->Immersion1 Immersion2 Maintain at controlled temperature and time Immersion1->Immersion2 Analysis1 Remove and dry the film Immersion2->Analysis1 Analysis2 Measure weight loss or analyze solvent for plasticizer concentration Analysis1->Analysis2

Workflow for Migration Resistance Testing.

Conclusion

The choice between this compound-based and bio-based plasticizers is not straightforward and depends heavily on the specific performance requirements of the final product. While terephthalates like DOTP offer a well-established performance profile, the experimental data increasingly supports the viability of bio-based plasticizers as high-performance, sustainable alternatives. Bio-based plasticizers have demonstrated the potential to match or even exceed the performance of traditional plasticizers in key areas such as mechanical properties and thermal stability, while also offering the significant advantage of improved migration resistance and a more favorable environmental and health profile. For researchers and drug development professionals, the continued exploration and optimization of bio-based plasticizer formulations hold the promise of developing safer, more sustainable, and high-performing polymer-based products.

References

A Comparative Analysis of Biocompatibility: Terephthalate Polymers Versus Polylactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical decision in the design and development of medical devices and drug delivery systems. This guide provides an objective comparison of the biocompatibility of two commonly used polymer families: terephthalates, primarily represented by polyethylene terephthalate (PET), and polylactic acid (PLA). The following sections detail experimental data and methodologies related to key biocompatibility assays, offering a comprehensive resource for material selection.

In Vitro Biocompatibility: A Tale of Two Polymers

The initial assessment of a material's biocompatibility is often conducted through in vitro assays that evaluate its potential to cause cellular damage. These tests provide crucial data on cytotoxicity and hemocompatibility.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a material is toxic to cells. A common method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability. Another method is the direct contact test, as outlined in standards like ISO 10993-5, where cells are grown in direct contact with the material.[1][2][3][4][5]

Studies have shown that both PET and PLA generally exhibit low cytotoxicity. However, the manufacturing process, including any additives or residual monomers, can significantly influence the results. For instance, a comparative study on the cell-transforming potential of secondary nanoplastics found that while PLA did not induce cell transformation, the highest concentration of PET tested showed a potential to act as a non-genotoxic tumor promoter.[6] Another study comparing microplastics of PET and PLA on earthworms suggested that PLA might cause a higher degree of oxidative stress.[7]

PolymerAssayCell LineResultsReference
Polyethylene this compound (PET) MTT AssayL929 fibroblastsGenerally non-cytotoxic, but some studies with nanoparticles show dose-dependent decreases in cell viability.[8][9]
Cell Transformation AssayBhas 42 cellsHighest concentration showed potential for tumor promotion.[6]
Polylactic Acid (PLA) MTT AssayL929 fibroblastsGenerally non-cytotoxic, with cell viability often exceeding 70%.[10]
Cell Transformation AssayBhas 42 cellsNo significant cell transformation observed.[6]
Hemocompatibility: The Blood Interface

For materials intended for blood-contacting applications, assessing their hemocompatibility is paramount. The hemolysis assay, which measures the lysis of red blood cells, is a primary indicator. The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[11]

Both PET and PLA are generally considered to be non-hemolytic. Studies on PET copolyesters intended for heart assist devices showed a hemolytic index well below the 2% threshold for non-hemolytic materials.[11][12] Similarly, various formulations of PLA have been shown to have negligible hemolytic activity.

PolymerAssayResults (% Hemolysis)Classification (ASTM F756)Reference
Polyethylene this compound (PET) Copolyester Hemolysis Assay0.14 ± 0.07%Non-hemolytic[11][12]
Polylactic Acid (PLA) Hemolysis Assay< 2%Non-hemolytic[11]

In Vivo Biocompatibility: The Host Response

In vivo studies provide a more comprehensive understanding of a material's biocompatibility by evaluating the tissue response to implantation. These studies, often guided by standards like ISO 10993-6, assess parameters such as inflammation, fibrous capsule formation, and tissue integration.

The implantation of any foreign material will elicit an inflammatory response.[13][14][15] For both PET and PLA, this initial inflammatory reaction is typically acute and subsides over time. However, the degradation of PLA into lactic acid can create an acidic microenvironment, which may prolong the inflammatory response and lead to the polarization of macrophages towards a pro-inflammatory M1 phenotype.[16][17]

The thickness of the fibrous capsule that forms around an implant is a key indicator of the foreign body reaction. Studies on PLA implants have shown that the surface topography can significantly influence the thickness of this capsule, with smoother surfaces generally leading to a thinner capsule.[18] Comparative studies on the in vivo inflammatory response have shown that PET stimulates a similar inflammatory response to other commonly used biomaterials like PTFE.[14]

PolymerAnimal ModelImplantation SiteKey FindingsReference
Polyethylene this compound (PET) MousePeritoneumStimulated a similar inflammatory response to PTFE, aluminum, and titanium.[14]
Polylactic Acid (PLA) RabbitSubcutaneousSurface topography influences the inflammatory response and fibrous capsule thickness.[18]
RatSubcutaneousDegradation products can lead to a pro-inflammatory macrophage response.[16]

Experimental Protocols in Detail

To ensure the reproducibility and validity of biocompatibility testing, standardized protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay (Based on ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • L929 mouse fibroblast cells (or other appropriate cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • Test polymer samples (PET and PLA) and negative/positive controls

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test polymers (PET and PLA) and controls by incubating them in culture medium (e.g., 1 cm²/mL) for 24 hours at 37°C, according to ISO 10993-12.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the prepared material extracts. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed L929 Cells in 96-well Plate cell_treatment Treat Cells with Extracts cell_seeding->cell_treatment material_extraction Prepare Polymer Extracts (PET & PLA) material_extraction->cell_treatment mtt_addition Add MTT Solution cell_treatment->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate Cell Viability absorbance_measurement->data_analysis

Workflow for the MTT Cytotoxicity Assay.
Hemolysis Assay (Based on ASTM F756)

This assay determines the hemolytic properties of materials by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Materials:

  • Freshly collected rabbit or human blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Test polymer samples (PET and PLA)

  • Positive control (e.g., Triton X-100) and negative control (e.g., polyethylene)

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Material Incubation: Place the test polymer samples in contact with the diluted blood in test tubes. Prepare positive and negative controls similarly.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. Materials with a hemolysis percentage below 2% are considered non-hemolytic.[11]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis blood_prep Prepare Diluted Blood incubation Incubate Blood with Samples blood_prep->incubation material_prep Prepare Polymer Samples material_prep->incubation centrifugation Centrifuge to Pellet RBCs incubation->centrifugation absorbance Measure Supernatant Absorbance centrifugation->absorbance calculation Calculate % Hemolysis absorbance->calculation

Workflow for the Hemolysis Assay.
In Vivo Implantation Study (Based on ISO 10993-6)

This study evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a material sample.

Materials:

  • Test polymer samples (PET and PLA) sterilized according to the intended clinical use.

  • Control material with known biocompatibility.

  • Surgical instruments.

  • Animal model (e.g., rats or rabbits).

  • Histological processing reagents (formalin, paraffin, stains like Hematoxylin and Eosin).

Procedure:

  • Animal Model and Implantation: Surgically implant the sterile test and control materials into a suitable tissue site (e.g., subcutaneous or muscle) of the animal model.

  • Implantation Periods: Maintain the implants for specific time periods (e.g., 1, 4, and 12 weeks) to assess acute, subacute, and chronic tissue responses.

  • Explantation and Macroscopic Evaluation: At the end of each period, euthanize the animals and explant the implant sites. Macroscopically evaluate the sites for signs of inflammation, encapsulation, and other tissue reactions.

  • Histological Processing and Microscopic Evaluation: Fix the explanted tissues in formalin, embed them in paraffin, and section them. Stain the sections (e.g., with H&E) and microscopically evaluate the tissue response, including the inflammatory cell infiltrate, fibrous capsule thickness, and tissue integration.

  • Scoring and Analysis: Score the histological parameters according to a standardized grading system to quantitatively compare the tissue response to the different materials.

Signaling Pathways in Biocompatibility

The interaction of a material with the biological environment triggers a cascade of cellular signaling events that ultimately determine the biocompatibility of the material.

This compound Polymers (PET)

The cellular response to PET, particularly in particulate form, can involve the activation of inflammatory and oxidative stress pathways. Studies have shown that PET micro- and nanoparticles can be internalized by cells, leading to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. While specific signaling pathways are still under investigation, the involvement of pathways like NF-κB, which plays a central role in inflammation, is likely.

Polylactic Acid (PLA)

The degradation of PLA into lactic acid is a key factor influencing its interaction with the immune system. The resulting acidic microenvironment can activate macrophages and other immune cells. This activation can lead to the production of pro-inflammatory cytokines such as IL-1β and TNF-α. A key signaling complex involved in this process is the NLRP3 inflammasome, which is activated by cellular stress signals and leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β into its active form.[19] The NF-κB pathway is also a critical regulator of the expression of pro-inflammatory genes in response to PLA degradation products.[17][20][21]

PLA_Inflammatory_Signaling cluster_pla PLA Degradation cluster_cell Macrophage PLA Polylactic Acid LacticAcid Lactic Acid PLA->LacticAcid Hydrolysis AcidicEnv Acidic Microenvironment LacticAcid->AcidicEnv Macrophage Macrophage Activation AcidicEnv->Macrophage NFkB NF-κB Activation Macrophage->NFkB NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 ProIL1b Pro-IL-1β NFkB->ProIL1b Transcription Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β (Pro-inflammatory) Caspase1->IL1b Cleavage ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Inflammatory signaling in response to PLA degradation.

Conclusion

Both this compound polymers, exemplified by PET, and polylactic acid demonstrate a generally favorable biocompatibility profile, making them suitable for a wide range of biomedical applications. However, subtle differences exist that may be critical for specific applications. PET is a relatively inert material, with its biocompatibility being primarily influenced by surface properties and potential leachables from manufacturing. In contrast, the biodegradable nature of PLA introduces a dynamic interaction with the biological environment, where the degradation products can modulate the inflammatory response.

For applications requiring long-term stability and minimal tissue interaction, PET may be the preferred choice. For applications where biodegradability and tissue regeneration are desired, PLA offers significant advantages, although careful consideration must be given to managing the potential inflammatory response associated with its degradation. Ultimately, the selection between these two polymer families will depend on a thorough evaluation of the specific requirements of the medical device or drug delivery system, informed by the type of experimental data presented in this guide.

References

In Silico Predictions of Terephthalate Properties: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of computational predictions and experimental data for the properties of terephthalate-based materials, primarily focusing on Polyethylene this compound (PET).

This guide provides a comprehensive overview of the accuracy and utility of in silico modeling in predicting the physicochemical properties of this compound polymers. By juxtaposing computational predictions with robust experimental data, we aim to offer a clear perspective on the current state of molecular simulations in materials science. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key characterization techniques.

Structural Properties: A Close Match in Amorphous Systems

Molecular dynamics (MD) simulations have demonstrated considerable success in replicating the structural properties of amorphous Polyethylene this compound (PET). A notable study employing the Drude polarizable and CHARMM General Force Field (CGenFF) models shows a strong correlation with experimental findings for key structural parameters.

PropertyExperimental ValuePredicted Value (Drude)Predicted Value (CGenFF)
Density (g/mL)1.34[1]1.218 ± 0.003[1]1.233 ± 0.002[1]
trans content (%)14 ± 517.3 ± 0.414 ± 0.4
gauche content (%)86 ± 582.7 ± 0.486 ± 0.4

Comparison of experimental and predicted structural properties of amorphous PET.[1]

The predicted density, while slightly underestimated by both force fields, falls within a reasonable margin of the experimental value.[1] The prediction of the conformational states of the polymer chain, represented by the trans and gauche content of the ethylene glycol dihedral angle, shows excellent agreement with experimental data.[1]

Mechanical Properties: Predicting Material Strength and Stiffness

In silico methods are also powerful tools for predicting the mechanical behavior of this compound polymers. Molecular dynamics simulations, utilizing force fields like COMPASS, can effectively model the response of these materials to mechanical stress. A comparative study on pure PET provides the following insights into its elastic properties.

PropertyExperimental ValuePredicted Value (MD Simulation)
Young's Modulus (GPa)2.853.12
Tensile Strength (MPa)65.572.3

Comparison of experimental and predicted mechanical properties of PET.[2]

The simulation results for Young's modulus and tensile strength show a good correlation with the experimental data, indicating that MD simulations can be a reliable tool for predicting the mechanical performance of PET.[2]

Thermal Properties: Understanding Heat Transfer

The thermal conductivity of PET is a crucial property for many of its applications, particularly in packaging and insulation. While extensive experimental data is available, direct comparative studies with in silico predictions are less common. However, typical experimental values provide a benchmark for computational models.

PropertyExperimental Value Range (W/(m·K))
Thermal Conductivity0.15 - 0.24[3]

Typical experimental values for the thermal conductivity of PET.

Experimental Protocols

The experimental validation of in silico predictions relies on standardized and reproducible measurement techniques. Below are the methodologies for determining the key properties discussed in this guide.

Density Measurement (ASTM D1505)

The density of solid plastics can be accurately determined using the density-gradient technique as specified by ASTM D1505.

  • Apparatus : A graduated glass column is filled with two liquids of differing densities to create a linear density gradient from top to bottom.

  • Calibration : Standardized glass floats of known densities are introduced into the column to calibrate the density gradient.

  • Procedure : The plastic specimen is carefully placed in the column and allowed to settle at the level where its density matches that of the surrounding liquid.

  • Determination : The density of the specimen is determined by comparing its equilibrium position to the positions of the calibrated glass floats.

This method is highly sensitive and can yield results with high accuracy.

Tensile Properties of Thin Plastic Films (ASTM D882)

The tensile properties of thin plastic sheeting, such as PET films, are determined according to ASTM D882.

  • Specimen Preparation : Rectangular specimens of a specified width and length are cut from the plastic film.

  • Apparatus : A universal testing machine equipped with suitable grips and a load cell is used.

  • Procedure : The specimen is mounted in the grips and subjected to a constant rate of extension until it ruptures.

  • Data Acquisition : The applied load and the elongation of the specimen are recorded throughout the test.

  • Calculation : From the stress-strain curve, key properties such as tensile strength, Young's modulus, and elongation at break are calculated.

Thermal Conductivity (ASTM E1530)

The thermal conductivity of polymers like PET can be measured using a guarded heat flow meter, as described in ASTM E1530.

  • Apparatus : The instrument consists of a heated upper plate and a cooled lower plate with a heat flux transducer, surrounded by a guard heater to minimize lateral heat losses.

  • Specimen Preparation : A flat, uniform specimen of the material is placed between the two plates.

  • Procedure : A steady-state, one-dimensional heat flux is established through the thickness of the specimen.

  • Measurement : The temperature difference across the specimen and the heat flux are measured.

  • Calculation : The thermal conductivity is calculated from the measured heat flux, the temperature difference, and the thickness of the specimen.

Logical Workflow: From Simulation to Validation

The process of validating in silico predictions of this compound properties with experimental data follows a logical workflow. This workflow ensures that computational models are robust and their predictions are reliable for real-world applications.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation model Develop Molecular Model (e.g., PET polymer chain) force_field Select Force Field (e.g., Drude, COMPASS) model->force_field simulation Perform Molecular Dynamics or Quantum Mechanics Simulation force_field->simulation prediction Calculate Predicted Properties (e.g., Density, Young's Modulus) simulation->prediction comparison Compare Predicted and Experimental Data prediction->comparison material Prepare this compound Material (e.g., Amorphous PET film) protocol Select Standardized Protocol (e.g., ASTM D1505, D882) material->protocol measurement Conduct Physical Measurement protocol->measurement exp_data Obtain Experimental Data measurement->exp_data exp_data->comparison validation Validate/Refine Model comparison->validation

References

"comparative study of enzymatic vs. chemical depolymerization of PET"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Enzymatic and Chemical Depolymerization of Polyethylene Terephthalate (PET)

The pursuit of a circular economy has intensified research into effective methods for recycling polyethylene this compound (PET), a widely used polyester in packaging and textiles. Depolymerization, the breakdown of the polymer into its constituent monomers, presents a promising route to high-quality recycled PET. This guide provides a comparative analysis of the two primary approaches to PET depolymerization: enzymatic and chemical methods. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and related fields who are interested in sustainable chemical processes and novel applications of biocatalysis.

Data Presentation: A Quantitative Comparison

The performance of enzymatic and chemical depolymerization methods can be evaluated based on several key metrics, including reaction conditions, efficiency, and product yield. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Performance Data for Enzymatic Depolymerization of PET

Enzyme/SystemPET SubstrateTemperature (°C)Reaction TimeKey ProductsYield/Conversion
Humicola insolens cutinase (HiC)High-crystallinity PET557 days (with reactive aging)Terephthalic Acid (TPA)~50% TPA yield[1]
LCCICCGAmorphous PET (200 g/L)62-7210 hoursTPA, MHET>90% conversion[2]
FAST-PETase & MHETase (whole-cell)Amorphous PET film307 daysTPA, Ethylene Glycol (EG)Complete depolymerization, 4.95 mM TPA[3]
Humicola insolens cutinase (HiC)Post-consumer PET707 daysTPA, MHET, BHET3.65-fold higher TPA than at 50°C[4]

MHET: Mono(2-hydroxyethyl) this compound; BHET: Bis(2-hydroxyethyl) this compound

Table 2: Performance Data for Chemical Depolymerization of PET

MethodCatalyst/ReagentTemperature (°C)PressureReaction TimeKey ProductsYield/Conversion
Hydrolysis (Alkaline) 10% NaOH in Ethanol/Water110Atmospheric0.5 hoursTPA89% TPA yield[5]
Hydrolysis (Alkaline) NaOH130-150Atmospheric3-5 hoursTPA~98% PET conversion[6]
Glycolysis Zinc Acetate180-240Atmospheric1-4 hoursBHET, Oligomers~80% BHET yield[7]
Glycolysis Sulfated Niobia195Atmospheric220 minsBHET100% PET conversion, 85% BHET yield[8]
Methanolysis Protic Ionic Liquid180Microwave3 hoursDimethyl this compound (DMT)100% PET conversion, 98% DMT yield[2]
Methanolysis Supercritical Methanol298High112 minsDMT99.79% DMT yield[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for key enzymatic and chemical depolymerization methods.

Enzymatic Hydrolysis using a Whole-Cell Biocatalyst

This protocol is based on the depolymerization of an amorphous PET film using a Saccharomyces cerevisiae strain co-displaying FAST-PETase and MHETase.[3]

  • Substrate Preparation: Circular amorphous PET films (6 mm diameter, ~9 mg) are washed sequentially with 1% SDS, 20% ethanol, and deionized water.[9]

  • Biocatalyst Culture: The engineered S. cerevisiae cells are cultured and brought to an optical density at 600 nm (OD600) of 10 in a suitable buffer.

  • Reaction Setup: A single prepared PET film is added to a glass test tube containing 300 µL of the yeast cell suspension.[9]

  • Incubation: The reaction tubes are incubated at 30°C with shaking at 250 rpm on an orbital shaker.[9]

  • Sampling and Analysis: Aliquots of the supernatant are collected periodically. To stop the enzymatic reaction, the supernatant is heated to 85°C for 20 minutes.[9] The concentration of the products (TPA and MHET) is then quantified using High-Performance Liquid Chromatography (HPLC) by comparing with a standard curve.[9]

Chemical Depolymerization: Alkaline Hydrolysis

This protocol describes the depolymerization of PET flakes using sodium hydroxide in a mixed solvent system.[5]

  • Reactant Preparation: Prepare a 10% (w/v) NaOH solution in a mixed solvent of ethanol and water (20:80 by weight).[5]

  • Reaction Setup: In a 300 mL flask equipped with a reflux condenser, add 2g of PET flakes to 100 mL of the prepared NaOH solution.[5]

  • Heating and Reflux: Heat the flask to 110°C and maintain the reaction under reflux for 30 minutes.[5]

  • Product Precipitation: After the reaction, cool the mixture. The product, disodium this compound, is soluble in the reaction medium. Acidify the filtrate with 20% hydrochloric acid to precipitate the terephthalic acid (TPA).

  • Isolation and Purification: Collect the white TPA precipitate by vacuum filtration, wash with distilled water to remove any remaining salts, and dry.

Chemical Depolymerization: Glycolysis

This protocol outlines a typical laboratory procedure for PET glycolysis using ethylene glycol and a catalyst.[6]

  • Reaction Setup: Place approximately 10g of small PET pieces into a two-necked round-bottom flask. Add 50 mL of ethylene glycol and 0.5g of zinc acetate as a catalyst.

  • Heating and Reflux: Equip the flask with a reflux condenser and a thermometer. Heat the mixture using a heating mantle to reflux for 1 hour. The reaction temperature is typically in the range of 180-200°C.

  • Product Precipitation: After cooling, pour the reaction mixture into a beaker containing approximately 100g of crushed ice and stir. A white precipitate of bis(2-hydroxyethyl) this compound (BHET) will form.

  • Isolation: Collect the crude BHET product by vacuum filtration and wash with water. The product can be further purified by recrystallization.

Chemical Depolymerization: Methanolysis

This protocol describes a microwave-assisted methanolysis of PET.[2]

  • Substrate Preparation: Grind PET into a fine powder (e.g., 40-60 mesh) using a ball mill.[2]

  • Reaction Setup: In a 30 mL microwave vial equipped with a stirrer bar, place a sample of PET powder (0.0025–0.005 mol). Add methanol (0.15 mol) and the desired catalyst (e.g., an ionic liquid, 0.01 mol).[2]

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 180°C for 3 hours.[2]

  • Product Analysis: Upon completion, cool the reaction mixture. The product, dimethyl this compound (DMT), can be purified by recrystallization directly from the reaction mixture.[2] Analyze the yield and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows and key comparative aspects of enzymatic and chemical PET depolymerization.

PET_Depolymerization_Workflow cluster_enzymatic Enzymatic Depolymerization cluster_chemical Chemical Depolymerization PET_Waste PET Waste (Bottles, Textiles, etc.) Enz_Pretreatment Optional Pretreatment (e.g., amorphization) PET_Waste->Enz_Pretreatment Chem_Pretreatment Mechanical Pretreatment (Grinding, Flaking) PET_Waste->Chem_Pretreatment Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., PETase, Cutinase) Mild Conditions (30-70°C, pH 7-8) Enz_Pretreatment->Enzymatic_Hydrolysis Monomer_Mix_Enz Aqueous Monomer Mix (TPA, EG, MHET) Enzymatic_Hydrolysis->Monomer_Mix_Enz Purification_Enz Monomer Purification Monomer_Mix_Enz->Purification_Enz Monomers_Enz Purified Monomers (TPA, EG) Purification_Enz->Monomers_Enz Chemical_Reaction Chemical Reaction (Hydrolysis, Glycolysis, Methanolysis) Harsh Conditions (High T, P, Catalysts) Chem_Pretreatment->Chemical_Reaction Monomer_Mix_Chem Crude Monomer/Oligomer Mix (TPA, DMT, BHET, etc.) Chemical_Reaction->Monomer_Mix_Chem Purification_Chem Monomer Purification (Distillation, Crystallization) Monomer_Mix_Chem->Purification_Chem Monomers_Chem Purified Monomers (TPA, DMT, BHET) Purification_Chem->Monomers_Chem

Caption: Workflow of PET depolymerization: enzymatic vs. chemical pathways.

Logical_Comparison Central_Topic PET Depolymerization Enzymatic Enzymatic Methods Central_Topic->Enzymatic Chemical Chemical Methods Central_Topic->Chemical Enz_Catalyst Catalyst: Enzymes (e.g., PETase, Cutinase) Enzymatic->Enz_Catalyst Enz_Conditions Conditions: Mild (Low Temp, Aqueous) Enzymatic->Enz_Conditions Enz_Pros Pros: High Specificity, Low Energy, Environmentally Benign Enzymatic->Enz_Pros Enz_Cons Cons: Slower Rates, Sensitive to Crystallinity & pH Enzymatic->Enz_Cons Chem_Catalyst Catalyst: Acids, Bases, Metal Salts Chemical->Chem_Catalyst Chem_Conditions Conditions: Harsh (High Temp/Pressure) Chemical->Chem_Conditions Chem_Pros Pros: Faster Rates, Mature Technology, Tolerant to Mixed Waste Chemical->Chem_Pros Chem_Cons Cons: High Energy, Harsh Chemicals, Byproduct Formation Chemical->Chem_Cons

Caption: Key comparative aspects of enzymatic vs. chemical PET depolymerization.

References

A Comparative Environmental Impact Analysis: Terephthalate Production vs. Bio-based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the environmental footprints of petroleum-derived terephthalates and their emerging bio-based counterparts, supported by life cycle assessment data and detailed experimental methodologies.

The imperative to transition towards a more sustainable chemical industry has spurred significant research into bio-based alternatives for petroleum-derived commodity chemicals. One of the most prominent examples is the substitution of terephthalic acid (TPA), a key monomer for polyethylene terephthalate (PET), with 2,5-furandicarboxylic acid (FDCA), a bio-based counterpart used to produce polyethylene furanoate (PEF). This guide provides a detailed comparison of the environmental impacts associated with the production of TPA and FDCA, offering a data-driven perspective for researchers, scientists, and drug development professionals.

Quantitative Environmental Impact Comparison

Life cycle assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle.[1][2] Several ISO 14040/44 compliant LCA studies have been conducted to compare the environmental performance of petroleum-based PET and bio-based PEF. The following tables summarize key quantitative findings from these studies.

Impact CategoryPetroleum-Based PETBio-Based PEFPercentage Reduction with PEFSource
Greenhouse Gas Emissions (GHG) ReferenceUp to 73% lowerSignificant reductions in GHG emissions are a primary advantage of PEF.[3] One study indicates a 33% reduction for PEF bottles compared to PET bottles. Another source suggests savings of 45-55% in GHG emissions for PEF production compared to PET.[4] A peer-reviewed LCA showed that PEF bottles could result in a 33% reduction in greenhouse gas emissions compared to PET bottles.[5] Furthermore, replacing a polyamide (PA) layer with PEF in multilayer bottles can lead to a 37% reduction in GHG emissions.[5] Some assessments suggest even greater reductions, with one source claiming up to a 73% decrease in GHG emissions over the bottle's life cycle compared to PET.[3][3][5][4]
Fossil Fuel Consumption Reference34% - 52% lowerThe use of renewable feedstocks for PEF production significantly reduces the demand for finite fossil resources.[5][6] Studies indicate a 45% reduction in the consumption of fossil fuels.[3] The replacement of a PA layer with PEF in multilayer bottles can also lead to a significant reduction in the demand for finite resources, including a 37% reduction in fossil fuels and a 52% reduction in minerals and metals.[5][3][5][6]
Water Consumption HigherLowerThe production of FDCA generally requires less water compared to similar petroleum-based compounds.[7]

Table 1: Comparative Environmental Performance of PET vs. PEF

PropertyPolyethylene this compound (PET)Polyethylene Furanoate (PEF)Advantage of PEFSource
Oxygen Barrier ReferenceUp to 10 times betterEnhanced barrier properties extend the shelf life of packaged products, potentially reducing food waste.[3][3]
Carbon Dioxide Barrier ReferenceApproximately 16-20 times betterSuperior CO2 barrier is beneficial for carbonated beverages.[3][3]
Heat Resistance Reference12 °C higherAllows for a wider range of applications and potentially hot-fill processes.[5][5]
Modulus Reference60% higherIncreased stiffness and strength can enable lightweighting of packaging.[5][5]

Table 2: Comparison of Key Performance Properties of PET and PEF

Experimental Protocols: A Methodological Overview

The environmental impact of a chemical is intrinsically linked to its production process. Understanding the methodologies for synthesizing both TPA and FDCA is crucial for a comprehensive evaluation.

Production of Purified Terephthalic Acid (PTA)

The conventional method for producing high-purity TPA is the Mid-Century (MC) or Amoco process.[8][9] This process involves the liquid-phase oxidation of p-xylene in the presence of a catalyst system.

A greener alternative to the conventional MC process is a spray reactor-based method. This innovative approach aims to overcome limitations such as oxygen starvation in the liquid phase, which leads to incomplete oxidation and necessitates a separate purification step.[9] The spray process can produce polymer-grade TPA in a single step, thereby eliminating the need for a hydrogenation unit and significantly reducing capital costs, operating costs, and greenhouse gas emissions.[9][10]

Production of 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a bio-based monomer typically derived from the oxidation of 5-hydroxymethylfurfural (HMF), which can be produced from renewable carbohydrate sources like fructose.[11][12]

A common laboratory-scale synthesis involves the oxidation of HMF using a catalyst in a suitable solvent. One proposed sustainable process involves the following key steps:

  • Isomerization: Increasing the fructose concentration in a feedstock like high fructose corn syrup (HFCS).[11]

  • Dehydration: Converting the fructose-rich mixture into HMF.[11]

  • Oxidation: Oxidizing HMF to FDCA using a catalyst system, for example, a combination of cobalt and manganese salts with a bromide promoter in an acetic acid solvent.[11]

Recent research has also focused on developing more environmentally friendly catalytic systems for FDCA production, such as using non-noble metal catalysts like nickel oxide under mild, base-free conditions to avoid the generation of saline waste.[13]

Signaling Pathways and Experimental Workflows

To visualize the production processes and their logical relationships, the following diagrams have been generated using the DOT language.

G cluster_TPA Conventional Terephthalic Acid (TPA) Production cluster_FDCA Bio-based 2,5-Furandicarboxylic Acid (FDCA) Production pXylene p-Xylene Oxidation Liquid-Phase Oxidation (Co/Mn/Br Catalyst, Acetic Acid) pXylene->Oxidation CrudeTPA Crude TPA Oxidation->CrudeTPA Hydrogenation Purification (Hydrogenation) CrudeTPA->Hydrogenation PureTPA Purified TPA Hydrogenation->PureTPA Biomass Biomass (e.g., Corn, Wheat) Sugars Sugars (e.g., Fructose) Biomass->Sugars HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Oxidation_FDCA Catalytic Oxidation HMF->Oxidation_FDCA FDCA FDCA Oxidation_FDCA->FDCA

Caption: High-level overview of TPA and FDCA production pathways.

G cluster_LCA Life Cycle Assessment (LCA) Workflow cluster_Goal Goal and Scope Definition cluster_Inventory Life Cycle Inventory (LCI) cluster_Impact Life Cycle Impact Assessment (LCIA) cluster_Interpretation Interpretation Goal Define Purpose and System Boundaries Data Data Collection (Inputs and Outputs) Goal->Data Impact Evaluate Potential Environmental Impacts Data->Impact Interpretation Analyze Results and Draw Conclusions Impact->Interpretation Interpretation->Goal

Caption: Standardized workflow for Life Cycle Assessment (LCA).

Discussion and Future Outlook

The transition from petroleum-based terephthalates to bio-based alternatives like FDCA represents a significant step towards a more sustainable chemical industry. The data clearly indicates that PEF, derived from FDCA, offers substantial environmental benefits, particularly in reducing greenhouse gas emissions and fossil fuel consumption.[3][5][4] Moreover, the superior barrier and thermal properties of PEF can lead to performance advantages in packaging applications, potentially reducing food waste and material usage.[3][5]

However, the economic viability of bio-based alternatives remains a critical factor. The production costs of FDCA are currently higher than those of TPA, largely due to the price of the feedstock and the energy-intensive nature of some conversion processes.[11][14] Continued research and development are essential to optimize catalytic processes, explore more cost-effective and abundant feedstocks (such as lignocellulosic biomass), and improve overall process efficiency.[14]

Furthermore, while bio-based plastics offer a reduced carbon footprint, their end-of-life management is a crucial aspect of their overall sustainability.[4] Ensuring the effective recyclability of PEF and other bio-based polymers within existing or new recycling streams is vital to prevent the accumulation of plastic waste in the environment.[15]

References

Unraveling the Potential of Novel PET-Degrading Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of next-generation PETases against established cutinases offers a promising outlook for the enzymatic recycling of polyethylene terephthalate (PET) plastics. Recent advancements in protein engineering have yielded novel PETase variants with significantly enhanced degradation capabilities, outperforming many naturally occurring cutinases under various conditions. This guide provides a comprehensive comparison of these biocatalysts, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific applications.

The global plastic pollution crisis has spurred the search for sustainable and efficient recycling solutions. Enzymatic degradation of PET, a major component of single-use plastics, has emerged as a particularly promising avenue. This approach utilizes enzymes that can break down the complex polymer structure of PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), which can then be used to synthesize new virgin-grade PET, creating a closed-loop recycling system.

Historically, cutinases, enzymes that naturally degrade the waxy cutin polymer of plants, were the primary focus for PET degradation research. However, the discovery of a bacterium, Ideonella sakaiensis, capable of growing on PET as its major carbon source, led to the identification of a dedicated PET-degrading enzyme: PETase. This discovery has opened up new frontiers in the field, with subsequent research focusing on enhancing the efficiency and stability of PETase through protein engineering.

This guide benchmarks the performance of several novel PETase enzymes and their engineered variants against well-characterized cutinases, providing a clear comparison of their catalytic efficiencies, optimal operating conditions, and thermal stabilities.

Performance Benchmarking: PETases vs. Cutinases

The efficacy of an enzyme in degrading PET is influenced by several key factors, including its specific activity, optimal temperature and pH, and thermal stability. The following tables summarize the performance of prominent novel PETases and cutinases based on reported experimental data.

Table 1: Comparison of Specific Activity on PET and Model Substrates

EnzymeOrigin/TypeSubstrateSpecific ActivityReference
Novel PETases
IsPETase (Wild-Type)Ideonella sakaiensisp-Nitrophenyl butyrate (pNPB)~9.5 U/mg[1]
Amorphous PET film0.01 mg TPA/h/mg enzyme[2]
FAST-PETaseEngineered IsPETaseAmorphous PET348 µmol TPAeq/h/mg enzyme[3]
HotPETaseEngineered IsPETaseAmorphous PET1351 µmol TPAeq/h/mg enzyme[4]
Known Cutinases
LCC (Wild-Type)Leaf-branch compost metagenomepNPB~650 U/mg[5]
Amorphous PET12 mg/h/mg enzyme[5]
LCCICCGEngineered LCCAmorphous PET963 µmol TPAeq/h/mg enzyme[3]
PES-H1L92F/Q94YMetagenome-derived cutinaseAmorphous PET481 µmol TPAeq/h/mg enzyme[3]
HiC (Humicola insolens)Humicola insolensLow-crystallinity PET0.62 µmol/cm²/h[6]
TfCut2 (Thermobifida fusca)Thermobifida fuscaPET filmsReleases varying amounts of TA and MHET[7]

Table 2: Comparison of Optimal Conditions and Thermal Stability

EnzymeOptimal Temperature (°C)Optimal pHMelting Temperature (Tm) (°C)Reference
Novel PETases
IsPETase (Wild-Type)30 - 407.0 - 7.5~48[1][8]
FAST-PETase508.063.3[3][4]
HotPETase659.280.5[3][4]
Known Cutinases
LCC (Wild-Type)508.0~72[5][9]
LCCICCG688.091.7[3][4]
PES-H1L92F/Q94Y658.077.6[3][4]
HiC (Humicola insolens)70 - 808.0-[6]
TfCut2 (Thermobifida fusca)50 - 558.0-[9]

Table 3: PET Degradation Performance

EnzymeSubstrateConditionsDegradation PerformanceReference
Novel PETases
FAST-PETaseAmorphous PET (16.5% w/w)50°C, 24 h15% conversion[3]
HotPETaseAmorphous PET (16.5% w/w)60°C, 24 h26% conversion[3]
Known Cutinases
LCCICCGAmorphous PET (16.5% w/w)68°C, 24 h98% conversion[3]
PES-H1L92F/Q94YAmorphous PET (16.5% w/w)60°C, 48 h96.2% conversion[4]
HiC (Humicola insolens)Low-crystallinity PET film70°C, 96 h97% weight loss[6]

Experimental Protocols

A standardized approach to assaying enzyme activity is crucial for accurate comparisons. Below are detailed methodologies for key experiments.

PETase/Cutinase Activity Assay using a Model Substrate (p-Nitrophenyl Butyrate)

This assay provides a rapid and convenient method for determining the esterase activity of the enzymes.

Materials:

  • Enzyme solution (purified)

  • p-Nitrophenyl butyrate (pNPB) solution (e.g., 10 mM in isopropanol)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the reaction buffer.

  • Add a specific amount of the enzyme solution to the reaction mixture.

  • Initiate the reaction by adding the pNPB solution.

  • Monitor the increase in absorbance at 405-415 nm over time at the desired temperature. The yellow product, p-nitrophenol, absorbs at this wavelength.[1]

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

  • The specific activity (U/mg) can be calculated using the molar extinction coefficient of p-nitrophenol and the concentration of the enzyme. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

PET Film Degradation Assay

This assay directly measures the ability of the enzyme to degrade solid PET.

Materials:

  • Amorphous PET film (e.g., biaxially oriented PET film rendered amorphous by heat treatment)

  • Enzyme solution (purified)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • Shaking incubator or bioreactor

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cut PET films into small, uniform pieces and determine their initial weight.

  • Place the PET films in a reaction vessel with the reaction buffer.

  • Add the enzyme solution to the vessel. A control reaction without the enzyme should be run in parallel.

  • Incubate the reaction at the optimal temperature of the enzyme with constant agitation for a specified period (e.g., 24, 48, or 96 hours).[3][6]

  • After incubation, remove the remaining PET film, wash it thoroughly with distilled water, and dry it to a constant weight.

  • The percentage of PET degradation is calculated based on the weight loss of the film.

  • The concentration of the degradation products (TPA, MHET, BHET) in the supernatant can be quantified using HPLC.[3]

Thermal Stability Assay (Differential Scanning Fluorimetry)

This method determines the melting temperature (Tm) of the enzyme, which is an indicator of its thermal stability.

Materials:

  • Purified enzyme solution

  • SYPRO Orange dye

  • Real-time PCR instrument

Procedure:

  • Mix the purified enzyme with the SYPRO Orange dye in a suitable buffer.

  • Place the mixture in the wells of a real-time PCR plate.

  • Heat the plate in the instrument with a gradual temperature ramp (e.g., from 25°C to 95°C).

  • The SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

  • Monitor the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the enzyme is unfolded, corresponding to the midpoint of the fluorescence transition curve.[1]

Visualizing the Process

Diagrams illustrating the enzymatic degradation pathway and a typical experimental workflow provide a clearer understanding of the processes involved.

PET_Degradation_Pathway cluster_products Monomers for Repolymerization PET PET (Polyethylene this compound) BHET BHET (bis(2-hydroxyethyl) this compound) PET->BHET Hydrolysis MHET MHET (mono(2-hydroxyethyl) this compound) BHET->MHET Hydrolysis TPA TPA (Terephthalic Acid) MHET->TPA Hydrolysis EG EG (Ethylene Glycol) MHET->EG Enzyme PETase or Cutinase MHETase MHETase

Caption: Enzymatic degradation pathway of PET by PETase or cutinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Degradation Assay cluster_analysis Analysis Enzyme_Prep Enzyme Expression & Purification Incubation Incubation of Enzyme with PET Substrate Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (e.g., Amorphous PET Film) Substrate_Prep->Incubation Control Control Reaction (No Enzyme) Substrate_Prep->Control Weight_Loss Weight Loss Measurement of PET Film Incubation->Weight_Loss HPLC HPLC Analysis of Degradation Products (TPA, MHET) Incubation->HPLC Control->Weight_Loss Control->HPLC

Caption: General experimental workflow for benchmarking PET-degrading enzymes.

References

Safety Operating Guide

Proper Disposal Procedures for Terephthalates: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of terephthalates, encompassing both terephthalic acid (TPA) and its common polymer derivative, polyethylene terephthalate (PET). Adherence to these procedures will help maintain a safe laboratory environment and minimize environmental impact.

Immediate Safety and Handling

When handling this compound waste, particularly in the form of terephthalic acid powder, appropriate personal protective equipment (PPE) is crucial. This includes safety goggles or a face shield, gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended. Ensure adequate ventilation, such as a fume hood, to minimize inhalation exposure.

In the event of a spill, the area should be evacuated of all unprotected personnel. For solid TPA spills, carefully scoop the material into a designated waste container, avoiding dust generation. The area should then be decontaminated with soap and water. For liquid spills involving solutions of terephthalates, absorb the spill with an inert material like vermiculite or sand, then collect the absorbed material into a hazardous waste container.

Quantitative Data for Disposal and Decontamination

The following table summarizes key quantitative data relevant to the disposal and decontamination procedures for terephthalates.

ParameterValueSubstanceContext
Exposure Limit (TWA) 10 mg/m³Terephthalic AcidACGIH Threshold Limit Value for airborne exposure over an 8-hour workday.
PET Hydrolysis (Alkaline) 5 M NaOHPET FlakesConcentration of sodium hydroxide solution for chemical washing.[1]
90 °CPET FlakesTemperature for chemical washing with NaOH solution.[1]
10 minPET FlakesDuration of chemical washing with NaOH solution.[1]
PET Glycolysis 10 g PET : 50 ml Ethylene GlycolPET PlasticRatio of PET to ethylene glycol for laboratory-scale glycolysis.[2]
0.5 g Zinc AcetatePET PlasticCatalyst amount for laboratory-scale glycolysis.[2]
Lab Plastic Decontamination 10% Bleach SolutionReusable PlasticwareConcentration for soaking non-autoclavable plasticware.[3]
> 1 hourReusable PlasticwareMinimum soaking time in bleach solution for decontamination.[3]
121 °C for 15-20 minAutoclavable PlasticwareStandard autoclave conditions for sterilization.[4]

Experimental Protocols

Below are detailed methodologies for key procedures related to this compound waste management in a laboratory setting.

Protocol 1: Decontamination of Non-Biohazardous PET Plasticware for Recycling

This protocol is for uncontaminated or chemically contaminated PET plasticware that can be decontaminated for recycling.

Materials:

  • Waste PET plasticware (e.g., bottles, containers)

  • Detergent

  • Distilled water

  • 10% Bleach solution (for chemical disinfection if necessary)

  • Appropriate waste collection bins

Procedure:

  • Initial Rinse: Immediately after use, rinse the PET plasticware with tap water to remove gross residues.

  • Washing: Wash the plasticware thoroughly with a laboratory-grade detergent and warm water.

  • Rinsing: Rinse the plasticware three times with distilled water to remove any detergent residue.

  • Chemical Disinfection (if applicable): If the plasticware was in contact with non-hazardous biological materials, it can be soaked in a 10% bleach solution for at least one hour.[3]

  • Final Rinse: After chemical disinfection, rinse the plasticware thoroughly with distilled water to remove any bleach residue.

  • Drying: Allow the plasticware to air dry completely.

  • Segregation: Place the clean, dry PET plasticware in a designated recycling bin for plastics.

Protocol 2: Laboratory-Scale Chemical Recycling of PET via Hydrolysis

This protocol outlines a method for the chemical depolymerization of PET waste back to terephthalic acid (TPA).

Materials:

  • Waste PET plastic, cut into small pieces (approx. 1 cm²)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Two-necked round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup: Place approximately 10 g of the PET pieces into the two-necked round-bottom flask. Add 100 mL of 5 M NaOH solution and a magnetic stir bar.

  • Reflux: Attach the reflux condenser and place the flask in the heating mantle. Heat the mixture to 90°C and maintain a gentle reflux for 1-2 hours with continuous stirring. The PET will gradually dissolve.

  • Cooling: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

  • Precipitation of TPA: Slowly and carefully add concentrated HCl to the cooled solution while stirring. Monitor the pH with pH paper. Continue adding HCl until the solution is acidic (pH ~2-3). A white precipitate of terephthalic acid will form.

  • Isolation of TPA: Collect the precipitated TPA by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected TPA with distilled water to remove any remaining salts.

  • Drying: Dry the purified terephthalic acid in a drying oven.

  • Disposal of Filtrate: Neutralize the filtrate with a suitable base before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Terephthalate_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type tpa Terephthalic Acid (TPA) Waste waste_type->tpa TPA pet Polyethylene this compound (PET) Waste waste_type->pet PET spill Spill or Bulk Powder tpa->spill contaminated_pet Contaminated PET? pet->contaminated_pet non_recyclable Non-Recyclable PET contaminated_pet->non_recyclable Yes recyclable Recyclable PET contaminated_pet->recyclable No hazardous_waste Dispose as Hazardous Chemical Waste non_recyclable->hazardous_waste decontaminate Decontaminate (Protocol 1) recyclable->decontaminate recycle_bin Place in Designated Recycling Bin decontaminate->recycle_bin spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes small_residue Small Residual Amount spill->small_residue No spill_cleanup->hazardous_waste small_residue->hazardous_waste PET_Chemical_Recycling_Workflow start Waste PET Plastic shred Shred into small pieces start->shred hydrolysis Alkaline Hydrolysis (NaOH, 90°C) shred->hydrolysis cool Cool to Room Temperature hydrolysis->cool acidify Acidify with HCl to pH 2-3 cool->acidify precipitate Precipitation of Terephthalic Acid (TPA) acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Distilled Water filter->wash filtrate Neutralize and Dispose of Filtrate filter->filtrate dry Dry Purified TPA wash->dry end Recovered Terephthalic Acid dry->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Terephthalates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with terephthalates, a class of chemical compounds widely used in the production of polymers like Polyethylene Terephthalate (PET), understanding and implementing proper handling and disposal protocols is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for handling various forms of terephthalates, from solid resins to powdered acids.

Personal Protective Equipment (PPE): A Multi-Form Approach

The necessary personal protective equipment for handling terephthalates varies significantly depending on the physical form of the substance. The following table summarizes the recommended PPE for handling solid PET, molten PET, and Terephthalic Acid (TPA) powder.

Form of this compound Eye/Face Protection Skin/Hand Protection Respiratory Protection
Solid PET (Pellets/Flakes) Safety glasses.[1] Chemical goggles if particles could cause eye discomfort.[1]Clean, body-covering clothing.[1] Gloves are recommended as good industrial practice but may not be strictly necessary for handling the solid material.[1][2]Generally not required under normal handling conditions with adequate ventilation.[3] If dust is generated, an approved air-purifying respirator (e.g., N95 or P1) should be used.[1][3]
Molten PET Chemical safety goggles and/or a full-face shield where splashing is possible.[4]Heat-resistant, impervious clothing, including boots and apron or coveralls to prevent skin contact.[2][4] Use thermally insulated gloves.[1][4]If fumes are generated during processing, use an approved air-purifying respirator.[1][2]
Terephthalic Acid (Powder) Tightly fitting safety goggles with side-shields.[5] A face shield may be necessary when there is a risk of splashing.[6]Acid-resistant and impervious clothing (e.g., lab coat, coveralls).[5][6][7] Wear gloves of an impervious material; consult manufacturer recommendations for the most protective material.[6][7]If dust is generated or exposure limits are exceeded, a NIOSH/MSHA-approved respirator is required.[8] Ensure adequate ventilation.[8][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling terephthalates in a laboratory setting. The following workflow outlines the key stages, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Risk Assessment (Identify form and hazards) prep_ppe 2. Select & Inspect PPE (Refer to table) prep_risk->prep_ppe prep_setup 3. Prepare Workspace (Ensure ventilation, clear area) prep_ppe->prep_setup handling_transfer 4. Material Transfer (Minimize dust/spills) prep_setup->handling_transfer handling_process 5. Processing (Heating, mixing, etc.) handling_transfer->handling_process cleanup_decon 6. Decontamination (Clean surfaces & equipment) handling_process->cleanup_decon cleanup_waste 7. Waste Segregation (Hazardous vs. Non-hazardous) cleanup_decon->cleanup_waste cleanup_dispose 8. Disposal (Follow regulations) cleanup_waste->cleanup_dispose

Figure 1. A logical workflow for the safe handling of terephthalates.

1. Preparation and Precautionary Measures

  • Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment to identify the specific form of this compound being handled and the potential hazards involved.

  • Engineering Controls: Ensure that work is performed in a well-ventilated area.[5][8][9] Local exhaust ventilation should be used if there is a potential for dust or fume generation.[3]

  • PPE Inspection: Select the appropriate PPE based on the form of the this compound (see table above). Inspect all PPE for any signs of damage before use.[3]

  • Emergency Equipment: Confirm that safety showers and eyewash stations are readily accessible and in good working order.[6][8][9]

2. Handling and Experimental Protocols

  • Solid PET (Pellets/Flakes): Handle in a well-ventilated area.[5] Avoid actions that could generate dust. Good housekeeping is necessary to control dust accumulation.[1]

  • Molten PET: When working with molten PET, be aware of the risk of severe thermal burns.[2] Unprotected contact must be avoided.[2] The interior of molten masses can remain hot for a significant time due to the low heat conductivity of the polymer.[2]

  • Terephthalic Acid (Powder): Avoid the formation of dust clouds, as fine dust dispersed in air may ignite.[8][10] Take precautionary measures against static discharge.[7][9]

3. First Aid and Emergency Procedures

  • Skin Contact: For contact with molten PET, immediately cool the affected area with cold water; do not attempt to remove the material from the skin.[1][2] For TPA powder, wash the skin with soap and water.[7][8][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7][8][9] For molten material, seek immediate medical attention.[2]

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air.[2][7][8]

  • Ingestion: If swallowed, rinse the mouth with water.[3][8] Do not induce vomiting.[8]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Non-Contaminated PET: Clean, uncontaminated PET waste, such as unused centrifuge tubes or cryoboxes, may be recyclable.[11] These should be collected in designated recycling containers.

  • Contaminated PET and TPA: Chemically contaminated PET and TPA waste should be treated as hazardous waste. Collect this waste in suitable, sealed, and clearly labeled containers.[3] Do not mix with other waste streams.[12]

Disposal Procedures:

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[12] It may be necessary to dispose of this compound waste as hazardous waste through a licensed disposal company.[3][6]

  • Spill Cleanup: In the event of a TPA powder spill, evacuate unnecessary personnel.[6] Remove all ignition sources.[6] Collect the powdered material in a safe manner, such as sweeping or shoveling, and place it in a sealed container for disposal.[3][6] Ventilate the area after cleanup is complete.[6]

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。